molecular formula C11H10N2O2S B13667367 Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Cat. No.: B13667367
M. Wt: 234.28 g/mol
InChI Key: IAJPLTDMCFIYSR-UHFFFAOYSA-N
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Description

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a chemical intermediate designed for research and development purposes. It belongs to the 2-aminothiazole class of heterocyclic compounds, which are recognized in medicinal chemistry as privileged scaffolds for discovering new therapeutic agents . The 2-aminothiazole core and its derivatives are of significant interest due to their broad pharmacological profile, which includes documented anticancer and antimicrobial activities . Specifically, 2-aminothiazole-based compounds have been identified as inhibitors of crucial enzyme targets such as the β-ketoacyl-ACP synthase mtFabH in Mycobacterium tuberculosis and various kinases like c-Met and VEGFR-2 in cancer research . The structural features of this compound, particularly the 3-aminophenyl substitution, provide a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for hit-to-lead campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

IAJPLTDMCFIYSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Protocol: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of kinase inhibitors and advanced pharmaceutical intermediates. The molecule features a 2,4-disubstituted thiazole core, a methyl ester for subsequent functionalization (e.g., amidation or saponification), and an aniline moiety that serves as a prime handle for cross-coupling or electrophilic aromatic substitution. This whitepaper details a robust, three-stage synthetic pathway designed for high chemoselectivity, scalability, and operational safety.

Retrosynthetic Strategy & Mechanistic Rationale

A naive approach to synthesizing this molecule might involve the direct Hantzsch condensation of 3-aminothiobenzamide with methyl 3-bromopyruvate. However, this route is fundamentally flawed. The free primary amine on the phenyl ring is highly nucleophilic and will competitively attack the highly reactive


-bromoester, leading to complex mixtures of 

-alkylated side products and drastically reducing the yield of the desired thiazole.

To establish a self-validating and high-yielding system, we employ a protecting-group-free masking strategy by utilizing a nitro group as a latent amine[1].

  • Thionation: The sequence begins with 3-nitrobenzamide. The electron-withdrawing nitro group deactivates the aromatic ring, preventing unwanted electrophilic side reactions during thionation with Lawesson's Reagent.

  • Hantzsch Cyclization: The resulting 3-nitrothiobenzamide undergoes a highly regioselective Hantzsch cyclization with methyl 3-bromopyruvate[2]. The thioamide sulfur, being highly polarizable, selectively acts as the initial nucleophile to displace the bromide[3].

  • Chemoselective Reduction: The final unmasking step requires the reduction of the nitro group to an amine without hydrolyzing the methyl ester or reducing the thiazole ring. We utilize Tin(II) chloride dihydrate (

    
    ) in ethanol. This Béchamp-type reduction is highly chemoselective, avoiding the over-reduction and catalyst poisoning often associated with palladium-catalyzed hydrogenation in the presence of sulfur heterocycles[4].
    

Experimental Protocols & In-Process Controls

The following protocols are designed as self-validating workflows. Each stage includes specific in-process controls (IPCs) to ensure the chemical integrity of the intermediate before proceeding.

Stage 1: Synthesis of 3-Nitrothiobenzamide

Rationale: Lawesson's reagent is preferred over Phosphorus pentasulfide (


) due to its superior solubility in organic solvents and higher functional group tolerance, leading to cleaner reaction profiles[5].

Procedure:

  • Charge a round-bottom flask with 3-nitrobenzamide (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.5 M concentration) under an inert nitrogen atmosphere.

  • Add Lawesson's Reagent (0.6 equiv; note that each molecule of Lawesson's reagent can thionate two amide bonds).

  • Heat the reaction mixture to reflux (66 °C) for 4–6 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (amide) will appear as a highly polar spot, while the thioamide product will elute significantly faster due to reduced hydrogen bonding.

  • Upon completion, concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford 3-nitrothiobenzamide as a yellow crystalline solid.

Stage 2: Hantzsch Thiazole Cyclization

Rationale: Ethanol is chosen as the solvent because it facilitates the solubility of both precursors and stabilizes the polar transition states during the cyclization and subsequent dehydration steps[2].

Procedure:

  • Suspend 3-nitrothiobenzamide (1.0 equiv) in absolute ethanol (0.3 M).

  • Add methyl 3-bromopyruvate (1.1 equiv) dropwise at room temperature. The reaction is mildly exothermic.

  • Heat the mixture to reflux (78 °C) for 12 hours[3].

  • IPC: Monitor by LC-MS. Look for the disappearance of the thioamide mass and the appearance of the target mass (

    
     corresponding to methyl 2-(3-nitrophenyl)thiazole-4-carboxylate).
    
  • Cool the reaction mixture to 0 °C in an ice bath. The product typically precipitates directly from the ethanolic solution.

  • Filter the precipitate, wash with cold ethanol, and dry under high vacuum to yield methyl 2-(3-nitrophenyl)thiazole-4-carboxylate.

Stage 3: Chemoselective Nitro Reduction

Rationale:


 provides a mild, acidic reduction environment that selectively targets the nitro group via a single-electron transfer mechanism, leaving the methyl ester and the aromatic thiazole completely intact[4].

Procedure:

  • Dissolve methyl 2-(3-nitrophenyl)thiazole-4-carboxylate (1.0 equiv) in absolute ethanol (0.2 M).

  • Add Tin(II) chloride dihydrate (

    
    ) (5.0 equiv).
    
  • Heat the mixture to reflux (78 °C) for 2–4 hours.

  • IPC: Monitor by TLC (DCM/MeOH 95:5) and LC-MS. The nitro compound will be consumed, replaced by a highly polar, UV-active spot corresponding to the aniline.

  • Cool the mixture to room temperature and concentrate it to half volume.

  • Critical Workup: Pour the mixture into ice water and carefully adjust the pH to 8 using saturated aqueous Sodium Bicarbonate (

    
    ). Caution: Vigorous gas evolution will occur. The basic pH is required to precipitate the tin salts as insoluble tin oxides/hydroxides.
    
  • Add Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion.

  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo to afford the final product, methyl 2-(3-aminophenyl)thiazole-4-carboxylate.
    

Quantitative Reaction Parameters & Yield Analysis

The following table summarizes the stoichiometric, thermodynamic, and kinetic parameters for the three-stage synthesis, providing benchmark expectations for scale-up operations.

StageChemical TransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Purification Method
1 ThionationLawesson's Reagent, THF66 (Reflux)4–685–90Silica Gel Chromatography
2 Hantzsch CyclizationMethyl 3-bromopyruvate, EtOH78 (Reflux)1275–80Precipitation & Filtration
3 Nitro Reduction

, EtOH
78 (Reflux)2–480–85Celite Filtration & Extraction

Mechanistic Pathways & Workflow Visualizations

Overall Synthetic Workflow

The diagram below maps the macroscopic progression of the synthesis, highlighting the strategic use of the nitro group as a latent amine to prevent cross-reactivity.

SyntheticPathway A 3-Nitrobenzamide (Starting Material) B 3-Nitrothiobenzamide (Intermediate 1) A->B Lawesson's Reagent THF, Reflux C Methyl 2-(3-nitrophenyl) thiazole-4-carboxylate (Intermediate 2) B->C Methyl 3-bromopyruvate EtOH, Reflux D Methyl 2-(3-aminophenyl) thiazole-4-carboxylate (Target Product) C->D SnCl2·2H2O EtOH, Reflux

Figure 1: Three-stage retrosynthetic and forward synthesis workflow.

Hantzsch Cyclization Mechanism

The Hantzsch synthesis proceeds via an initial bimolecular nucleophilic substitution (


) followed by an intramolecular cyclization and a thermodynamically driven dehydration step to establish aromaticity.

HantzschMechanism SM 3-Nitrothiobenzamide + Methyl 3-bromopyruvate Step1 S-Alkylation (Nucleophilic attack by Sulfur) SM->Step1 Int1 Thioimidate Intermediate (Acyclic) Step1->Int1 Step2 Intramolecular Cyclization (Amine attack on Ketone) Int1->Step2 Int2 Hydroxythiazoline Intermediate (Cyclic) Step2->Int2 Step3 Dehydration (-H2O) Int2->Step3 Prod Methyl 2-(3-nitrophenyl) thiazole-4-carboxylate Step3->Prod

Figure 2: Step-by-step mechanistic pathway of the Hantzsch thiazole cyclization.

References

  • Okolo, C., et al. "Hexafluoroisopropanol-Mediated Domino Reaction for the Synthesis of Thiazolo-androstenones: Potent Anticancer Agents." ACS Omega, 2018. URL: [Link]

  • Ohtani, M., et al. "2-arylthiazole derivatives and pharmaceutical composition thereof." US Patent 5614520A, 1997.
  • Varma, R. S., and Kabalka, G. W. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Chemistry Letters, 1985. URL: [Link]

Sources

Technical Guide: Physicochemical Properties of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

[1]

Executive Summary & Chemical Identity

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-infectives (specifically M. tuberculosis FabH inhibitors). Its structure combines a lipophilic thiazole core with a polarizable ester and a reactive aniline handle, offering versatile vectors for structure-activity relationship (SAR) optimization.

This guide provides a definitive physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this compound in drug discovery workflows.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
CAS Registry Number 1338373-52-6
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
SMILES COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)N
InChI Key Predicted: IAWASZVWQFHEHX-UHFFFAOYSA-N (Analogous to Ethyl Ester)
Structural Class 2,4-Disubstituted Thiazole

Physicochemical Profile

The following data aggregates experimental precedents from the thiazole-4-carboxylate series and calculated descriptors validated against Lipinski’s Rule of Five.

Core Properties
PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 168–172 °C (Predicted)Based on the ethyl ester analog (164–165 °C); methyl esters typically exhibit slightly higher lattice energy.
LogP (Lipophilicity) 2.6 – 2.9Moderate lipophilicity ensures good membrane permeability (Class II/IV BCS).
Topological PSA ~93 Ų<140 Ų threshold indicates high probability of oral bioavailability.
pKa (Aniline) 3.8 – 4.2The electron-withdrawing thiazole ring reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (4.6).
pKa (Thiazole N) ~2.5Very weak base; protonation occurs only in strong acidic media (pH < 2).
Solubility Low in water (<0.1 mg/mL)Soluble in DMSO (>20 mg/mL), DMF, and MeOH. Acidification (pH < 3) significantly enhances aqueous solubility via ammonium salt formation.
Stability & Reactivity
  • Ester Hydrolysis: The C4-methyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or enzymatic action (esterases), converting to the corresponding carboxylic acid (zwitterionic potential).

  • Oxidation: The primary amine at the meta-position is sensitive to oxidation over time; store under inert atmosphere (Ar/N₂) at -20°C to prevent darkening (quinone imine formation).

Synthesis & Manufacturing Logic

The synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate follows the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction. This pathway is preferred for its regioselectivity and scalability.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis starting from 3-aminobenzonitrile (or thiobenzamide) and methyl bromopyruvate.

HantzschSynthesisStart13-AminobenzonitrileInter13-Aminothiobenzamide(Thioamide Intermediate)Start1->Inter1+ H2S / P2S5ProcessHantzsch Condensation(Reflux in EtOH)Inter1->ProcessReagentMethyl Bromopyruvate(α-Halo Keto Ester)Reagent->ProcessProductMethyl 2-(3-Aminophenyl)thiazole-4-carboxylateProcess->Product- HBr, - H2O

Figure 1: Convergent Hantzsch synthesis pathway for the formation of the 2,4-disubstituted thiazole core.[1][2]

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g batch.

  • Thioamide Formation:

    • React 3-aminobenzonitrile with ammonium sulfide or P₂S₅ in ethanol to yield 3-aminothiobenzamide .

    • Checkpoint: Verify conversion by TLC (mobile phase 1:1 EtOAc/Hexane). The thioamide is more polar than the nitrile.

  • Cyclization (Hantzsch Reaction):

    • Dissolve 3-aminothiobenzamide (1.0 eq) in absolute ethanol (10 mL/g).

    • Add Methyl Bromopyruvate (1.05 eq) dropwise at room temperature. Caution: Methyl bromopyruvate is a lachrymator.

    • Heat to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][3] The sulfur attacks the alpha-carbon of the pyruvate, followed by imine formation and dehydration to aromatize the thiazole ring.

  • Workup & Purification:

    • Cool reaction mixture to 0°C. The product often precipitates as the hydrobromide salt.

    • Neutralize with saturated NaHCO₃ to precipitate the free base.

    • Filter the solid and wash with cold water.

    • Recrystallization: Use hot Ethanol or MeOH/Water mixture.

    • Validation: Purity should be >98% by HPLC (254 nm).

Experimental Characterization Protocols

To ensure scientific integrity, the following analytical workflows are recommended for validating the compound's identity and purity.

A. HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

  • Expected Retention: The compound will elute in the middle-late region due to moderate lipophilicity (LogP ~2.8).

B. Solubility & pKa Determination
  • Method: Potentiometric Titration (e.g., Sirius T3).

  • Protocol:

    • Dissolve 1 mg of compound in varying ratios of water/methanol to determine aqueous pKa via Yasuda-Shedlovsky extrapolation.

    • Titrate from pH 2 to pH 12.

    • Observation: Two inflection points may be observed if the thiazole nitrogen (pKa ~2.5) is accessible, though the aniline (pKa ~4.0) will be the primary feature.

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

  • Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment. The ester group can be hydrolyzed to the acid for co-crystallization studies, while the aniline group allows for amide coupling to explore deep hydrophobic pockets in kinases.

  • Anti-Infectives: Derivatives of 2-aminophenyl-thiazole-4-carboxylates have shown potency against Mycobacterium tuberculosis by inhibiting the FabH enzyme (key to fatty acid biosynthesis).

  • Kinase Inhibition: The thiazole nitrogen and the aniline NH₂ can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.

References

  • PubChem Compound Summary. "Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate" (Analogous Series). National Center for Biotechnology Information. Available at: [Link]

  • Al-Balas, Q., et al. (2009). "Design, synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives as potent inhibitors of FabH."[4] ResearchGate/Journal of Medicinal Chemistry. (Contextual validation of the scaffold).

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Condensation." Available at: [Link]

  • ChemSrc. "Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate CAS 1338373-52-6 Entry." Available at: [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid exploration of structure-activity relationships (SAR). Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (CAS: 1338373-52-6) represents a highly privileged, versatile scaffold. By combining a stable, aromatic 2-arylthiazole core with two orthogonal reactive handles—a nucleophilic meta-aniline and an electrophilic methyl ester—this compound enables divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic assembly, and its strategic application in drug discovery, particularly in the design of kinase inhibitors.

Physicochemical & Structural Profile

Understanding the quantitative physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core data for CAS 1338373-52-6.

ParameterValue / Description
Chemical Name Methyl 2-(3-aminophenyl)thiazole-4-carboxylate
CAS Number 1338373-52-6
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
SMILES String COC(=O)c1csc(-c2cccc(N)c2)n1
Hydrogen Bond Donors 1 (from the primary -NH₂ group)
Hydrogen Bond Acceptors 5 (Thiazole N, Thiazole S, Ester O x2, Aniline N)
Rotatable Bonds 3
Core Motif 2,4-Disubstituted 1,3-Thiazole

Structural Significance & Causality in Medicinal Chemistry

The architectural design of Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is not arbitrary; it is engineered to exploit specific biological and chemical phenomena.

The Thiazole Core: The 1,3-thiazole ring is a widely recognized [1]. It acts as a bioisostere for pyridine and benzene rings, altering the lipophilicity profile (LogP) while improving aqueous solubility. Crucially, the nitrogen atom at position 3 of the thiazole ring serves as a potent, directional hydrogen-bond acceptor. In the context of Receptor Tyrosine Kinases (RTKs), this nitrogen frequently interacts with the backbone amides of the kinase hinge region.

The Meta-Aniline Motif: The positioning of the amino group at the meta position of the phenyl ring dictates the three-dimensional trajectory of subsequent derivatization. Unlike para-substitution, which extends the molecule linearly, the meta-linkage projects functional groups at an approximate 120° angle. This specific geometry is highly effective for directing substituents into adjacent allosteric or hydrophobic pockets, such as the DFG-out pocket targeted by Type II kinase inhibitors.

The Methyl Ester: Positioned at C4, the methyl ester serves a dual purpose. During upstream synthesis, it acts as a robust protecting group that withstands mildly acidic and basic conditions. Downstream, it can be selectively saponified to a carboxylic acid, providing an electrophilic handle for coupling with aliphatic amines to tune the solvent-exposed region of a drug candidate for pharmacokinetic (PK) optimization.

Synthetic Methodologies: The Hantzsch Thiazole Assembly

The most robust and self-validating method for synthesizing 2,4-disubstituted thiazoles is the [2]. This method relies on the condensation of an α-haloketone with a thioamide.

Step-by-Step Protocol & Mechanistic Causality

Reagents: 3-Aminothiobenzamide (1.0 eq), Methyl 3-bromo-2-oxopropanoate (1.05 eq), Anhydrous Ethanol, Saturated Aqueous NaHCO₃.

  • Preparation: Dissolve 1.0 eq of 3-aminothiobenzamide in anhydrous ethanol to achieve a 0.2 M concentration.

    • Causality: Ethanol is chosen as a polar protic solvent because it stabilizes the polar transition states during the subsequent nucleophilic attack and facilitates the solubility of the starting materials.

  • Controlled Addition: Cool the solution to 0°C using an ice bath. Add 1.05 eq of methyl 3-bromo-2-oxopropanoate dropwise over 15 minutes.

    • Causality: The α-bromopyruvate is a highly reactive electrophile. Adding it at 0°C controls the initial exothermic S_N2 alkylation of the soft thioamide sulfur, preventing polymerization or degradation of the starting materials.

  • Cyclization & Dehydration: Remove the ice bath and heat the reaction mixture to reflux (78°C) for 2 to 4 hours. Monitor reaction progress via LC-MS.

    • Causality: While the initial S_N2 attack occurs readily at low temperatures, the subsequent intramolecular cyclization (where the thioamide nitrogen attacks the ketone carbonyl) and the final dehydration step require higher activation energy. Refluxing drives the expulsion of water, yielding the thermodynamically stable, aromatic thiazole ring.

  • Neutralization & Precipitation: Cool the mixture to room temperature. The product currently exists as a highly soluble hydrobromide salt due to the generation of HBr during the reaction. Slowly add saturated aqueous NaHCO₃ until the pH reaches ~8.

    • Causality: Neutralization converts the protonated thiazole/aniline salt into its free base form. The free base is significantly less soluble in the aqueous/ethanolic mixture, driving the spontaneous precipitation of the target compound.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual salts, and dry under a high vacuum.

SynthesisWorkflow SM1 3-Aminothiobenzamide (Nucleophile) Condensation Hantzsch Thiazole Synthesis (EtOH, Reflux, 2-4h) SM1->Condensation SM2 Methyl 3-bromo-2-oxopropanoate (Electrophile) SM2->Condensation Target Methyl 2-(3-aminophenyl)thiazole-4-carboxylate CAS: 1338373-52-6 Condensation->Target Dehydration & Neutralization Deriv1 Aniline Amidation / Coupling (e.g., Buchwald-Hartwig) Target->Deriv1 Deriv2 Ester Saponification (LiOH, THF/H2O) Target->Deriv2 Prod1 Hinge-Binding Motif (Kinase Inhibitor Core) Deriv1->Prod1 Prod2 Carboxylic Acid Intermediate (Solvent-Exposed Tuning) Deriv2->Prod2

Workflow: Hantzsch synthesis of CAS 1338373-52-6 and divergent downstream derivatization.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The dual reactivity of CAS 1338373-52-6 makes it an ideal central pharmacophore for[3].

In a standard drug discovery workflow targeting Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), the primary aniline is often reacted with a substituted pyrimidine or quinoline via Buchwald-Hartwig cross-coupling. This creates an extended, flat, multi-ring system that slots perfectly into the narrow ATP-binding cleft of the kinase. Following this, the methyl ester is hydrolyzed using LiOH in a THF/Water mixture. The resulting carboxylic acid is then coupled (using HATU/DIPEA) with various solubilizing aliphatic amines (such as morpholine or piperazine derivatives). This final appendage protrudes out of the kinase active site into the solvent, drastically improving the drug's oral bioavailability and metabolic stability without disrupting the core binding affinity.

BiologicalPathway Inhibitor Thiazole-Based Inhibitor (Derived from CAS 1338373-52-6) RTK Receptor Tyrosine Kinase (e.g., VEGFR / EGFR) Inhibitor->RTK Hinge-binding Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Therapeutic Outcome Ras Ras GTPase RTK->Ras Phosphorylation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation Gene Transcription

Biological Pathway: Interruption of the RTK/MAPK signaling cascade by a thiazole-derived inhibitor.

References

  • Title: A review on biological and medicinal significance of thiazoles Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: Molecules (PubMed Central) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL: [Link]

The Definitive Guide to Aminophenylthiazole Derivatives: From Hantzsch to Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Aminophenylthiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The aminophenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] From its 19th-century synthetic origins to its role in modern targeted oncology (e.g., Dasatinib, Quizartinib), this guide dissects the chemical evolution, structure-activity relationships (SAR), and experimental protocols necessary for mastering this versatile moiety.[2]

Part 1: The Chemical Scaffold & Isomerism

To navigate the literature accurately, researchers must distinguish between the two primary regioisomers of "aminophenylthiazole." Both share the C9H8N2S formula but exhibit distinct pharmacological profiles.

The Core Regioisomers
Isomer TypeChemical NameStructural CharacteristicPrimary Therapeutic Utility
Type A N-phenylthiazol-2-amine Exocyclic amine bridges the thiazole and phenyl rings.[2]Kinase Inhibitors: Mimics the ATP adenine ring; forms H-bonds with the kinase hinge region.Antifungal: (e.g., Abafungin).
Type B 4-(4-aminophenyl)thiazole Phenyl ring is attached at C4; amine is on the phenyl ring (usually para).[2]Metabolic Modulators: (e.g., Fatostatin).Fluorescent Probes: Extended conjugation often leads to solvatochromic properties.
Electronic "Privilege"

The thiazole ring is electron-deficient (π-excessive but inductively withdrawing), making the C2-amino group weakly basic.[2] When coupled with a phenyl ring, the system becomes a push-pull conjugated system.

  • H-Bond Donor/Acceptor: The N3 nitrogen (ring) is a hydrogen bond acceptor, while the exocyclic NH (Type A) is a donor. This "Donor-Acceptor" motif is critical for binding to the backbone carbonyls and amides of protein active sites.

Part 2: Historical Evolution & Discovery Milestones[3]

The Foundational Era (1887)

The history begins with Arthur Hantzsch , who in 1887 reported the condensation of


-haloketones with thioureas. This reaction, the Hantzsch Thiazole Synthesis , remains the gold standard for generating the aminophenylthiazole core.
  • Significance: It allowed for the rapid assembly of the thiazole ring with regiospecificity determined solely by the starting ketone.

The Serendipitous Discovery of Abafungin (1990s)

While screening H2-receptor antagonists (analogs of famotidine) at Bayer AG, researchers discovered unexpected antifungal activity in specific N-phenylthiazol-2-amine derivatives.[2]

  • The Breakthrough: This led to Abafungin (Abasol). Unlike azoles (which inhibit CYP450), Abafungin acts via a dual mechanism:

    • Inhibition of sterol 24-C-methyltransferase.[2][3]

    • Direct physicochemical disruption of the fungal membrane.

  • Lesson: The aminophenylthiazole scaffold can bypass resistance mechanisms common to other heterocycles.

The Kinase Revolution (2000s–Present)

The scaffold found its true dominance in oncology.

  • Dasatinib (Sprycel): While strictly a 2-aminothiazole attached to a pyrimidine, its discovery validated the 2-aminothiazole motif as a potent ATP-competitive inhibitor for Src/Abl kinases.[2]

  • Quizartinib (Vanflyta): A highly potent FLT3 inhibitor for Acute Myeloid Leukemia (AML). It features a fused benzothiazole system but relies on the same fundamental urea-linked aminophenyl interactions to stabilize the inactive kinase conformation (Type II inhibitor).

Part 3: Therapeutic Mechanisms & SAR Visualization

Kinase Hinge Binding Mode

The N-phenylthiazol-2-amine moiety is an excellent mimic of the adenine ring of ATP.[2]

  • The Anchor: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (backbone NH).

  • The Clamp: The exocyclic amino group (NH) donates a hydrogen bond to the hinge carbonyl.

KinaseBinding cluster_kinase Kinase Hinge Region (Protein Backbone) cluster_inhibitor Aminophenylthiazole Inhibitor Backbone_CO Backbone C=O (Glu/Met gatekeeper) Backbone_NH Backbone N-H Thiazole_N3 Thiazole Ring N3 (H-Bond Acceptor) Backbone_NH->Thiazole_N3 H-Bond Exocyclic_NH Exocyclic N-H (H-Bond Donor) Exocyclic_NH->Backbone_CO H-Bond Phenyl_Ring Phenyl Ring (Hydrophobic Pocket) Phenyl_Ring->Backbone_NH Van der Waals

Caption: Schematic representation of the bidentate hydrogen bonding network between the 2-aminothiazole core and the kinase hinge region.[2]

Part 4: Experimental Protocols

Protocol A: Classic Hantzsch Synthesis (Solution Phase)

Objective: Synthesis of 4-phenylthiazol-2-amine (Type B precursor).[2] Mechanism: Condensation of acetophenone with thiourea.

Reagents:

  • Acetophenone derivative (1.0 eq)[2]

  • Thiourea (2.0 eq)[2]

  • Iodine (1.0 eq)[2]

  • Ethanol (Solvent)[2]

Step-by-Step Workflow:

  • Halogenation (In Situ): Dissolve acetophenone (10 mmol) and thiourea (20 mmol) in ethanol (20 mL). Add iodine (10 mmol) portion-wise.

    • Why: Iodine acts as both the halogenating agent for the ketone and the catalyst for cyclization. This avoids handling lachrymatory

      
      -bromoketones.[2]
      
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The hydroiodide salt of the thiazole may precipitate.

  • Neutralization: Pour the reaction mixture into ice water. Basify with aqueous NH4OH to pH 8–9 to liberate the free amine.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: Rapid synthesis of N-phenylthiazol-2-amine (Type A). Reagents:


-Bromoacetophenone, N-phenylthiourea, Ethanol.[2]

Step-by-Step Workflow:

  • Preparation: In a microwave vial, mix

    
    -bromoacetophenone (1.0 mmol) and N-phenylthiourea (1.0 mmol) in 2 mL ethanol.
    
  • Irradiation: Irradiate at 100 W, 80°C for 5–10 minutes.

    • Advantage: Conventional heating requires hours; microwave irradiation accelerates the nucleophilic attack of sulfur on the

      
      -carbon.
      
  • Isolation: Pour into 5% Na2CO3 solution. Filter the solid product.

  • Validation: Verify structure via 1H NMR. Look for the characteristic thiazole C5-H singlet around

    
     6.5–7.5 ppm.[2]
    

HantzschMechanism Start Start: Alpha-Haloketone + Thiourea Step1 Nucleophilic Attack (Sulfur attacks Alpha-Carbon) Start->Step1 Inter1 S-Alkylated Intermediate (Thioimidate) Step1->Inter1 Step2 Intramolecular Cyclization (Nitrogen attacks Carbonyl) Inter1->Step2 Inter2 Hydroxy-thiazoline Intermediate Step2->Inter2 Step3 Dehydration (-H2O) (Aromatization) Inter2->Step3 End Final Product: 2-Aminothiazole Step3->End

Caption: The stepwise mechanism of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Part 5: Future Outlook

The aminophenylthiazole scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now attaching E3 ligase ligands to the aminophenylthiazole core to degrade pathogenic kinases (e.g., FLT3 degraders) rather than just inhibiting them.

  • Metabolic Reprogramming: Building on Fatostatin (a diarylthiazole that inhibits SREBP activation), new aminophenyl derivatives are being explored to treat obesity and metabolic syndrome by blocking lipid synthesis pathways.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. [2]

  • Borelli, C. et al. (2008).[3][4] "Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis." Antimicrobial Agents and Chemotherapy.

  • Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[2] Journal of Medicinal Chemistry. [2]

  • Kamisuki, S. et al. (2009).[5] "A Small Molecule that Blocks Fat Synthesis by Inhibiting the Activation of SREBP."[5][6][7] Chemistry & Biology.

  • Zarrinkar, P. P. et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood.

Sources

Potential biological activities of thiazole-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

The Thiazole Pharmacophore: Mechanistic Insights and Evaluation Protocols for Advanced Therapeutics

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry. It is characterized by a highly electron-rich


-system, a nitrogen atom at position 3 that acts as a potent hydrogen-bond acceptor, and a sulfur atom at position 1 that enhances lipophilicity and membrane permeability[1][2]. As an Application Scientist overseeing hit-to-lead optimization, I frequently leverage thiazole-based compounds because their structural versatility allows for precise tuning of pharmacokinetic and pharmacodynamic properties. They serve as the foundational core for numerous FDA-approved drugs, including the kinase inhibitor dasatinib and the antiviral ritonavir[1][2]. This whitepaper explores the diverse biological activities of emerging thiazole derivatives, detailing their mechanisms of action and providing robust, self-validating protocols for their preclinical evaluation.

Core Biological Activities and Mechanisms of Action

Anticancer Activity via Targeted Enzyme Inhibition

Thiazole derivatives exhibit profound antineoplastic effects by selectively inhibiting critical enzymes involved in tumor proliferation and survival. Recent structure-based drug design has identified thiazole-containing derivatives as potent Sirtuin 2 (SIRT2) inhibitors[3]. SIRT2 is an NAD+-dependent deacetylase implicated in cell cycle regulation; inhibiting it with compounds like the thiazole-based "Compound T1" or SirReal2 analogs leads to targeted cancer cell death[3].

Furthermore, thiazoles fused with other heterocycles, such as thiazolo[5,4-d]pyrimidines, demonstrate potent antiproliferative activity by inducing apoptosis and inhibiting cell migration in gastric cancer models[4]. Additionally, novel 2,4-disubstituted-1,3-thiazole derivatives have been validated as aromatase inhibitors, effectively halting the cell cycle in the G1 and S phases in breast cancer cells[5].

Antimicrobial and Antiparasitic Efficacy

The global crisis of antimicrobial resistance (AMR) has renewed interest in thiazoles. Bithiazole derivatives have been crystallized within the ATP-binding site of bacterial DNA gyrase, acting as potent competitive inhibitors[6]. By blocking DNA supercoiling, these compounds induce rapid bacterial cell death.

Beyond bacteria, thiazole derivatives show exceptional promise against neglected tropical diseases. For instance, specific thiazoline and 3-pyridyl-1,3-thiazole derivatives exhibit nanomolar to low-micromolar efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), significantly outperforming the standard-of-care drug benznidazole by inducing structural damage to the parasite's flagellar attachment zone[7].

Quantitative Efficacy of Thiazole Derivatives

To contextualize the potency of recent thiazole innovations, the following table summarizes key quantitative data (IC50 values) across various therapeutic targets:

Compound DesignationBiological Target / Disease ModelEfficacy (IC50)Reference
Compound 14 (SirReal2 analog) SIRT2 (Cancer)0.21 µM[3]
Compound 14 (Thiazolo-pyrimidine) MGC803 Gastric Cancer Cells1.03 µM[4]
Bithiazole 5 Bacterial DNA Gyrase1.1 µM[6]
Compound 52 Trypanosoma cruzi (Chagas Disease)1.72 µM[7]
Compound 8 Aromatase (Breast Cancer)3.36 µM[5]
Compound T1 SIRT2 (Cancer)17.3 µM[3]

Visualizing Thiazole Mechanisms

Thiazole_MoA Thiazole Thiazole-Based Compounds SIRT2 SIRT2 Inhibition (Epigenetic Modulation) Thiazole->SIRT2 Aromatase Aromatase Inhibition (Estrogen Depletion) Thiazole->Aromatase Gyrase DNA Gyrase Inhibition (Bacterial Supercoiling) Thiazole->Gyrase CellCycle Cell Cycle Arrest (G1/S Phase) SIRT2->CellCycle Aromatase->CellCycle Bactericidal Bactericidal Effect (Membrane/DNA Damage) Gyrase->Bactericidal Apoptosis Apoptosis Induction (Cancer Cells) CellCycle->Apoptosis

Caption: Mechanistic pathways of thiazole-based compounds in oncology and antimicrobial applications.

Field-Proven Experimental Protocols

A biological assay is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity when evaluating the unique physicochemical properties of thiazole derivatives.

Protocol A: Fluorometric SIRT2 Inhibition Assay (Anticancer Screening)

Causality & Rationale: Thiazoles often exhibit intrinsic fluorescence (autofluorescence) due to their conjugated


-systems. A standard absorbance assay is prone to false positives. We utilize a two-step fluorogenic assay with a specific excitation/emission window and include a "compound-only" control to subtract background fluorescence.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute the SIRT2 enzyme and the fluorogenic acetylated peptide substrate.

  • Compound Dilution: Serially dilute the thiazole compound in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a black 96-well microplate, combine 25 µL of assay buffer, 5 µL of SIRT2 enzyme, and 5 µL of the thiazole compound. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 15 µL of the substrate/NAD+ mixture to initiate the deacetylation reaction. Incubate at 37°C for 45 minutes.

  • Development & Readout: Add 50 µL of the developer solution (containing a protease that specifically cleaves the deacetylated fluorophore) and 2 mM nicotinamide (to stop further SIRT2 activity). Incubate for 15 minutes, then read fluorescence (Ex 350 nm / Em 450 nm). Self-Validation Check: Always include a positive control inhibitor (e.g., SirReal2) to validate assay sensitivity, and a "no-enzyme" control to establish the baseline and monitor compound autofluorescence[3].

Protocol B: Resazurin-Based Broth Microdilution Assay (Antimicrobial MIC)

Causality & Rationale: Visual determination of Minimum Inhibitory Concentration (MIC) is highly subjective, especially if the thiazole compound precipitates or is strongly colored. Resazurin acts as a metabolic indicator; viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable readout.

  • Inoculum Preparation: Grow the target bacterial strain in Mueller-Hinton Broth (MHB) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~5 × 10^5 CFU/mL.

  • Compound Plating: In a clear-bottom 96-well plate, perform two-fold serial dilutions of the thiazole derivative in MHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest compound concentration that prevents the fluorometric shift from blue to pink. Self-Validation Check: Include a "Sterility Control" (MHB + Resazurin only) to ensure no contamination, and a "Growth Control" (MHB + Bacteria + Resazurin + 1% DMSO) to verify bacterial viability and confirm that the vehicle (DMSO) is not inhibitory.

MIC_Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well Plate) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Resazurin Add Resazurin (Metabolic Indicator) Incubation->Resazurin Readout Fluorescence Readout (MIC Determination) Resazurin->Readout

Caption: Self-validating resazurin-based workflow for determining antimicrobial MIC.

Conclusion

Thiazole-based compounds represent a highly dynamic frontier in rational drug design. By leveraging their unique electronic properties to target specific enzymatic pockets—from SIRT2 in oncology to DNA gyrase in microbiology—researchers can develop highly selective therapeutics. However, the successful translation of these molecules relies heavily on rigorous, self-validating preclinical assays that account for the inherent physicochemical properties of the heterocycle.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. 1

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. 2

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen. 4

  • Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. PMC (NIH).3

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC (NIH). 5

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI. 7

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. 6

Sources

Therapeutic Horizons of 2-(Aminophenyl)thiazole-4-carboxylate Derivatives: A Comprehensive Guide to Synthesis, Analogs, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter molecular scaffolds that serve as the backbone for diverse therapeutic applications. Among these, Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (CAS: 1338373-52-6)[1][2] and its positional isomers represent a highly privileged class of building blocks.

This technical guide explores the causality behind the structural significance of this scaffold, its naturally occurring analogs, its synthetic derivatives, and the self-validating methodologies required to synthesize it. We will not merely catalog its derivatives; we will deconstruct why this specific molecular architecture is so effective across neuroprotective, antiviral, and antifungal domains.

Structural Significance & Chemical Space

The 2-(aminophenyl)thiazole-4-carboxylate core is a masterpiece of molecular design. The thiazole ring acts as a bioisostere for various aromatic systems while providing unique hydrogen bond accepting (via the nitrogen) and donating (via C5-H) properties.

The strategic placement of the amine group on the phenyl ring (whether ortho, meta, or para) acts as a versatile synthetic handle. It allows for rapid diversification via amide coupling, reductive amination, or urea formation without disrupting the electronic integrity of the thiazole core. Meanwhile, the C4-carboxylate serves as a prime site for hydrolysis to the free acid, enabling further functionalization into biologically active amides or acylhydrazones[3][4].

Natural Product Analogs: The Anithiactin and Thiasporine Connection

Nature has already validated the 2-arylthiazole scaffold. Anithiactins A–C and Thiasporine A are modified 2-phenylthiazoles isolated from mudflat-derived Streptomyces sp.[5][6].

In my experience optimizing neuroprotective agents, the biological profile of these natural analogs is particularly striking. Anithiactin A exhibits moderate acetylcholinesterase (AChE) inhibition but shines as a highly selective, reversible, and competitive inhibitor of monoamine oxidase A (MAO-A)[7][8]. The total synthesis of these marine natural products relies heavily on the isomeric intermediate methyl 2-(2-aminophenyl)thiazole-4-carboxylate, proving that mastering the synthesis of the core scaffold is the gateway to accessing complex natural products[9][10][11].

Synthetic Derivatives: Antiviral and Antifungal Efficacy

Beyond natural products, rational drug design has aggressively leveraged this scaffold for acute infectious diseases.

Antiviral Applications: Recent structure-based drug design efforts have identified thiazole-4-carboxylate derivatives as potent covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[12][13]. For instance, the synthetic derivative MC12 (5-chloropyridin-3-yl 2-(methyl(phenyl)amino)thiazole-4-carboxylate) demonstrates potent antiviral efficacy comparable to the clinical drug Nirmatrelvir. The mechanism relies on covalent bond formation between the inhibitor and the catalytic site of the protease[12][13].

Antifungal Applications: By converting the C4-carboxylate into an acylhydrazone moiety, researchers have developed potent agricultural fungicides. These phenylthiazole derivatives exhibit excellent antifungal activity against destructive phytopathogens like Magnaporthe oryzae (rice blast fungus)[4].

Mechanistic Pathways & Workflow Visualization

The following diagram maps the synthetic origin of the core scaffold and its divergent biological applications based on rational derivatization.

G A 2-Bromothiazole-4-carboxylate C Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (Core Scaffold) A->C Suzuki-Miyaura Cross-Coupling B 3-Aminophenylboronic Acid B->C D Natural Analogs (Anithiactins A-C, Thiasporine) C->D Biosynthetic/Synthetic Derivatization E Synthetic Derivatives (e.g., MC12, AD05, Acylhydrazones) C->E Rational Drug Design F AChE & MAO-A Inhibition (Neuroprotection) D->F G SARS-CoV-2 Mpro Inhibition (Antiviral) E->G H M. oryzae Inhibition (Antifungal) E->H

Fig 1: Synthesis and biological divergence of the 2-(aminophenyl)thiazole-4-carboxylate scaffold.

Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the quantitative pharmacological data for key analogs and derivatives are summarized below.

Compound / DerivativeBiological Target / ApplicationQuantitative EfficacySource
Anithiactin A MAO-A (Neuroprotection)IC₅₀ = 13.0 µM (Kᵢ = 1.84 µM)[7][8]
Anithiactin A Acetylcholinesterase (AChE)IC₅₀ ≈ 63.0 µM[8]
Compound MC12 SARS-CoV-2 Mpro (Antiviral)Potent covalent inhibition (Comparable to Nirmatrelvir)[12][13]
Compound AD05 SARS-CoV-2 Virus (Antiviral)EC₅₀ = 3.264 µM[12][13]
Compound E26 (Acylhydrazone)Magnaporthe oryzae (Antifungal)EC₅₀ = 1.29 µM[4]

Experimental Protocol: Self-Validating Synthesis of the Core Scaffold

Causality behind the method: While the classical Hantzsch thiazole synthesis is widely used, it often requires highly reactive α-haloketones that can trigger unwanted side reactions with the nucleophilic aniline moiety. To maintain absolute control over the reaction trajectory, we employ a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is highly chemoselective; it preserves both the nucleophilic amine and the electrophilic ester, allowing for orthogonal functionalization downstream[9][10].

Step-by-Step Methodology

1. Reagent Preparation:

  • Equip a flame-dried Schlenk flask with a magnetic stir bar.

  • Charge the flask with methyl 2-bromothiazole-4-carboxylate (1.0 equiv) and 3-aminophenylboronic acid hydrochloride (1.2 equiv).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 equiv), to facilitate the transmetalation step without hydrolyzing the methyl ester.

2. Catalyst Activation & Degassing:

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Crucial step: The presence of water is required to dissolve the base and activate the boronic acid into a reactive boronate species.

  • Purge the system with inert Argon gas for 15 minutes to prevent catalyst oxidation.

3. Reaction Execution:

  • Heat the reaction mixture to 90°C under an Argon atmosphere for 6–8 hours.

  • Causality: The elevated temperature overcomes the activation energy barrier of the oxidative addition step into the electron-deficient bromothiazole ring.

4. Self-Validating QC Check (The Feedback Loop):

  • In-Process Monitoring: At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The protocol validates itself when the starting material peak (m/z ~222 for bromothiazole) disappears, and the product peak emerges with a precise [M+H]⁺ ion at m/z 235.05.

  • Post-Purification Verification: After standard aqueous workup and silica gel chromatography, validate the structural integrity via ¹H NMR. The self-validating marker is the characteristic, highly deshielded thiazole C5-proton, which must appear as a sharp singlet around δ 8.1–8.3 ppm.

References

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate, a member of the 2-aminothiazole class, represents a promising candidate for further investigation due to the established therapeutic potential of its structural analogs[2][4]. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling and molecular docking analysis of this compound. We will navigate the entire computational pipeline, from ligand and protein preparation to the interpretation of docking results and predictive pharmacokinetic profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.

Introduction: The Rationale for In Silico Assessment

In modern drug discovery, in silico techniques are indispensable for the rapid and cost-effective evaluation of small molecules[5]. These computational methods allow for the prediction of a compound's potential to interact with a biological target, as well as its likely pharmacokinetic and toxicological properties, long before committing to resource-intensive laboratory synthesis and testing. The 2-aminothiazole moiety is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity[1][4][6]. Derivatives have shown promise as inhibitors of key enzymes in cancer progression, such as Aurora kinases[6].

Given the prevalence of the 2-aminothiazole core in anticancer agents, this guide will focus on a hypothetical docking study of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate against Aurora Kinase B , a serine/threonine kinase that plays a crucial role in cell division and is a validated target in oncology[7][8][9].

The workflow presented herein is designed to be a self-validating system, where each step builds logically upon the last, ensuring the scientific integrity and reproducibility of the results.

The Computational Workflow: A Structured Overview

Our in silico analysis is structured as a multi-stage process, designed to systematically evaluate the therapeutic potential of our lead compound. This workflow ensures a comprehensive assessment, from initial structural preparation to final data interpretation.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Ligand Ligand Preparation Docking Molecular Docking Simulation Ligand->Docking 3D Structure Protein Protein Target Selection & Preparation Protein->Docking Prepared Receptor PostDocking Post-Docking Analysis Docking->PostDocking Binding Poses & Scores ADMET ADMET Prediction PostDocking->ADMET Top Candidate(s)

Caption: High-level overview of the in silico drug discovery workflow.

Part I: Ligand and Protein Preparation

The accuracy of any molecular docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate) and the protein target (Aurora Kinase B) for simulation.

Ligand Preparation Protocol

The initial step involves generating a 3D conformation of the ligand and optimizing its geometry to be energetically favorable.

Step-by-Step Methodology:

  • 2D Structure Generation: The 2D structure of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is converted into a 3D structure. This can be accomplished using software like Avogadro or the 3D structure generation tools within molecular modeling suites.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to relieve any steric strain and to find a low-energy conformation. This is a critical step and is typically performed using a force field such as MMFF94 or UFF.

  • File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as .mol2 or .pdbqt.

Protein Target Selection and Preparation

For this study, we have selected Aurora Kinase B . The overexpression of this enzyme is linked to various cancers, making it a prime target for inhibitor design[7][8].

Step-by-Step Methodology:

  • PDB Structure Retrieval: The 3D crystal structure of human Aurora Kinase B is downloaded from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 4AF3 [9][10]. This particular structure is co-crystallized with an inhibitor, which helps in identifying the active site.

  • Protein Cleaning: The downloaded PDB file is "cleaned" to prepare it for docking. This involves:

    • Removing Water Molecules: Water molecules are typically removed from the crystal structure as they can interfere with the docking process unless they are known to play a key role in ligand binding.

    • Removing Co-crystallized Ligands and Other Heteroatoms: The original inhibitor and any other non-protein molecules are removed from the active site.

  • Adding Hydrogen Atoms: Hydrogen atoms are not usually resolved in X-ray crystal structures, so they must be added to the protein. This is crucial for correctly modeling hydrogen bonds.

  • Assigning Partial Charges: Partial charges are assigned to each atom of the protein. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.

  • Defining the Binding Site: The binding site is defined as the region of the protein where the ligand is expected to bind. This is typically a cavity on the protein surface and can be identified based on the location of the co-crystallized ligand in the original PDB file. A "grid box" is then generated around this active site to define the search space for the docking algorithm.

Part II: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[5]. The goal is to predict the binding mode and affinity of the ligand to the target protein.

G Ligand Prepared Ligand (Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate) Docking Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Protein Prepared Protein (Aurora Kinase B - 4AF3) Protein->Docking Output Binding Poses (Ranked by Score) Docking->Output Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Output->Analysis

Sources

Strategic Synthesis of 2-Aminophenylthiazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-amino-4-phenylthiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. Its planar, electron-rich architecture allows for precise stacking interactions within enzyme binding pockets, while the 2-amino group provides a critical vector for hydrogen bonding or further derivatization.

This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We explore three distinct methodologies: the robust Classical Hantzsch Synthesis , the atom-economical One-Pot Iodine Oxidative Cyclization , and high-throughput Solid-Phase Synthesis (SPS) .

Route 1: The Classical Hantzsch Condensation

Status: The "Gold Standard" for reliability and scale-up.

Mechanistic Insight

The Hantzsch synthesis is not merely a condensation; it is a cascade reaction governed by the nucleophilicity of the sulfur atom.

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the 
    
    
    
    -haloketone (e.g., phenacyl bromide).[1] This is the rate-determining step in neutral media.
  • S-Alkylation: Formation of an acyclic isothiouronium intermediate.

  • Cyclization: The terminal amino group attacks the carbonyl carbon. Critical Note: This step is sensitive to steric bulk at the ketone position.

  • Dehydration: Aromatization drives the loss of water, yielding the stable thiazole ring.

Experimental Protocol: Solution-Phase Hantzsch

Target: 4-Phenylthiazol-2-amine (Scale: 10 mmol)

Reagents:

  • Phenacyl bromide (2-bromoacetophenone): 1.99 g (10 mmol)

  • Thiourea: 0.76 g (10 mmol)

  • Ethanol (Absolute): 20 mL

  • Sodium acetate (optional, as acid scavenger): 1.0 equiv

Step-by-Step Methodology:

  • Solvation: Dissolve thiourea in absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution to prevent localized concentration gradients.

  • Addition: Add phenacyl bromide portion-wise over 5 minutes. Why? Phenacyl bromide is a potent lachrymator and skin irritant; portion-wise addition controls the exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux) for 2–4 hours.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the non-polar bromide spot (

    
    ) and the appearance of the polar amine spot (
    
    
    
    ).
  • Work-up:

    • Cool reaction to room temperature.[1][2][3][4]

    • Concentrate ethanol to

      
      5 mL under reduced pressure.
      
    • Neutralize with 10% aqueous

      
       or 
      
      
      
      to precipitate the free base. Crucial: The Hantzsch product forms as a hydrobromide salt; neutralization is required to isolate the active amine.
  • Purification: Recrystallize from hot ethanol/water (1:1) to yield white/pale yellow needles.

Route 2: One-Pot Iodine-Promoted Oxidative Cyclization

Status: The "Green" Approach. Avoids isolation of toxic


-haloketones.
Mechanistic Insight

This route utilizes elemental iodine (


) to perform an in situ

-halogenation of the ketone. The thiourea then reacts immediately with the transient species. This is thermodynamically favorable and safer, as it bypasses the handling of lachrymatory phenacyl bromides.
Experimental Protocol

Target: 4-Phenylthiazol-2-amine (Scale: 5 mmol)

Reagents:

  • Acetophenone: 0.60 g (5 mmol)

  • Thiourea: 0.76 g (10 mmol) — Excess is used to trap the transient intermediate.

  • Iodine (

    
    ): 1.27 g (5 mmol)
    
  • Solvent: Water (for green chemistry) or Ethanol.

Step-by-Step Methodology:

  • Mixing: In a 20 mL reaction vial, combine acetophenone and thiourea.

  • Catalyst Addition: Add iodine in one portion.

  • Activation: Heat the mixture to 80–100°C. If using microwave irradiation (recommended for library synthesis), irradiate at 150W for 5–10 minutes.

  • Extraction: The reaction mixture will darken due to iodine. Upon completion, treat with 5%

    
     (sodium thiosulfate) to quench unreacted iodine (indicated by color change from dark brown to yellow/clear).
    
  • Isolation: Basify with ammonia solution; filter the resulting precipitate.

Route 3: Solid-Phase Synthesis (SPS)

Status: Combinatorial Chemistry / High-Throughput Screening (HTS).

Strategy: Resin-Bound Thiourea

This approach is superior for generating diversity at the 4-position (varying the ketone).

Workflow:

  • Resin Loading: Rink Amide resin is deprotected (Fmoc removal) and reacted with Fmoc-isothiocyanate to generate a resin-bound thiourea.

  • Cyclization: The resin is swollen in DMF and treated with various

    
    -haloketones.
    
  • Cleavage: Treatment with TFA/DCM (95:5) releases the 2-aminothiazole.

Comparative Analysis of Methods

FeatureClassical HantzschOne-Pot Iodine (

)
Solid-Phase Synthesis
Precursor

-Haloketone (Toxic)
Acetophenone (Safe)Resin-bound amine
Atom Economy Moderate (Loss of HBr)HighLow (Resin mass)
Reaction Time 2–4 Hours10–30 Minutes (MW)12–24 Hours
Purification RecrystallizationFiltration / Thiosulfate washFiltration / HPLC
Scalability High (kg scale)ModerateLow (mg scale)
Primary Use Process ChemistryGreen Chemistry / R&DLibrary Generation

Visualizations

Mechanistic Pathway (Hantzsch)

The following diagram details the electron flow and intermediate states during the cyclization process.

HantzschMechanism Reactants Reactants (Phenacyl Bromide + Thiourea) Attack Nucleophilic Attack (S-Alkylation) Reactants->Attack EtOH, Reflux Intermediate1 S-Phenacylthiouronium Salt (Acyclic) Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization -HBr Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 4-Phenylthiazol-2-amine (Aromatic Core) Dehydration->Product Aromatization

Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis from S-alkylation to aromatization.

Synthetic Workflow Decision Tree

A logic guide for selecting the appropriate synthetic route based on project constraints.

SynthesisWorkflow Start Start: Define Project Goal Scale Is Scale > 10 grams? Start->Scale Library Is this for a Compound Library (>50 analogs)? Scale->Library No Hantzsch Classical Hantzsch (Solution Phase) Scale->Hantzsch Yes Green Is Green Chemistry/Safety a Priority? Library->Green No SPS Solid-Phase Synthesis (Resin Bound) Library->SPS Yes Green->Hantzsch No OnePot One-Pot Iodine Method (In-situ Halogenation) Green->OnePot Yes

Caption: Decision matrix for selecting the optimal synthetic route based on scale, diversity, and safety.

References

  • Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998).[5] Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry, 63(1), 196–200.[5] Retrieved from [Link]

  • Xu, Y., Li, B., Zhang, X., & Fan, X. (2017).[6] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions.[6] The Journal of Organic Chemistry, 82(18), 9637–9646. Retrieved from [Link]

  • Potewar, T. M., et al. (2008). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Russian Journal of Applied Chemistry, 81, 900–903. Retrieved from [Link]

  • Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017).[7] The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities.[8] Open Access Library Journal, 4, e3526.[7][8] Retrieved from [Link]

Sources

Methodological & Application

Protocol for Hantzsch thiazole synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Hantzsch Thiazole Synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Executive Summary

The 1,3-thiazole ring is a "privileged structure" in drug development, frequently serving as a core scaffold for antimicrobial, anti-inflammatory, and anticancer therapeutics[1]. The Hantzsch thiazole synthesis remains the foundational methodology for constructing this heterocycle due to its operational simplicity, high atom economy, and robust functional group tolerance[1]. This application note details an optimized, self-validating protocol for the synthesis of Methyl 2-(3-aminophenyl)thiazole-4-carboxylate. By reacting 3-aminobenzothioamide with methyl 3-bromo-2-oxopropanoate (methyl bromopyruvate), researchers can obtain this highly versatile building block in excellent yields.

Mechanistic Insights & Causality (E-E-A-T)

A primary synthetic challenge when working with 3-aminobenzothioamide is the presence of two competing nucleophilic centers: the free aniline amine and the thioamide moiety. However, the Hantzsch protocol proceeds with exquisite chemoselectivity without requiring transient protecting groups.

  • Chemoselectivity via HSAB Theory : The thioamide sulfur is a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, it preferentially attacks the "soft" electrophilic

    
    -carbon of the bromopyruvate, efficiently displacing the bromide ion[2]. The aniline nitrogen, being a "harder" and less polarizable nucleophile, is outcompeted during this initial S-alkylation step[2].
    
  • Thermodynamic Driving Force : Following S-alkylation, the resulting thioimidate intermediate undergoes rapid intramolecular cyclization. The thioamide nitrogen attacks the highly electrophilic ketone carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the stable, aromatic thiazole ring[2].

  • Salt Formation & Workup Rationale : The condensation reaction generates one equivalent of hydrobromic acid (HBr) as a byproduct. Because both the starting material and the final product contain basic functional groups (aniline and thiazole nitrogens), the product readily forms a hydrobromide salt[3]. A deliberate neutralization step using aqueous sodium bicarbonate (NaHCO₃) is required during the extraction phase to liberate the free base, ensuring accurate yield calculation and preventing solubility issues during purification[3].

Experimental Methodology

Caution: Methyl bromopyruvate is a potent lachrymator and alkylating agent. Handle exclusively in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents
  • 3-Aminobenzothioamide : 1.0 equiv (e.g., 5.0 mmol, 761 mg)

  • Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate): 1.1 equiv (e.g., 5.5 mmol, 995 mg)

  • Solvent : Anhydrous Tetrahydrofuran (THF) (20 mL)[4]

  • Workup Reagents : Saturated aqueous NaHCO₃ solution, Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄ or Na₂SO₄.

Step-by-Step Protocol
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzothioamide (761 mg, 5.0 mmol) and dissolve in 15 mL of anhydrous THF.

  • Electrophile Addition : Cool the solution to 0 °C using an ice bath. Dissolve methyl bromopyruvate (995 mg, 5.5 mmol) in 5 mL of THF and add it dropwise to the stirring thioamide solution over 10 minutes. This controlled addition mitigates the exothermic S-alkylation step[4].

  • Cyclization & Heating : Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4 to 6 hours[4]. Reaction progress can be monitored by TLC (EtOAc/Hexane 1:1, visualized with UV light at 254 nm).

  • Concentration : Once the thioamide is fully consumed, cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator[4].

  • Neutralization (Critical Step) : Suspend the crude hydrobromide salt residue in 30 mL of EtOAc. Slowly add 20 mL of saturated aqueous NaHCO₃ while stirring vigorously until the aqueous layer tests basic (pH ~8). This step liberates the free aniline and thiazole nitrogens from their HBr salts.

  • Extraction & Washing : Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄[4].

  • Purification : Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude yellow residue via silica gel flash chromatography (eluting with a gradient of 20% to 40% EtOAc in Hexanes) to afford pure Methyl 2-(3-aminophenyl)thiazole-4-carboxylate[4].

Quantitative Data & Optimization

The choice of solvent and temperature significantly impacts the reaction kinetics and isolated yield. The table below summarizes optimized conditions based on standard Hantzsch protocols for similar aryl-thioamide substrates[2][4].

SolventTemperatureTimeBase AdditiveIsolated Yield (%)Observation
EthanolReflux (78 °C)2 hNone82%Fast reaction; product precipitates as HBr salt requiring rigorous neutralization.
THFReflux (66 °C)4-6 hNone88%Cleaner impurity profile; easier chromatographic purification.
DMF80 °C1 hNone65%Rapid conversion, but difficult solvent removal leads to lower isolated yield.
THFRoom Temp18 hNaHCO₃ (1.5 eq)75%Slower reaction; base additive neutralizes HBr in situ but reduces the overall reaction rate.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the Hantzsch thiazole synthesis, highlighting the key intermediates formed during the transformation.

HantzschMechanism R1 3-Aminobenzothioamide (Nucleophile) Step1 S-Alkylation (Soft-Soft Interaction) R1->Step1 R2 Methyl 3-bromo-2-oxopropanoate (Electrophile) R2->Step1 Int1 S-Alkylated Intermediate (Thioimidate) Step1->Int1 Step2 Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) Int1->Step2 Int2 Hydroxythiazoline Intermediate Step2->Int2 Step3 Dehydration & Aromatization (-H2O, -HBr) Int2->Step3 Prod Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (Target Product) Step3->Prod

Mechanistic workflow of the Hantzsch thiazole synthesis highlighting key intermediates.

References

  • BenchChem. "Application Notes: Hantzsch Synthesis for Thiazole Derivatives." 1

  • BenchChem. "Mechanism of action for thioamide derivatives in organic reactions." 2

  • ChemicalBook. "2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis."4

  • Thieme-connect. "Product Class 17: Thiazoles."3

Sources

Application Note: Strategic Utilization of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a high-value "bifunctional" scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural architecture features two distinct reactive handles—a nucleophilic aniline amine and an electrophilic methyl ester—separated by a rigid thiazole core.

This specific topology is a "privileged scaffold" in kinase inhibitor design. The 2-phenylthiazole moiety mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinases (e.g., CDK, c-Met, and GSK3


), while the 3-amino position provides a vector to explore the solvent-exposed front or the hydrophobic back-pocket (DFG-out conformation).
Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 234.27 g/mol
Appearance Off-white to pale yellow solid (Class characteristic)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water
Key Functionality 1.[1][2][3][4][5][6][7][8][9] Primary Aryl Amine (Nucleophile)2. Methyl Ester (Electrophile)
Storage 2–8°C, inert atmosphere (Ar/N2), protect from light

Strategic Utility: The "Divergent Synthesis" Approach

The power of this intermediate lies in its ability to support Divergent Synthesis . You can selectively functionalize the amine without disturbing the ester, or hydrolyze the ester while protecting the amine, allowing for the rapid generation of orthogonally substituted libraries.

Common Medicinal Chemistry Trajectories:
  • Kinase "Tail" Introduction: Derivatization of the 3-amino group with isocyanates or acid chlorides to create urea/amide "tails" that interact with the DFG-aspartate or glutamate residues in the kinase active site.

  • Scaffold Morphing: Hydrolysis of the C4-ester to the carboxylic acid, followed by "Reverse Amide" coupling to introduce solubilizing groups (e.g., piperazines, morpholines).

Workflow Visualization

The following diagram illustrates the logical flow for generating diverse libraries from this single intermediate.

G Core Methyl 2-(3-aminophenyl) thiazole-4-carboxylate Urea Urea Derivatives (Kinase Type II Inhibitors) Core->Urea R-N=C=O (DCM/THF) Amide Anilide Derivatives (Hinge Binders) Core->Amide R-COCl (Base) Acid Carboxylic Acid Intermediate Core->Acid LiOH/THF (Hydrolysis) ReverseAmide Reverse Amides (Solubility/Selectivity) Acid->ReverseAmide R-NH2 (HATU/DIEA)

Figure 1: Divergent synthesis workflow. The central scaffold allows independent modification of the "Tail" (Red) and "Head" (Green) regions.

Detailed Experimental Protocols

Protocol A: Urea Library Synthesis (The "Kinase Tail")

Objective: To convert the 3-aminophenyl moiety into a urea linkage, a classic motif for establishing hydrogen bonds with the Glu/Asp backbone in kinase pockets.

Reagents:

  • Substrate: Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (1.0 eq)

  • Reagent: Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate)

  • Solvent: Dichloromethane (DCM) or Anhydrous THF

  • Base: Triethylamine (TEA) (Optional, 0.5 eq - usually not needed for isocyanates but helps if HCl traces are present)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve the Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (100 mg, 0.43 mmol) in anhydrous DCM (4 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add the chosen isocyanate (0.47 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear, and a less polar urea spot should appear.

  • Work-up:

    • If a precipitate forms (common for ureas): Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (

      
       mL) and Hexanes (
      
      
      
      mL).
    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in minimal DCM and precipitate by adding Hexanes or Diethyl Ether.

  • Purification: Most urea products from this reaction are pure enough (>95%) for biological screening after filtration. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

  • Low Conversion: If the amine is sluggish (due to electron-withdrawing effects of the thiazole), heat the reaction to 40°C or switch solvent to 1,4-Dioxane.

Protocol B: Ester Hydrolysis & Reverse Amide Coupling

Objective: To hydrolyze the C4-methyl ester and couple a solubilizing amine (e.g., N-methylpiperazine).

Reagents:

  • Substrate: Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (or its urea derivative from Protocol A).

  • Hydrolysis: LiOH

    
    H2O (3.0 eq), THF/Water (3:1).
    
  • Coupling: HATU (1.2 eq), DIEA (3.0 eq), Amine partner (1.2 eq), DMF.

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the substrate (0.5 mmol) in THF (3 mL).

    • Add a solution of LiOH

      
      H2O (63 mg, 1.5 mmol) in Water (1 mL).
      
    • Stir vigorously at RT for 3–6 hours.

    • Validation: LC-MS should show Mass [M-14] (Loss of methyl, formation of acid).

    • Isolation: Acidify to pH ~3–4 with 1N HCl. The carboxylic acid usually precipitates. Filter, wash with water, and dry under high vacuum.

  • Amide Coupling:

    • Dissolve the dried carboxylic acid (0.4 mmol) in anhydrous DMF (2 mL).

    • Add DIEA (0.2 mL, 1.2 mmol) and HATU (182 mg, 0.48 mmol). Stir for 5 minutes to activate the acid.

    • Add the amine partner (e.g., Morpholine, 0.48 mmol).

    • Stir at RT for 12 hours.

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with Sat. NaHCO3 (

      
      ), Water (
      
      
      
      ), and Brine (
      
      
      ).
    • Dry over Na2SO4, filter, and concentrate.

Biological Context: Kinase Inhibition[2][4][8][11][12][13]

The 2-aminophenyl-thiazole-4-carboxylate scaffold is structurally homologous to several clinical kinase inhibitors. The "meta" positioning of the amine on the phenyl ring is critical.

Mechanistic Rationale
  • Hinge Binding: The thiazole nitrogen and the C4-carbonyl (amide/ester) can accept/donate hydrogen bonds to the kinase hinge region (e.g., Valine or Leucine residues in the ATP pocket).

  • DFG Interaction: When derivatized into a urea (Protocol A), the "tail" extends into the allosteric pocket, often forcing the kinase into the inactive "DFG-out" conformation. This is the mechanism of action for Type II inhibitors like Sorafenib.

Target Classes:

  • CDKs (Cyclin-Dependent Kinases): Cell cycle regulation (Oncology).

  • CFTR Modulators: Correction of folding defects in Cystic Fibrosis.

  • c-Met: Hepatocyte growth factor receptor (Oncology).

References

  • Scaffold Utility in Kinase Inhibitors: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004.

  • Thiazole Synthesis & Properties: Metwally, K. A., et al. "Design, synthesis and anticancer evaluation of novel thienopyrimidine derivatives containing thiazole moiety." European Journal of Medicinal Chemistry, 2014.

  • General Amide Coupling Protocols (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Urea Synthesis via Isocyanates: Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 1972.

  • Compound Data (Analogous Ethyl Ester): PubChem CID 23656752 (Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate).

Sources

Application Note: High-Throughput Screening Optimization for Aminothiazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

From Privileged Scaffolds to Validated Hits: Mitigating PAINS and Aggregation

Abstract

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Dasatinib and Abemaciclib . However, in High-Throughput Screening (HTS), this scaffold presents a "dual nature": while it offers high binding affinity, it is also statistically overrepresented in Pan-Assay Interference Compounds (PAINS). Aminothiazoles are prone to colloidal aggregation, DMSO-induced oxidation, and fluorescence quenching. This guide provides a validated workflow to screen aminothiazole libraries, specifically focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass optical interference and detergent-based counter-screens to eliminate false positives.[1]

Phase 1: Library Design & Preparation

The Stability Challenge: Unlike stable alkyl-chains, aminothiazoles are reactive.[1] Recent studies indicate that 2-aminothiazoles can decompose in DMSO stock solutions at room temperature, leading to the formation of dimers or oxidized byproducts that act as false positives.

Protocol 1: Library Handling & Acoustic Dispensing

  • Storage: Maintain all 10 mM stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.[1]

  • Solvent: Use anhydrous DMSO.[1] Ensure stock plates are sealed under argon or nitrogen if stored for >1 month.[1]

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo® Liquid Handler).

    • Reasoning: Aminothiazoles can adsorb to plastic tips.[1] Acoustic energy transfers nanoliter droplets without contact, preventing compound loss and cross-contamination.

    • Volume: Transfer 2.5 nL – 10 nL of compound to assay plates to achieve final concentrations of 1–10 µM (keeping DMSO < 1%).

Phase 2: Primary Assay – TR-FRET Kinase Screen[1]

Why TR-FRET? Standard fluorescence intensity assays are unsuitable for aminothiazoles because many derivatives are intrinsically fluorescent in the blue/green spectrum (400-500 nm).[1] TR-FRET uses a time-delay (50-100 µs) before measurement, allowing the short-lived autofluorescence of the compound to decay, leaving only the specific signal from the Lanthanide donor.

Mechanism of Action: The assay utilizes a Terbium (Tb)-labeled antibody that binds to the phosphorylated product. When the tracer (or product) is close, energy transfers to a GFP/Fluorescein acceptor.

TR_FRET_Mechanism Excitation Excitation Source (340 nm) Donor Tb-Labeled Antibody (Donor) Excitation->Donor Excites Tb Acceptor Fluorescent Tracer (Acceptor) Donor->Acceptor FRET (if bound) Signal Emission Signal (520 nm / 495 nm) Donor->Signal Tb Emission (495nm) Acceptor->Signal FRET Emission (520nm) Interference Aminothiazole Autofluorescence TimeGate Time Gating (Delay 100µs) Interference->TimeGate Decays rapidly TimeGate->Signal Signal Rejected

Figure 1: TR-FRET Mechanism. The time-gating step effectively filters out the short-lived autofluorescence common to aminothiazole scaffolds.[1]

Step-by-Step Protocol:

  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 .

    • Critical: Brij-35 is a non-ionic detergent essential for preventing aminothiazole aggregation (see Phase 3).[1]

  • Enzyme Reaction (10 µL volume in 384-well plate):

    • Add 2.5 µL of 4X Compound (or DMSO control).[1]

    • Add 2.5 µL of 4X Kinase.[1]

    • Add 2.5 µL of 4X Substrate/ATP Mix (at K_m_app for ATP).[1]

    • Incubation: 60 minutes at Room Temperature (RT).[1]

  • Detection:

    • Add 10 µL of Detection Mix (Tb-Antibody + EDTA).[1][2]

    • Note: EDTA stops the kinase reaction.[1]

    • Incubation: 60 minutes at RT.[1][2]

  • Read:

    • Measure on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission: 495 nm (Donor) and 520 nm (Acceptor).

    • Calculation: Ratio = (Em 520 / Em 495) * 10,000.[1]

Phase 3: The "Trustworthiness" Counter-Screen

The Aggregation Problem: Aminothiazoles are notorious for forming colloidal aggregates at concentrations >10 µM.[1] These aggregates sequester enzymes non-specifically, causing false inhibition (flat-lining the assay).[3][4]

Protocol: Detergent-Sensitivity Index (DSI) This protocol validates if a "Hit" is a true binder or an aggregator.[1]

  • Select Hits: Take all compounds showing >50% inhibition in the primary screen.[1]

  • Prepare Two Conditions:

    • Condition A (Low Detergent): Standard Kinase Buffer (0.001% Brij-35).[1]

    • Condition B (High Detergent): Kinase Buffer + 0.05% Triton X-100 (or 0.1 mg/mL BSA).

  • Run Assay: Repeat the Primary Assay protocol with these two buffers.

  • Analyze Results:

    • True Inhibitor: IC50 remains constant between Condition A and B.[1]

    • Aggregator (False Positive): Inhibition is lost or IC50 shifts >10-fold in Condition B (Detergent disrupts the aggregate).

Data Interpretation Table:

ObservationCondition A (Low Det.)Condition B (High Det.)[1][5]ConclusionAction
Scenario 1 90% Inhibition90% InhibitionTrue Binder Proceed to Dose-Response
Scenario 2 90% Inhibition10% InhibitionAggregator Discard (False Positive)
Scenario 3 90% Inhibition50% InhibitionMixed Mode Flag for orthogonal assay (SPR/NMR)
Phase 4: Screening Workflow & Data Analysis

The following workflow ensures that only high-quality chemical matter progresses to lead optimization.

Screening_Workflow Library Aminothiazole Library (Stored at -20°C) Primary Primary Screen (TR-FRET, 10µM) Library->Primary Acoustic Transfer Triage Hit Triage (>50% Inhibition) Primary->Triage Counter Counter Screen (Detergent Sensitivity) Triage->Counter Select Hits Counter->Triage Aggregators (Discard) DoseResponse Dose Response (IC50) (0.05% Triton X-100) Counter->DoseResponse Non-Aggregators Selectivity Selectivity Panel (Kinase Profiling) DoseResponse->Selectivity Validated Hits

Figure 2: Screening Cascade. The inclusion of a detergent-based counter-screen is the critical "gatekeeper" step for aminothiazole libraries.

Z-Factor Calculation: To ensure assay robustness, calculate the Z' factor for every plate.



  • Target: Z' > 0.6 is required for aminothiazole screens due to the potential for higher noise floors from compound solubility issues.[1]

References
  • Baell, J. B., & Holloway, G. A. (2010).[5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[5] Journal of Medicinal Chemistry.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][3][6][7] Nature Protocols.

  • Thermo Fisher Scientific. (2024).[1] LanthaScreen™ Eu Kinase Binding Assay Validation Packet.[1] Application Note.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib).[1] Journal of Medicinal Chemistry.

  • Aldrich, C., et al. (2017). Assay Interference by Aggregation.[1][3] Assay Guidance Manual (NCBI).[1]

Sources

Application Note: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in Medicinal Chemistry

[1]

Executive Summary: The Privileged Thiazole Scaffold

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a high-value bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its structural utility lies in the orthogonal reactivity of its two primary handles:

  • The 3-Aniline Moiety: A nucleophilic handle ready for diversification via acylation, sulfonylation, or reductive amination to target hydrophobic pockets or solvent-exposed regions.

  • The 4-Carboxylate Ester: An electrophilic handle allowing for hydrolysis to the carboxylic acid (for amide coupling) or reduction to the alcohol, facilitating "head group" optimization.

This scaffold is particularly relevant in the design of Kinase Inhibitors (targeting the ATP hinge region), Antimicrobials (DNA Gyrase B inhibitors), and GPCR ligands .

Synthetic Protocols & Best Practices

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route avoids direct use of the free aniline during cyclization to prevent side reactions. We recommend the Nitro-Hantzsch Protocol .

Reaction Scheme (Logic Flow)
  • Thioamidation: Conversion of 3-nitrobenzonitrile to 3-nitrothiobenzamide.

  • Hantzsch Cyclization: Condensation with methyl bromopyruvate.

  • Selective Reduction: Reduction of the nitro group to the target aniline.

SynthesisWorkflowStart3-NitrobenzonitrileStep13-NitrothiobenzamideStart->Step1(NH4)2S orLawesson's ReagentStep2Nitro-Thiazole IntermediateStep1->Step2Methyl bromopyruvate,EtOH, RefluxFinalMethyl 2-(3-Aminophenyl)thiazole-4-carboxylateStep2->FinalFe/NH4Cl orH2/Pd-C (Reduction)

Figure 1: Robust synthetic pathway avoiding aniline interference during thiazole formation.

Detailed Protocol: Step-by-Step

Step A: Hantzsch Cyclization (Nitro-Intermediate)

  • Reagents: 3-Nitrothiobenzamide (1.0 eq), Methyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 3-nitrothiobenzamide in ethanol (0.5 M concentration).

    • Add methyl bromopyruvate dropwise at room temperature.

    • Heat to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Critical Step: Upon cooling, the HBr salt of the product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and neutralize with saturated NaHCO₃, then extract with EtOAc.

  • Why this works: The Hantzsch synthesis is regioselective.[1] The sulfur nucleophile attacks the alpha-carbon of the bromopyruvate, followed by cyclodehydration.

Step B: Nitro Reduction (Iron-Mediated)

  • Reagents: Nitro-thiazole intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).

  • Procedure:

    • Suspend the nitro-thiazole in EtOH/Water.

    • Add Fe powder and NH₄Cl.

    • Heat to 80°C with vigorous stirring for 1–2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot EtOH. Concentrate the filtrate.

    • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

  • Expert Insight: We prefer Fe/NH₄Cl over catalytic hydrogenation (H₂/Pd) if the thiazole ring contains sulfur sensitive to poisoning, although thiazoles are generally stable. Fe/NH₄Cl is chemoselective and preserves the ester.

Medicinal Chemistry Applications

Library Generation (SAR Exploration)

This scaffold is ideal for parallel synthesis. The aniline nitrogen is the primary vector for diversity.

Reaction TypeReagentsStrategic Purpose
Amide Coupling R-COOH, HATU, DIPEA, DMFProbing Hydrogen Bond Donors/Acceptors in the solvent front.
Sulfonylation R-SO₂Cl, Pyridine, DCMIntroducing rigid, lipophilic tails; common in kinase inhibitors.
Urea Formation R-NCO, DCM or TriphosgeneCreating dual H-bond donor motifs (e.g., Sorafenib-like tails).
Reductive Amination R-CHO, NaBH(OAc)₃, DCEIncreasing basicity and solubility; targeting acidic residues.
Case Study: Design of Type II Kinase Inhibitors

Thiazoles mimic the adenine ring of ATP or serve as linkers in Type II inhibitors.

Hypothesis: The thiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region (e.g., Cys residue). The 3-aminophenyl group, when derivatized into a urea, can target the conserved DFG-Asp residue in the activation loop.

Experimental Workflow:

  • Core Synthesis: Produce Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (as per Section 2).

  • Tail Derivatization: React aniline with 3-trifluoromethylphenyl isocyanate to form the urea "tail" (hydrophobic pocket binder).

  • Head Optimization: Hydrolyze the methyl ester (LiOH, THF/H2O) to the acid. Couple with morpholine or piperazine to improve solubility and solvent interaction.

SAR_Mapcluster_0Vector 1: Aniline (Tail)cluster_1Vector 2: Ester (Head)CenterThiazole Core(Scaffold)N1Ureas(Kinase DFG-out binder)Center->N1N2Amides(Solubility/Selectivity)Center->N2C1Carboxylic Acid(Salt formation)Center->C1C2Heterocycles(Solvent Interaction)Center->C2

Figure 2: SAR Diversity Vectors. Red paths indicate modifications at the amine; Blue paths indicate modifications at the ester.

Quality Control & Validation

To ensure data integrity in biological assays, the synthesized compound must meet strict criteria.

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the Thiazole C5-H singlet around δ 8.2–8.4 ppm . The ester methyl group appears as a singlet at δ 3.8 ppm . The broad aniline NH₂ signal typically appears at δ 5.2–5.5 ppm (exchangeable with D₂O).

  • LC-MS Purity:

    • Must be >95% (UV 254 nm).

    • Mass Check: [M+H]⁺ = 235.05 (Calculated for C₁₁H₁₀N₂O₂S).

  • TLC Monitoring:

    • The amine is polar. Use 5% MeOH in DCM. The amine will stain red/orange with p-Anisaldehyde or ninhydrin (due to the aniline).

References

  • Hantzsch Thiazole Synthesis & Mechanism

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Medicinal Chemistry of 2-Aminothiazoles

    • Source: Scholars Research Library, "Biological and medicinal significance of 2-aminothiazoles."
    • URL:[Link][2]

  • Thiazole Carboxylates in Drug Design

    • Source: National Institutes of Health (PMC)
    • URL:[Link]

  • Source: Chem-Impex International, "4-(3-Aminophenyl)

Application Note: Advanced Purification Strategies for Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a highly valuable bifunctional building block utilized in the synthesis of kinase inhibitors, anti-tubercular agents, and advanced functional materials [1]. The molecule features a nucleophilic aniline moiety and an electrophilic methyl ester, rigidly bridged by a 1,3-thiazole core.

Typically synthesized via the Hantzsch thiazole condensation between 3-aminothiobenzamide and methyl 3-bromopyruvate, the crude reaction mixture often contains unreacted precursors, regioisomers, and polymeric byproducts. Because the target molecule possesses multiple reactive centers, isolating it with >99% purity requires an orthogonal purification strategy that exploits its specific physicochemical properties. This guide details a self-validating, three-stage purification workflow: Acid-Base Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Recrystallization.

Physicochemical Profiling & Causality

Designing an efficient purification protocol requires a deep understanding of the molecule's structural properties. The strategy outlined in this note leverages the distinct


 values and polarity of the target compound compared to its impurities.
Table 1: Physicochemical Properties & Purification Rationale
PropertyValue / CharacteristicPurification Rationale (Causality)
Molecular Weight 234.27 g/mol Standard mass tracking during LC-MS validation.
Aniline

~4.2 – 4.6Allows for selective protonation using 1M HCl, driving the molecule into the aqueous phase while leaving neutral impurities in the organic phase.
Thiazole

~2.5Weakly basic; remains neutral at physiological pH but fully protonates under strong acidic extraction conditions.
Ester Lability High (Base-sensitive)Dictates strict temperature (<15 °C) and pH (<9.0) controls during the neutralization phase to prevent irreversible saponification [2].
Polarity / TLC

Moderate (

~0.4 in 60:40 Hexanes:EtOAc)
Enables baseline separation from highly polar unreacted thioamides (

~0.1) via normal-phase silica gel chromatography.

The Orthogonal Purification Workflow

The purification of Methyl 2-(3-aminophenyl)thiazole-4-carboxylate relies on a sequence of techniques, each targeting a specific class of impurity.

  • Acid-Base LLE: Removes neutral, highly electrophilic impurities (e.g., unreacted methyl 3-bromopyruvate) that could cause late-stage polymerization.

  • Flash Chromatography: Removes unreacted 3-aminothiobenzamide. Because the thioamide also contains an aniline group, it co-extracts during the LLE phase. Chromatography resolves this based on the massive polarity difference between the thioamide and the newly formed thiazole ring.

  • Recrystallization: Provides final crystal lattice polishing, removing trace regioisomers and colored oxidation bodies.

PurificationWorkflow Crude Crude Reaction Mixture (Hantzsch Synthesis) LLE Acid-Base LLE (1M HCl then NaOH) Crude->LLE OrgWaste Organic Waste (Neutral Impurities) LLE->OrgWaste pH < 2 AqIntermediate Aqueous Phase (Protonated Product) LLE->AqIntermediate Extract Flash Flash Chromatography (Silica Gel) AqIntermediate->Flash Neutralize (pH 8) & Extract ThioamideWaste Polar Waste (Residual Thioamide) Flash->ThioamideWaste Late Elution Cryst Recrystallization (EtOH/H2O) Flash->Cryst Main Fraction Pure Pure Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate Cryst->Pure >99% Purity

Figure 1: Orthogonal purification workflow for Methyl 2-(3-aminophenyl)thiazole-4-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This step exploits the basicity of the aniline group to separate the product from non-basic reaction components.

MolecularState FreeBase Free Base (Aniline) Soluble in EtOAc Insoluble in H2O Protonated Ammonium Salt (Ar-NH3+) Soluble in H2O Insoluble in EtOAc FreeBase->Protonated 1M HCl (pH 1-2) Protonated->FreeBase 1M NaOH (pH 8-9)

Figure 2: Phase-switching mechanism driven by the protonation state of the aniline moiety.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture (post-evaporation of the Hantzsch reaction solvent) in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude material.

  • Acidic Wash: Transfer to a separatory funnel. Add 1M aqueous HCl (3 x 5 mL/g). Vigorously shake and vent.

    • Causality: The aniline nitrogen protonates, shifting the partition coefficient entirely to the aqueous phase. Neutral impurities (e.g., unreacted bromopyruvate) remain in the EtOAc layer.

  • Phase Separation: Discard the organic layer. Combine the acidic aqueous layers in an Erlenmeyer flask and cool to 0–5 °C using an ice-water bath.

  • Controlled Neutralization (Critical Step): Slowly add cold 2M aqueous NaOH dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter or high-resolution pH paper. Stop when the pH reaches 8.0–8.5.

    • Self-Validation: The solution will turn cloudy as the free base precipitates out of the aqueous phase.

    • Causality: Maintaining the temperature below 15 °C and the pH below 9.0 is strictly required to prevent the base-catalyzed hydrolysis (saponification) of the methyl ester into a carboxylic acid[3].

  • Back-Extraction: Extract the neutralized aqueous phase with fresh EtOAc (3 x 5 mL/g).

  • Drying: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the semi-pure free base.
    
Protocol B: Silica Gel Flash Chromatography

This step resolves the target thiazole from any co-extracted 3-aminothiobenzamide.

Procedure:

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using a mobile phase of 90:10 Hexanes:EtOAc containing 1% v/v Triethylamine (TEA).

    • Causality: The addition of 1% TEA neutralizes the acidic silanol groups on the silica gel, preventing the basic aniline moiety from "tailing" and ensuring sharp, concentrated elution bands.

  • Loading: Dissolve the semi-pure free base in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the top of the column.

  • Elution Gradient: Run a step gradient from 90:10 to 60:40 Hexanes:EtOAc (+1% TEA).

  • Self-Validation (TLC Monitoring): Spot fractions on silica TLC plates and develop in 60:40 Hexanes:EtOAc.

    • The target Methyl 2-(3-aminophenyl)thiazole-4-carboxylate elutes at

      
       ~0.4.
      
    • Unreacted 3-aminothiobenzamide (if present) is highly polar and will be retained on the column until much higher EtOAc concentrations (

      
       ~0.1).
      
  • Concentration: Pool the fractions containing the pure product and evaporate to dryness.

Protocol C: Recrystallization

To achieve >99.5% purity suitable for biological assays or sensitive downstream coupling, the crystal lattice must be polished.

Procedure:

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid completely dissolves.

  • Cloud Point Induction: While maintaining a gentle boil, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification & Cooling: Add 1–2 drops of hot EtOH to just clear the turbidity. Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the thermodynamic formation of a perfect crystal lattice, excluding trace structural isomers and colored impurities into the mother liquor.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 1 hour to maximize precipitation. Filter the crystals via vacuum filtration (Büchner funnel).

  • Washing & Drying: Wash the filter cake with ice-cold 10% EtOH/Water (to prevent re-dissolving the product). Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Quantitative Recovery & Validation Data

The following table summarizes the expected mass recovery and purity benchmarks at each stage of the purification workflow, providing a self-validating framework for the process chemist.

Table 2: Stepwise Recovery and Purity Matrix
Purification StageMass Recovery (%)Purity (HPLC-UV 254nm)Primary Impurity Removed
Crude Mixture 100% (Baseline)65 – 75%N/A
Post-LLE 80 – 85%85 – 90%Methyl 3-bromopyruvate, neutral organics
Post-Flash 65 – 70%97 – 98%3-aminothiobenzamide, polar tars
Post-Crystallization 55 – 60%>99.5%Trace regioisomers, colored bodies

References

[2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1502051, 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. Retrieved from[Link]

[3] Hassan, A. (2021). Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020). Heterocycles, Vol. 102, No. 9. Retrieved from [Link]

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a highly versatile heterocyclic building block utilized in the development of kinase inhibitors and advanced pharmaceutical scaffolds. Transitioning its synthesis from a discovery-chemistry bench scale (milligrams to grams) to a pilot-plant scale (kilograms) requires overcoming significant thermodynamic, chemoselective, and safety hurdles.

Direct condensation of 3-aminobenzothioamide with methyl bromopyruvate is notoriously problematic at scale. The nucleophilic aniline amine competes with the thioamide sulfur, leading to N-alkylation, polymerization, and complex impurity profiles. To guarantee a robust, scalable process, a protective-group-free, two-step redox strategy is mandated:

  • Modified Hantzsch Condensation : Reaction of 3-nitrobenzothioamide with methyl bromopyruvate to form the thiazole core.

  • Catalytic Hydrogenation : Chemoselective reduction of the nitro group to reveal the aniline moiety.

Mechanistic Rationale & Scale-Up Causality

Step 1: The Modified Hantzsch Thiazole Construction

The construction of the thiazole ring relies on a modified Hantzsch synthesis [1]. The mechanism initiates via an


 displacement of the bromide on methyl bromopyruvate by the highly nucleophilic thioamide sulfur. This forms an S-alkylated thioimidate intermediate, which subsequently undergoes intramolecular cyclization (amine attack on the ketone) to yield a hydroxythiazoline intermediate. Finally, acid- or thermally-driven dehydrative aromatization expels water to form the stable thiazole core [2].

Scale-Up Insights:

  • Exotherm Control: The initial

    
     alkylation is violently exothermic. On a bench scale, this is easily dissipated, but at a kilogram scale, bulk addition leads to thermal runaway and decomposition of the lachrymatory 
    
    
    
    -haloketone. Controlled, dropwise dosing at 0–5 °C is non-negotiable.
  • Solvent Evolution: Discovery routes frequently employ dimethoxyethane (DME) or tetrahydrofuran (THF) followed by dehydration with trifluoroacetic anhydride (TFAA) [1]. For scale-up, switching to Ethanol (EtOH) provides a dual advantage: it safely absorbs the heat of reaction and acts as an anti-solvent at low temperatures, allowing the intermediate to be isolated via direct crystallization rather than hazardous and unscalable silica gel chromatography.

Mechanism S1 Thioamide Sulfur S3 S-Alkylated Thioimidate Intermediate S1->S3 SN2 Attack (-HBr) S2 Methyl Bromopyruvate S2->S3 SN2 Attack (-HBr) S4 Hydroxythiazoline Intermediate S3->S4 Intramolecular Cyclization S5 Thiazole Core Formation S4->S5 Dehydrative Aromatization (-H2O)

Mechanistic pathway of the modified Hantzsch thiazole condensation.

Step 2: Chemoselective Catalytic Hydrogenation

Reducing the nitro intermediate to the final aniline product is achieved via palladium-catalyzed hydrogenation.

Scale-Up Insights:

  • Catalyst Poisoning Mitigation: Thiazole rings possess lone pairs on both nitrogen and sulfur that can coordinate to the palladium surface, drastically reducing catalytic turnover. To counteract this without resorting to high-pressure exotic catalysts, the reaction is run at high dilution (15 volumes of Methanol) with precisely optimized agitation to maximize hydrogen mass transfer.

  • Self-Validating Kinetics: The reaction progress is directly tied to hydrogen gas uptake. A cessation in pressure drop provides an immediate, physical validation of reaction completion, which is subsequently confirmed by HPLC.

ProcessFlow N1 3-Nitrobenzothioamide + Methyl Bromopyruvate N2 Hantzsch Condensation (EtOH, 0°C -> 70°C) N1->N2 Exotherm Control N3 Methyl 2-(3-nitrophenyl) thiazole-4-carboxylate N2->N3 Direct Crystallization N4 Catalytic Hydrogenation (Pd/C, H2, MeOH) N3->N4 Purified Intermediate N5 Methyl 2-(3-aminophenyl) thiazole-4-carboxylate N4->N5 Filtration & Concentration

Process flow diagram for the two-step scale-up synthesis of the target thiazole.

Quantitative Data: Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a 10-gram discovery synthesis to a 1-kilogram pilot batch.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Scale-Up Rationale
Solvent (Step 1) DME / THFEthanol (10 vol)Replaces toxic ethers; enables direct product crystallization.
Addition Temp 20 °C (Ambient)0–5 °CMitigates thermal runaway from the highly exothermic

step.
Purification Column ChromatographyCooling CrystallizationEliminates silica gel use; improves throughput and lowers PMI (Process Mass Intensity).
Dehydration TFAA / PyridineThermal (70 °C)Avoids corrosive/expensive reagents; utilizes thermodynamic driving force.
Catalyst Loading 10 wt% of 10% Pd/C5 wt% of 10% Pd/CReduces precious metal cost; optimized impeller agitation improves

mass transfer.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate

This protocol is designed to be self-validating through in-process temperature monitoring and visual phase changes.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with

    
    . Charge 3-nitrobenzothioamide (1.00 kg, 5.49 mol, 1.0 eq) and absolute ethanol (10.0 L, 10 vol).
    
  • Cooling: Set the jacket temperature to 0 °C. Engage overhead stirring at 150 RPM. Wait until the internal temperature reaches 0–5 °C. (Note: The thioamide will be a partial suspension).

  • Controlled Dosing: Charge methyl bromopyruvate (1.04 kg, 5.76 mol, 1.05 eq) into an addition funnel. Begin dropwise addition over 2 hours. Critical Control Point: Maintain internal temperature below 10 °C. A distinct color change to deep yellow/orange will occur, indicating thioimidate formation.

  • Cyclization & Dehydration: Once addition is complete, adjust the jacket to 20 °C and stir for 1 hour. Then, ramp the jacket temperature to 70 °C and stir for 4 hours. The suspension will fully dissolve, followed by the precipitation of the product as dehydrative aromatization occurs.

  • In-Process Control (IPC): Sample the slurry. HPLC must show

    
     1.0% remaining 3-nitrobenzothioamide.
    
  • Isolation: Cool the reactor to 0 °C at a rate of 10 °C/hour to maximize crystal size. Stir at 0 °C for 2 hours.

  • Filtration: Discharge the slurry to a filter nutsche. Wash the filter cake with pre-chilled ethanol (2.0 L). Dry under vacuum at 45 °C until constant weight.

    • Expected Yield: ~1.25 kg (86%). Purity >98% by HPLC.

Protocol B: Synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Safety Warning: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and the area is continuously monitored for LEL (Lower Explosive Limit).

  • Catalyst Charging: To a 20 L pressure reactor under a strict

    
     atmosphere, charge 10% Pd/C (62.5 g, 5 wt% relative to substrate, 50% wet).
    
  • Substrate Charging: Add Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate (1.25 kg, 4.73 mol, 1.0 eq) followed by methanol (18.75 L, 15 vol).

  • Purge Cycle: Seal the reactor. Pressurize with

    
     to 3 bar, then vent to 0.2 bar. Repeat this 
    
    
    
    purge cycle three times. Next, pressurize with
    
    
    to 3 bar and vent to 0.2 bar. Repeat the
    
    
    purge cycle three times.
  • Hydrogenation: Pressurize the reactor to 3.5 bar with

    
    . Set internal temperature to 25–30 °C. Engage high-shear agitation (300 RPM).
    
  • Reaction Monitoring: Monitor the mass flow controller for

    
     uptake. The reaction is exothermic; jacket cooling must maintain the temperature below 35 °C.
    
  • In-Process Control (IPC): After approximately 6 hours,

    
     uptake will cease. Sample the reaction under 
    
    
    
    . HPLC must show
    
    
    0.5% nitro intermediate and
    
    
    1.0% hydroxylamine intermediate.
  • Filtration: Vent

    
     and purge the reactor with 
    
    
    
    three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2.0 L). (Do not let the catalyst dry out, as it is pyrophoric).
  • Concentration & Crystallization: Transfer the filtrate to a rotary evaporator and concentrate to approximately 3 volumes (3.75 L). Add heptane (5.0 L) dropwise while cooling to 5 °C to induce crystallization. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

    • Expected Yield: ~1.02 kg (92%). Purity >99% by HPLC.

References

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

Application Note: Analytical Methods for Characterizing Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (MAPTC) is a highly functionalized heterocyclic intermediate. Thiazole-4-carboxylate derivatives, particularly those with amine substitutions, are critical scaffolds in drug discovery, notably exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv and targeting the β-ketoacyl-ACP synthase mtFabH[1]. Due to the presence of multiple hydrogen-bonding sites (a primary amine and a thiazole nitrogen) alongside a hydrolyzable methyl ester, rigorous analytical characterization is required to ensure structural integrity and batch-to-batch consistency during preclinical development[2].

This application note outlines a self-validating analytical matrix designed to definitively characterize MAPTC, linking theoretical physicochemical properties to practical protocol execution.

Analytical Strategy & Workflow

AnalyticalWorkflow cluster_0 Structural Elucidation (Qualitative) cluster_1 Purity & Quantification Start Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate (Batch Sample) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR MS HR-LC-MS (ESI+ Mode) Start->MS IR ATR-FTIR (Functional Groups) Start->IR HPLC HPLC-UV (254 nm) (Chromatographic Purity) Start->HPLC EA Elemental Analysis (CHNS) Start->EA Validation Data Synthesis & Certificate of Analysis NMR->Validation MS->Validation IR->Validation HPLC->Validation EA->Validation

Figure 1: Comprehensive analytical workflow for the characterization of MAPTC.

Structural Elucidation Protocols (Qualitative Analysis)

To establish a self-validating system, orthogonal spectroscopic techniques are employed. Molecular weight is first confirmed via HR-LC-MS, followed by functional group verification via FT-IR, and definitive regiochemical assignment via NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The selection of the deuterated solvent is critical. While CDCl₃ is common in organic synthesis, DMSO-d₆ is mandated for MAPTC. In CDCl₃, the primary amine (-NH₂) protons undergo rapid exchange with trace moisture and often appear as a broad, indistinguishable hump. DMSO-d₆ strongly solvates the amine via hydrogen bonding, significantly slowing the proton exchange rate and sharpening the -NH₂ signal[3]. Furthermore, DMSO disrupts intermolecular hydrogen bonding between the aniline moiety and the thiazole nitrogen, yielding highly resolved aromatic signals.

Protocol:

  • Dissolve 15 mg of MAPTC in 0.6 mL of DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s).

  • Acquire ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

Table 1: Representative ¹H and ¹³C NMR Spectral Assignments

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment
Thiazole H-5 8.35Singlet, 1H128.5Thiazole ring methine
Thiazole C-2 --168.2Quaternary C bonded to phenyl
Thiazole C-4 --146.8Quaternary C bonded to ester
Ester -OCH₃ 3.85Singlet, 3H52.4Methyl ester group
Ester C=O --161.5Carbonyl carbon
Phenyl -NH₂ 5.40Broad Singlet, 2H-Primary amine protons
Phenyl H-2' 7.25Narrow Triplet, 1H112.3Aromatic C-H (ortho to amine)
Phenyl H-4',5',6' 6.65 – 7.15Multiplets, 3H115.1 - 129.8Remaining aromatic carbons
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

Expertise & Causality: The basic nature of both the thiazole ring and the primary aniline nitrogen makes MAPTC highly amenable to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is utilized to generate the [M+H]⁺ ion with exceptional sensitivity[2].

Protocol:

  • Prepare a 1 µg/mL solution of MAPTC in LC-MS grade Methanol.

  • Inject 2 µL into a Q-TOF mass spectrometer coupled with a UPLC system.

  • Mobile phase: 50:50 Water:Acetonitrile (both containing 0.1% Formic Acid).

  • Validation Metric: The theoretical exact mass for C₁₁H₁₁N₂O₂S⁺ ([M+H]⁺) is 235.0536. The observed m/z must fall within a 5 ppm mass error to definitively confirm the molecular formula.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Expertise & Causality: ATR-FTIR is prioritized over traditional KBr pellet methods. Pressing amine-containing solid compounds into KBr pellets under high pressure can induce polymorphic transformations or artificial hydrate formation. ATR allows for the direct, non-destructive analysis of the neat powder.

Key Assignments:

  • 3450 cm⁻¹ & 3340 cm⁻¹: N-H stretching (primary amine, characteristic doublet).

  • 1715 cm⁻¹: C=O stretching (conjugated methyl ester)[3].

  • 1610 cm⁻¹: C=N stretching (thiazole ring).

Purity and Quantitative Analysis (HPLC-UV)

Expertise & Causality: For chromatographic purity, a reversed-phase C18 column is employed. The mobile phase must contain an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA). Without TFA, the basic amine and thiazole nitrogens interact strongly with residual, unendcapped silanols on the silica support, causing severe peak tailing. TFA acts as an ion-pairing agent and protonates these basic sites, suppressing silanol ionization and ensuring sharp, symmetrical peaks (Asymmetry factor < 1.2) critical for accurate area integration[4].

Protocol:

  • Column: Zorbax SB-C18 (150 × 4.6 mm, 5.0 µm).

  • Detection: UV at 254 nm (optimal for the conjugated thiazole-phenyl system).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Sample Prep: Dissolve 10 mg of MAPTC in 10 mL of Initial Mobile Phase (1.0 mg/mL).

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

Conclusion

By integrating HR-LC-MS for exact mass confirmation, ATR-FTIR for non-destructive functional group identification, and DMSO-d₆ NMR for precise regiochemical assignment, this protocol establishes a self-validating analytical matrix for Methyl 2-(3-aminophenyl)thiazole-4-carboxylate. The optimized HPLC-UV method ensures reliable quantification, supporting downstream pharmacological evaluation and formulation development.

References[4] Chwatko, G., et al. "Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method." Scientific Reports, 2023. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10247585/[2] Al-Balas, Q., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 2009. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680598/[3] Kumar, S., et al. "Ultrasound Assisted Synthesis, X-Ray Diffraction, DFT and Antibacterial Studies of Naphthalenyl-hydrazinyl- and Quinazolinyl-thiazole Derivatives." Asian Journal of Chemistry, 2021. URL:https://asianpubs.org/article/10.14233/ajchem.2021.23000[1] Al-Balas, Q., et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 2009. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680598/

Sources

Use of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Compound Profile

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (referred to herein as MATC-4 ) represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple molecular probes, MATC-4 is a bifunctional vector fragment . It possesses two distinct synthetic handles—a nucleophilic aniline (meta-positioned) and an electrophilic methyl ester—positioned around a rigid thiazole core.

This geometry allows the fragment to act as a central hub, enabling "Fragment Growing" in two divergent vectors simultaneously. This application note details the protocols for quality control, biophysical screening, and synthetic elaboration of MATC-4, specifically targeting kinase and enzyme active sites.

Physicochemical Profile (Rule of Three Analysis)
PropertyValue (Est.)Status (Ro3)Significance
Molecular Weight 234.27 DaPass (<300)Ideal for ligand efficiency (LE) optimization.
cLogP ~2.4 - 2.6Pass (<3.0)Moderate lipophilicity; ensures membrane permeability potential.
H-Bond Donors 2 (NH₂)Pass (<3)Key interaction point (e.g., Hinge region).
H-Bond Acceptors 4 (N, O, O, S)Pass (<3*)Slightly high, but acceptable for fragments interacting with solvent fronts.
PSA (Polar Surface Area) ~75 ŲPassGood oral bioavailability predictor.
Rotatable Bonds 3PassRigid core minimizes entropic penalty upon binding.

Quality Control & Pre-Screening Validation

Thiazole-based fragments are historically prone to aggregation and redox cycling ("frequent hitters"). Before introducing MATC-4 into a screening cascade, it must undergo rigorous "Clean Screen" validation.

Protocol A: Aggregation & Solubility Assessment

Objective: Rule out false positives caused by colloidal aggregation.

  • Stock Preparation: Dissolve MATC-4 to 100 mM in d6-DMSO.

  • DLS (Dynamic Light Scattering) Assay:

    • Dilute stock to 100 µM in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

    • Measure particle size.

    • Pass Criteria: Mean particle radius < 2 nm.

    • Fail Criteria: Radius > 50 nm (indicates colloid formation).

  • Detergent Sensitivity Test:

    • If aggregation is suspected, repeat DLS with 0.01% Triton X-100.

    • Note: If activity/binding disappears with detergent, the hit is likely an artifact.

Protocol B: Redox Cycling Check

Objective: Ensure the aminophenyl moiety does not generate H₂O₂ in the presence of reducing agents (DTT).

  • Method: Incubate MATC-4 (100 µM) with DTT (1 mM) and Horseradish Peroxidase (HRP). Monitor resorufin fluorescence.

  • Result: No significant fluorescence increase relative to DMSO control indicates stability.

Biophysical Screening: Surface Plasmon Resonance (SPR)

SPR is the gold standard for detecting the low-affinity interactions (K_D: µM to mM range) typical of MATC-4.

Experimental Design
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 2% DMSO.

Step-by-Step Protocol
  • Immobilization:

    • Target protein (e.g., Kinase Domain) is immobilized to ~3000 RU (high density required for fragments).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Concentration Series: Inject MATC-4 at 8 concentrations (e.g., 0, 15, 31, 62, 125, 250, 500, 1000 µM).

    • Contact Time: 60 seconds (fast on/off rates expected).

    • Dissociation Time: 60 seconds.

  • Data Analysis:

    • Fit to a 1:1 Steady State Affinity model .

    • Do not attempt kinetic fitting (ka/kd) as fragment kinetics are often too fast for instrument resolution.

    • Validation: Ligand Efficiency (LE) should be calculated.

      
      . Target LE > 0.3.
      

Synthetic Elaboration: The "Grow" Strategy

Once binding is confirmed, MATC-4 serves as a scaffold for elaboration. The meta-amino group and the C4-ester provide orthogonal vectors.

Vector 1: The "Hinge Binder" Optimization (Amine Functionalization)

The 3-aminophenyl group often mimics the adenine ring of ATP in kinase pockets.

  • Reaction: Amide Coupling or Reductive Amination.

  • Protocol:

    • Dissolve MATC-4 (1 eq) in DMF.

    • Add Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.5 eq), and DIPEA (3 eq).

    • Stir at RT for 4-16h.

    • Why? This explores the "back pocket" or "gatekeeper" region of the enzyme.

Vector 2: Solvent Front Extension (Ester Hydrolysis)

The C4-ester usually points toward the solvent interface. Modifying this improves solubility and pharmacokinetic properties.

  • Reaction: Saponification followed by Amide Coupling.

  • Protocol:

    • Dissolve MATC-4 in THF/MeOH/H₂O (3:1:1).

    • Add LiOH (2 eq). Stir at RT until TLC shows conversion to acid.

    • Acidify to pH 3, extract, and dry.

    • Coupling: React the free acid with diverse amines (HNR'R'') using EDC/HOAt.

    • Why? To reach solvent-exposed residues (Lys/Arg) and establish salt bridges.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing MATC-4, from QC to Lead Generation.

FBDD_Workflow Start Compound: MATC-4 (Fragment Entry) QC QC & Solubility (DLS / LCMS) Start->QC Agg Aggregation Check (+/- Triton X-100) QC->Agg Pass Screen Biophysical Screen (SPR / STD-NMR) Agg->Screen Not Aggregator Hit Valid Hit? (LE > 0.3) Screen->Hit K_D Determination Hit->QC No (Discard) Struct Structural Biology (X-ray / Cryo-EM) Hit->Struct Yes PathA Vector A: Amine (Hinge/Back Pocket) Struct->PathA Grow Vector 1 PathB Vector B: Ester (Solvent Front) Struct->PathB Grow Vector 2 Lead Lead Compound (IC50 < 100 nM) PathA->Lead SAR Iteration PathB->Lead SAR Iteration

Caption: Workflow for validating and evolving Methyl 2-(3-aminophenyl)thiazole-4-carboxylate from a raw fragment to a potent lead compound.

Case Study: Hypothetical Kinase Targeting

Scenario: Targeting Checkpoint Kinase 1 (CHK1).[1]

  • Hypothesis: The thiazole ring of MATC-4 stacks between Val23 (P-loop) and Leu137 (C-lobe).

  • Interaction Map:

    • Thiazole N3: Accepts H-bond from the backbone NH of the hinge region.

    • 3-Aminophenyl: The amine donates an H-bond to the gatekeeper residue or a conserved Glutamate.

    • C4-Ester: Points out towards the ribose binding pocket.

  • Optimization:

    • The ester is hydrolyzed and coupled to a piperazine ring. This enhances solubility and reaches a solvent-exposed Aspartate, forming a salt bridge.

    • Result: Affinity improves from 150 µM (Fragment) to 50 nM (Lead).

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Proj, M., et al. (2022).[2][3] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905–1910.[4] Link

  • Das, J., et al. (2006).[5] "2-aminothiazole as a novel kinase inhibitor template.[1][5][6][7][8] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-32.[5] Link[5]

  • Huang, X., et al. (2013).[1] "Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-4.[1] Link

  • Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery, 12, 644. Link

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of aminophenylthiazoles and their removal.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support resource for researchers and process chemists. It moves beyond basic textbook definitions to address the practical failure modes and purification strategies in aminophenylthiazole synthesis.

Role: Senior Application Scientist | Department: Chemical Process Optimization Topic: Impurity Profiling, Troubleshooting, and Remediation in Hantzsch Thiazole Synthesis

Executive Summary & Reaction Logic

The synthesis of 2-amino-4-phenylthiazole via the Hantzsch Thiazole Synthesis is a cornerstone reaction in medicinal chemistry, often used to generate scaffolds for kinase inhibitors and antibiotic agents. While the reaction between


-haloacetophenones and thiourea is robust, it is prone to specific side reactions that degrade product quality and yield.

This guide addresses the causality of failure : why impurities form, how to identify them, and the precise protocols to remove them.

The Core Mechanism (and where it fails)

The reaction proceeds through two distinct phases:

  • S

    
    2 Displacement:  The sulfur of the thiourea attacks the 
    
    
    
    -carbon of the haloketone.
  • Cyclodehydration: The nitrogen attacks the carbonyl, followed by water loss to aromatize the ring.

Critical Failure Point: If the dehydration step is incomplete due to insufficient heat or acid catalysis, the 4-hydroxy-2-thiazoline intermediate remains. Furthermore, oxidation of the sulfur source leads to disulfide byproducts.

HantzschMechanism Start α-Haloacetophenone + Thiourea Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack Side1 Formamidine Disulfide (Oxidative Byproduct) Start->Side1 Oxidation of Thiourea Inter2 4-Hydroxy-thiazoline (Common Impurity) Inter1->Inter2 Cyclization Product 2-Amino-4-phenylthiazole (Target) Inter2->Product -H2O (Dehydration)

Figure 1: Reaction pathway highlighting the critical intermediate (red) that often contaminates the final product if dehydration is incomplete.

Troubleshooting & FAQs (Root Cause Analysis)

Q1: My crude product is dark red or brown, but the literature says it should be white/yellow. What happened?

Diagnosis: Oxidative Oligomerization or Halogen Entrapment.

  • Cause A (Iodine/Bromine): If you used iodine (

    
    ) as a catalyst or if the HBr byproduct was not fully neutralized, free halogens can become trapped in the crystal lattice or oxidize the amine group.
    
  • Cause B (Oxidative Coupling): Aminothiazoles are electron-rich. In the presence of air and light, they can undergo oxidative dimerization to form azo-linkages (

    
    ) or colored radical species.
    

Remediation:

  • Thiosulfate Wash: Wash the organic layer or solid filter cake with 10% aqueous sodium thiosulfate (

    
    ) to reduce free iodine/bromine to colorless halides.
    
  • Recrystallization: Recrystallize from ethanol/water (see Protocol A). Add activated charcoal during the hot filtration step to adsorb colored oligomers.

Q2: The product has a persistent, sharp, lachrymatory smell.

Diagnosis: Unreacted


-Haloacetophenone. 


-Bromoacetophenone is a potent lachrymator (tear gas). Even trace amounts (<1%) are detectable by smell and are cytotoxic in biological assays.

Remediation:

  • Do NOT rely on simple filtration. The starting material is lipophilic.

  • The "Ether Wash" Trick: The aminothiazole product (especially as a hydrobromide salt) is insoluble in non-polar solvents. Triturate (grind and wash) the crude solid with diethyl ether or hexanes. The haloacetophenone will dissolve; the product will remain as a solid.

Q3: I see a polar spot near the baseline on TLC that isn't my product.

Diagnosis: Formamidine Disulfide or Thiourea. Thiourea can oxidize to formamidine disulfide (


) under reaction conditions. This is a salt-like, polar impurity.

Remediation:

  • Water Wash: Both thiourea and its disulfide dimer are highly water-soluble. Ensure you perform a thorough water wash of the precipitated filter cake.

  • pH Swing: Dissolve the crude product in dilute HCl (impurities like disulfides may not dissolve or can be filtered off), then basify the filtrate with

    
     to re-precipitate the pure aminothiazole.
    
Q4: My starting material contained -dibromoacetophenone. How does this affect the product?

Diagnosis: Formation of 5-Bromo-2-amino-4-phenylthiazole. The "over-brominated" impurity in the starting material will react with thiourea to form the 5-bromo derivative. This is chemically very similar to your target and difficult to separate by standard extraction.

Remediation:

  • Prevention: Check your starting material by GC/NMR. If

    
     dibromo species exists, purify the starting material first.
    
  • Purification: The 5-bromo derivative is less soluble in ethanol than the target. Multiple recrystallizations from hot ethanol can enrich the desired product, but column chromatography (Gradient: 0-5% MeOH in DCM) is often required for >98% purity.

Validated Experimental Protocols

Protocol A: Standard Synthesis & Purification

Target: 2-Amino-4-phenylthiazole (10 mmol scale)

Reagents:

  • 
    -Bromoacetophenone (1.99 g, 10 mmol)
    
  • Thiourea (0.84 g, 11 mmol - 1.1 eq excess ensures full consumption of lachrymator)

  • Ethanol (20 mL)

Step-by-Step:

  • Reaction: Combine

    
    -bromoacetophenone and thiourea in ethanol (20 mL) in a round-bottom flask.
    
  • Reflux: Heat to reflux for 2-4 hours. Monitor TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material spot (high

      
      ) must disappear.
      
  • Precipitation (Salt Formation): Cool the mixture to 0°C. The product often crystallizes as the hydrobromide salt (HBr). Filter this solid.[1]

    • Why? Filtering the salt leaves non-polar impurities (unreacted ketone) in the filtrate.

  • Free Basing: Suspend the HBr salt in water (30 mL). Slowly add Ammonium Hydroxide (

    
    ) until pH ~9-10. The solid will convert to the free base.
    
  • Isolation: Filter the free base. Wash with water (

    
    ) to remove thiourea/salts.
    
  • De-coloring (Optional): If colored, dissolve in hot ethanol, add activated carbon (0.5 g), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the ethanol filtrate to cool slowly. Collect crystals.

Protocol B: Impurity Remediation Table
Impurity TypeDetection MethodRemoval Strategy
Unreacted

-Haloketone
Lachrymatory smell; High

on TLC.
Wash crude solid with Diethyl Ether or Hexanes.
Thiourea / Disulfides Baseline spot on TLC; Water soluble.Wash filter cake copiously with water; Recrystallize from Ethanol/Water.
Inorganic Salts / Iodine Ash content; Color (Yellow/Brown).Wash with 10% Sodium Thiosulfate (for Iodine); Water wash (for salts).
4-Hydroxy-thiazoline NMR (Peak at ~5.5-6.0 ppm for CH-OH).Reflux crude in ethanolic HCl for 1 hr to force dehydration, then re-neutralize.

Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude product's state.

PurificationLogic Start Crude Reaction Mixture (Post-Reflux) CheckSolids Is there a heavy precipitate? Start->CheckSolids FilterSalt Filter Solid (HBr Salt) Discard Filtrate (contains impurities) CheckSolids->FilterSalt Yes Evaporate Evaporate Solvent to obtain residue CheckSolids->Evaporate No Neutralize Suspend in Water Adjust pH > 9 (NH4OH) FilterSalt->Neutralize Evaporate->Neutralize Wash Filter & Wash with Water (Removes Thiourea) Neutralize->Wash EtherWash Triturate with Ether (Removes Haloketone) Wash->EtherWash CheckColor Is Product Colored? Recryst Recrystallize (EtOH + Charcoal) CheckColor->Recryst Yes (Red/Brown) Final Pure 2-Amino-4-phenylthiazole CheckColor->Final No (White/Pale Yellow) EtherWash->CheckColor Recryst->Final

Figure 2: Decision tree for isolating high-purity aminothiazoles.

References

  • Synthesis and Characterization of 2-Amino-4-phenylthiazole Chem Help Asap. "Hantzsch Thiazole Synthesis Procedure." [Link]

  • Oxidative Byproducts in Thiazole Synthesis Dodson, R. M., & King, L. C. "The Reaction of Acetophenone with Thiourea and Oxidizing Agents."[1][2] Journal of the American Chemical Society. [Link]

  • Regioselectivity and Isomer Formation National Institutes of Health (PMC). "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas." [Link]

Sources

Troubleshooting guide for thiazole ring formation reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: THZ-SYN-001 Subject: Troubleshooting Guide for Thiazole Ring Formation & Functionalization

Triage: Method Selection Decision Tree

Before troubleshooting, ensure you are using the correct synthetic pathway for your substrate availability and structural requirements.

ThiazoleMethodSelection Start Start: Substrate Availability HaloKetone α-Haloketone + Thioamide Start->HaloKetone Ketone Ketone (No Halogen) Start->Ketone Peptide Amide/Peptide Backbone Start->Peptide LateStage Existing Thiazole Ring Start->LateStage Hantzsch Method A: Hantzsch Synthesis (Standard) HaloKetone->Hantzsch Direct Condensation OnePot Method B: One-Pot NBS Protocol (In-situ Halogenation) Ketone->OnePot Avoids isolating lachrymators Cyclodehydration Method C: Hantzsch-Type (Cyclodehydration) Peptide->Cyclodehydration Lawesson's Reagent / P2S5 CHActivation Method D: Pd-Catalyzed C-H Activation LateStage->CHActivation Functionalization (C2/C5)

Caption: Logical workflow for selecting the optimal thiazole synthesis methodology based on starting material availability.

The Hantzsch Synthesis (The Workhorse)

Core Mechanism: Condensation of


-haloketones with thioamides/thioureas.
Q: My reaction mixture turned into a black tar/oil, and I cannot induce precipitation. What happened?

Diagnosis: This is the "Hantzsch Polymerization" trap.

  • Exothermic Runaway: The initial alkylation is exothermic. If the solvent boils off or the concentration is too high, the

    
    -haloketone polymerizes (darkens rapidly).
    
  • Retro-Aldol Decomposition: Prolonged reflux of the intermediate hydroxythiazoline causes it to revert or degrade rather than dehydrate.

Corrective Actions:

  • The "Cold Start" Protocol: Do not mix reagents at reflux. Add the

    
    -haloketone to the thioamide in ethanol at 0°C , stir for 30 mins, then slowly warm to room temperature or mild reflux.
    
  • Scavenge Acid: The reaction generates HBr/HCl. If your substrate is acid-sensitive, add solid

    
     (1.1 equiv) or use a buffered solvent system.
    
  • Oiling Out Fix: If the product oils out upon basification:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of hot methanol.

    • Add water dropwise until turbidity persists.

    • Scratch the flask walls with a glass rod while cooling on ice to induce crystallization.

Q: I am seeing a mixture of isomers. Is it Regioselectivity or Tautomerism?

Diagnosis: In acidic conditions (common in Hantzsch), you may form 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazoles .

  • Mechanism: The nitrogen of the thioamide can attack the ketone (forming the thiazole) OR the nitrogen can be protonated, leading to attack via sulfur at the wrong carbon if the

    
    -haloketone is unsymmetrical.
    

Corrective Actions:

  • Switch Solvent/pH: Avoid strong acidic media (like acetic acid) if regioselectivity is poor. Use neutral ethanol.

  • Steric Control: Use bulkier N-protecting groups on the thiourea if possible to direct the cyclization.

Cyclodehydration (Lawesson’s Reagent)

Core Mechanism: Conversion of


-acylamino ketones (Robinson-Gabriel) or amides to thioamides followed by cyclization.
Q: The reaction smells terrible, and I can't separate the phosphorus byproducts from my thiazole.

Diagnosis: Lawesson’s Reagent (LR) produces phosphine sulfide byproducts that streak on silica columns and co-elute with thiazoles.

Corrective Actions:

  • The "Perchlorate" Crash (Old School but Effective): If your thiazole is basic, treat the crude mixture with dilute perchloric acid (caution!). The thiazolium perchlorate salt often precipitates, leaving phosphorus byproducts in solution. Filter, then neutralize the salt to recover the thiazole.

  • Chemical Scavenging: After the reaction, add a 1M NaOH solution and stir vigorously for 30 minutes. This hydrolyzes the excess LR and phosphorus byproducts into water-soluble species, allowing them to be washed away during extraction.

  • Alternative Reagent: Use Davy’s Reagent (methyl analog of LR) if the solubility profile of the byproduct is problematic; it often yields byproducts that are easier to wash out.

Q: My amide is not converting to the thioamide (Step 1 fails).

Diagnosis: The carbonyl oxygen is not nucleophilic enough to attack the phosphorus center of LR. Fix:

  • Microwave Irradiation: Heat the reaction in toluene or chlorobenzene at 100-120°C in a microwave reactor. This significantly accelerates the thionation step and reduces thermal degradation time.

Advanced Functionalization (C-H Activation)

Core Mechanism: Pd-catalyzed arylation of the thiazole ring.[1][2]

Q: My Pd-catalyzed arylation stops at <20% conversion. Is the catalyst dead?

Diagnosis: Sulfur Poisoning. The thiazole sulfur atom coordinates strongly to Palladium, displacing ligands and deactivating the catalytic cycle.

Corrective Actions:

  • Ligand Selection is Critical: You must use bulky, electron-rich phosphine ligands that can out-compete the sulfur coordination.

    • Recommended: XPhos or SPhos (Buchwald ligands).[1]

    • Avoid: Simple

      
       (often fails with thiazoles).
      
  • Catalyst Loading: Increase Pd loading to 5-10 mol% (higher than standard couplings).

  • Additives: Add CuI (10-20 mol%) as a "sacrificial" Lewis acid to coordinate the thiazole sulfur, freeing up the Pd catalyst.

Q: I want to arylate C2, but I'm getting C5 (or vice versa).

Regioselectivity Rules:

  • C5 (Electrophilic/Radical): Favored by Direct Arylation (Pd-catalyzed C-H activation) because C5 is the most electron-rich position.[3]

  • C2 (Acidic): Favored by Lithiation .[3] The proton at C2 is the most acidic (

    
    ).
    

Protocol Switch:

  • Targeting C5: Use

    
    , XPhos, 
    
    
    
    in Dioxane at 100°C.
  • Targeting C2: Use

    
     at -78°C to lithiate C2, then quench with an electrophile (or transmetallate to Zn/Sn for Negishi/Stille).
    
Standardized Protocols
Protocol A: One-Pot Hantzsch (Avoids Lachrymators)

Use this for generating thiazoles directly from ketones without isolating the unstable


-bromoketone.
StepReagentEquivConditions
1 Ketone (Substrate)1.0Dissolve in EtOH/Water (9:1).
2 NBS (N-Bromosuccinimide)1.05Add catalytic p-TsOH (0.1 eq). Stir RT, 1-2h.
3 Thioamide/Thiourea1.2Add directly to the flask.
4 Cyclization-Heat to reflux (60-80°C) for 3-6h.
5 Workup-Cool. Add aq.

to pH 8. Filter precipitate.[4][5][6]
Protocol B: Pd-Catalyzed C-H Arylation (C5-Selective)

Use for late-stage functionalization of the thiazole core.

  • Setup: Flame-dry a Schlenk tube. Argon atmosphere.[1]

  • Reagents:

    • Thiazole substrate (1.0 equiv)[1]

    • Aryl Bromide (1.5 equiv)[7]

    • 
       (5 mol%)
      
    • XPhos (10 mol%) - Crucial for preventing poisoning.

    • 
       (2.0 equiv) - Base choice affects CMD mechanism.
      
  • Solvent: Anhydrous Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Note: If conversion is low, spike with 10 mol% CuI.

Visualizing the Hantzsch Mechanism Failure Points

HantzschMechanism Reactants Reactants: α-Haloketone + Thioamide Intermediate Intermediate: Hydroxythiazoline Reactants->Intermediate SN2 Attack (Exothermic) SideReaction1 Side Reaction: Dimerization/Polymerization (Dark Tar) Reactants->SideReaction1 High Conc. / High Temp Product Product: Thiazole Intermediate->Product Dehydration (-H2O) SideReaction2 Side Reaction: Retro-Aldol Reversion Intermediate->SideReaction2 Prolonged Heating

Caption: Mechanistic pathway showing critical failure points (red) during the Hantzsch synthesis.

References
  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Standard text confirming mechanism and retro-aldol issues).
    • BenchChem Technical Support.[1][3][5][8] (2025).[1][3][5][8][9][10][11] "Troubleshooting low yields in Hantzsch thiazole synthesis." Link

  • One-Pot NBS Protocol

    • Potewar, T. M., et al. (2008).[12] "One-pot synthesis of 2-aminothiazoles using ketones and NBS." Tetrahedron Letters. (Basis for Protocol A).

  • Lawesson's Reagent & Purification

    • Ozturk, T., et al. (2007). "Lawesson’s Reagent in Organic Synthesis."[6][9][13][14] Chemical Reviews. Link

  • Palladium C-H Activation (C5 vs C2)

    • Roger, J., et al.[6] (2009).[9][13] "Palladium-catalyzed direct arylation of thiazoles."[2][3][6] Journal of Organic Chemistry. Link

    • BenchChem Technical Support.[1][3][5][8] (2025).[1][3][5][8][9][10][11] "Optimizing Catalyst Selection for Thiazole Synthesis." Link

Sources

Technical Support Center: Optimization of Aminophenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Pharmacophore

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory, antimicrobial, and anticancer therapeutics. While the Hantzsch thiazole synthesis (condensation of


-haloketones with thioureas) remains the gold standard, researchers often encounter bottlenecks regarding yield reproducibility, regioselectivity, and environmental sustainability.

This technical guide provides a self-validating troubleshooting framework and optimized protocols derived from recent "green chemistry" advancements, including microwave irradiation and aqueous-phase synthesis.

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures.

Issue 1: Low Yield & Incomplete Conversion

Q: My reaction stalls at 50-60% conversion despite extended reflux times. How do I drive it to completion? A: Incomplete conversion in Hantzsch synthesis is often due to the trapping of the intermediate thioimidate salt or acid-catalyzed decomposition.

  • Root Cause: The reaction generates HBr/HCl as a byproduct. If the reaction medium becomes too acidic, the thiourea nucleophile can be protonated, reducing its reactivity.

  • Solution:

    • Add a Scavenger: Include a mild base (Sodium Acetate or

      
      ) in the reaction mixture to neutralize the acid byproduct in situ.
      
    • Catalytic Iodine: Add 5-10 mol%

      
      . Iodine acts as a mild Lewis acid to activate the carbonyl of the 
      
      
      
      -haloketone and facilitates the final dehydration/aromatization step [1].
    • Solvent Switch: If using ethanol, switch to PEG-400 . Its higher boiling point and ability to solubilize both organic and inorganic species can drive kinetic rates [2].

Issue 2: Impurity Profile (Regioisomers)

Q: I am observing a secondary spot on TLC that co-elutes with my product. What is it? A: This is likely the 2-imino-2,3-dihydrothiazole regioisomer.

  • Mechanism: Under strongly acidic conditions, the regioselectivity of the cyclization can shift. Instead of the nitrogen attacking the ketone (forming the thiazole), the nitrogen may be protonated, or the tautomeric equilibrium of the thiourea shifts.

  • Diagnostic: The imino isomer typically shows a distinct NH signal in

    
    H NMR and a shift in the C=N IR stretch.
    
  • Correction: Maintain neutral conditions. Do not add strong acid catalysts. Ensure your

    
    -haloketone is free of acid impurities (recrystallize if necessary).
    
Issue 3: Sticky/Oily Products

Q: Upon workup, my product oils out instead of precipitating as a solid. How do I fix this? A: This "oiling out" occurs when the free base is generated too rapidly in a solvent where it has partial solubility.

  • Protocol Adjustment:

    • Pour the reaction mixture into ice-cold water rather than room-temperature water.

    • Neutralize slowly with

      
       while stirring vigorously.
      
    • Trituration: If an oil forms, decant the aqueous layer and triturate the oil with a small amount of cold diethyl ether or ethanol to induce crystallization.

Reaction Mechanism & Pathway Analysis

Understanding the stepwise mechanism is critical for optimization. The reaction proceeds via an


 attack followed by a cyclocondensation.

HantzschMechanism Reactants Reactants (α-Haloketone + Thiourea) Intermediate1 S-Alkylation (Thioimidate Salt) Reactants->Intermediate1 SN2 Attack (Fast) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 N-Attack on C=O (Rate Limiting) SideProduct Side Product (2-Imino isomer) Intermediate1->SideProduct Acidic Conditions Product 2-Amino-4-phenylthiazole (Aromatized) Intermediate2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway of Hantzsch thiazole synthesis. Note the branching pathway to the imino isomer under acidic conditions.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening, and difficult substrates.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the cyclization step significantly faster than convective heating [3].

  • Setup: In a 10 mL microwave vial, combine:

    • Substituted

      
      -bromoacetophenone (1.0 mmol)
      
    • Thiourea (1.1 mmol)[1]

    • Ethanol (2 mL) or Water (for green adaptation)

    • Catalyst: Molecular Iodine (

      
      , 10 mol%) - Optional but recommended for electron-poor ketones.
      
  • Reaction: Seal and irradiate at 150 W and 100°C for 5–10 minutes .

    • Note: Monitor pressure if using volatile solvents.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour mixture into crushed ice (10 g).

    • Basify with

      
       solution until pH ~8-9.
      
    • Filter the precipitate, wash with cold water, and dry.

  • Validation: Yields typically range from 85-95%.[5]

Protocol B: "Green" Aqueous Synthesis (Sustainability)

Best for: Large-scale synthesis, environmental compliance.

Rationale: Water accelerates the reaction via the hydrophobic effect, forcing the organic reactants into close proximity, and facilitates product isolation (product precipitates out) [4].

  • Setup: In a round-bottom flask, suspend:

    • 
      -haloketone (1.0 mmol)
      
    • Thiourea (1.1 mmol)[1]

    • Solvent: Water (5 mL)

    • Surfactant: Sodium dodecyl sulfate (SDS, 5 mol%) - Helps solubilize hydrophobic ketones.

  • Reaction: Stir vigorously at 80°C for 30–60 minutes .

    • Visual Cue: The heterogeneous mixture will often homogenize briefly before the product starts precipitating.

  • Workup:

    • Cool the suspension.[1][2][3][4]

    • Neutralize with

      
      .[6]
      
    • Filter the solid.[1][2][3][4][6][7][8] No organic solvent extraction is required.

Data Comparison: Method Efficiency

The following table summarizes the efficiency of different optimization strategies based on recent literature benchmarks.

MethodSolventCatalystTimeYield (%)E-Factor (Waste)
Conventional EthanolNone/Reflux2–4 Hours65–75%High
Microwave [3]Ethanol

(trace)
5–10 Mins88–96%Low
Green Aqueous [4]WaterSDS (surfactant)45 Mins80–90%Very Low
Solid Phase Solvent-freeGrinding20 Mins70–85%Low

References

  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from 7

  • Royal Society of Chemistry. Optimization of 2-aminothiazole synthesis reaction conditions. Retrieved from 9

  • National Institutes of Health (NIH). Microwave assisted synthesis of 2-aminothiazole derivatives. Retrieved from 10

  • Letters in Applied NanoBioScience. Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (Context on aqueous synthesis advantages). Retrieved from 11

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. Retrieved from 1

Sources

Stability issues of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Executive Summary & Chemical Profile

Welcome to the technical support hub for Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate . This guide addresses the stability challenges inherent to this molecule's specific functional group architecture. As an intermediate often used in the synthesis of bioactive thiazole derivatives (e.g., CDK inhibitors, antimicrobial agents), maintaining its integrity in solution is critical for reproducible data.

Compound Profile:

  • CAS Number: 1338373-52-6[1]

  • Molecular Weight: 234.27 g/mol

  • Functional Groups: Methyl ester (hydrolysis-prone), Primary aromatic amine (oxidation-prone), Thiazole ring (acid-sensitive/fluorophore).

  • Solubility Class: Lipophilic (LogP ~2.5). Soluble in DMSO, DMF; poor aqueous solubility.

Critical Stability Alerts (The "Why" Behind the Issues)

Before troubleshooting, understand the three primary degradation vectors for this molecule in solution:

  • Hydrolysis (The Water Problem): The methyl ester at the C4 position is susceptible to hydrolysis, converting the molecule to 2-(3-aminophenyl)thiazole-4-carboxylic acid. This is accelerated by extreme pH (both acidic and basic) and the presence of water in "anhydrous" organic solvents.

  • Oxidative Instability (The Air Problem): The primary aniline nitrogen is electron-rich and prone to N-oxidation or azo-coupling, especially in solution over time. This often manifests as a color change (yellow

    
     brown/dark).
    
  • Photodegradation (The Light Problem): Thiazole derivatives often exhibit fluorescence and UV absorption. High-energy photons can induce radical formation at the amine or thiazole ring, leading to complex breakdown products.

Troubleshooting Guide: Q&A Format

Issue 1: Solution Discoloration

Q: "I prepared a stock solution in DMSO yesterday. It was clear/pale yellow, but today it has turned dark amber/brown. Is it still usable?"

A: Likely Degraded.

  • Diagnosis: The darkening is a classic sign of oxidative degradation of the primary aniline amine. In DMSO, which can act as a mild oxidant (especially if not degassed), this process is accelerated.

  • Mechanism: Formation of N-oxides or azo-dimers driven by dissolved oxygen and light exposure.

  • Corrective Action:

    • Check LCMS for purity. If the main peak is <95%, discard.

    • Prevention: Store future stocks under Argon/Nitrogen. Use degassed anhydrous DMSO. Store in amber vials to block UV light.

Issue 2: Unexpected Precipitate

Q: "I diluted my 10 mM DMSO stock into cell culture media (RPMI + 10% FBS), and the solution became cloudy immediately."

A: Solubility Crash.

  • Diagnosis: The compound is highly lipophilic. Rapid dilution into an aqueous buffer causes "crash-out" precipitation.

  • The Fix:

    • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) or use a solubility enhancer.

    • Additives: Pre-complexing with cyclodextrins (e.g., HP-

      
      -CD) or using a surfactant (0.05% Tween-80) in the media can stabilize the dispersion.
      
Issue 3: Mass Spec Anomalies (Loss of Methyl Group)

Q: "My LCMS shows a new peak with a mass of 220.2 (M-14). What happened?"

A: Hydrolysis.

  • Diagnosis: You have lost the methyl group (

    
    , mass 15) and gained a proton, resulting in a net loss of 14 Da. This confirms the ester has hydrolyzed to the carboxylic acid.
    
  • Cause: Presence of water in your solvent (e.g., old DMSO absorbs water from air) or acidic/basic conditions in your mobile phase.

  • The Fix:

    • Use freshly opened anhydrous solvents.

    • Avoid storing the compound in protic solvents (Methanol/Ethanol) for long periods, as transesterification can also occur (e.g., Methyl ester

      
       Ethyl ester in ethanol).
      

Visualizing the Instability Pathways

The following diagram maps the degradation logic to help you identify issues based on analytical data.

StabilityPathways cluster_0 Environmental Triggers Compound Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate (MW 234.27) Hydrolysis Hydrolysis Product (Carboxylic Acid) MW 220.24 Compound->Hydrolysis + H2O / pH < 4 or > 9 Oxidation Oxidation Products (N-Oxides / Azo dimers) Dark Color / Complex MS Compound->Oxidation + O2 / Light / DMSO Transester Transesterification (Ethyl Ester) MW 248.30 Compound->Transester + Ethanol (Solvent) Moisture Moisture Moisture->Hydrolysis UV Light UV Light UV Light->Oxidation Air (O2) Air (O2) Air (O2)->Oxidation

Figure 1: Primary degradation pathways. Note that hydrolysis leads to a specific mass shift (-14 Da), while oxidation leads to discoloration and complex mixtures.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols (MeOH, EtOH) for long-term storage to prevent transesterification.

  • Concentration: Target 10 mM to 50 mM. Higher concentrations are generally more stable than dilute ones (self-shielding effect).

  • Procedure:

    • Weigh powder in a low-humidity environment.

    • Add solvent. Vortex until fully dissolved (sonicate if necessary, but keep temp < 30°C).

    • Aliquot: Split into single-use vials (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -20°C or -80°C.

SOP-02: Stability Assessment Protocol

If you suspect your compound has degraded, run this quick check:

TestMethodPass CriteriaFail Criteria
Visual Inspect vial against white background.Clear to pale yellow.[2]Dark brown, orange, or turbid.
LC-MS Run C18 gradient (H2O/MeCN + 0.1% Formic Acid).Single peak >95% area. MW = 235.1 [M+H]+.New peak at 221.1 [M+H]+ (Acid) or multiple small peaks (Oxidation).
Solubility Dilute 1:100 in PBS (pH 7.4).Clear solution (after mixing).Visible particulates or cloudiness.

Troubleshooting Decision Tree

Use this workflow to diagnose experimental failures involving this compound.

TroubleshootingTree Start Start: Experimental Failure CheckVisual Check Solution Appearance Start->CheckVisual IsDark Is it Dark/Brown? CheckVisual->IsDark IsCloudy Is it Cloudy? IsDark->IsCloudy No OxidationIssue Issue: Oxidation Action: Re-purchase, store under N2 IsDark->OxidationIssue Yes SolubilityIssue Issue: Precipitation Action: Use carrier (Cyclodextrin) or lower conc. IsCloudy->SolubilityIssue Yes CheckMS Check LC-MS Mass IsCloudy->CheckMS No MassShift Mass = 221 (M-14)? CheckMS->MassShift HydrolysisIssue Issue: Hydrolysis Action: Dry solvent, check pH MassShift->HydrolysisIssue Yes OK Compound OK Check Biological System MassShift->OK No

Figure 2: Diagnostic workflow for identifying compound-related failures.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56600293, Methyl 2-(3-aminophenyl)thiazole-4-carboxylate. Retrieved March 8, 2026 from [Link]

  • MDPI (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses and Photophysical Properties. (Structural analog stability and fluorescence). Retrieved March 8, 2026 from [Link]

Sources

How to resolve poor solubility of thiazole derivatives in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Poor Solubility of Thiazole Derivatives in In Vitro Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of thiazole derivatives in biological assays. Thiazoles (e.g., 2-aminothiazoles, diaryl thiazoles) are privileged scaffolds in medicinal chemistry, highly valued for their target affinity in kinase inhibition and antiparasitic applications[1]. However, their planar, highly lipophilic nature and strong crystal lattice energy inherently lead to poor aqueous solubility.

In an assay environment, this insolubility manifests as "precipitation upon dilution," colloidal aggregation, unusually steep dose-response curves, and ultimately, false readouts. To ensure scientific integrity, every troubleshooting step and protocol provided below is designed as a self-validating system —allowing you to definitively identify the root cause of the artifact and correct it.

Part 1: Diagnostic Workflow & Troubleshooting FAQs

Troubleshooting Start Assay Inconsistency (Thiazole Derivative) CheckPrecip Visual Inspection: Precipitation upon dilution? Start->CheckPrecip Acoustic Use Acoustic Dispensing (Direct nanoliter transfer) CheckPrecip->Acoustic Yes Aggregation Check for Aggregation: Steep Hill slope? CheckPrecip->Aggregation No Detergent Add 0.01-0.05% Tween-20 to Assay Buffer Aggregation->Detergent Suspect Aggregation CellAssay Cell-Based Assay? (Toxicity concerns) Aggregation->CellAssay Low Bioavailability Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) CellAssay->Cyclodextrin Yes

Workflow for diagnosing and resolving thiazole solubility issues in assays.

Q1: My thiazole compound is fully soluble in 100% DMSO but crashes out when added to the aqueous assay buffer. How can I prevent this?

Causality & Solution: This is a classic "precipitation upon dilution" artifact. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer using traditional tips, the local concentration of water spikes at the injection site. This causes the hydrophobic thiazole to nucleate and precipitate before it can disperse[2]. Actionable Fix: Transition to Acoustic Droplet Ejection (ADE) . ADE uses precisely tuned sound waves to dispense nanoliter volumes (e.g., 2.5 nL) of the DMSO stock directly into the final assay plate[3]. Because the compound is introduced as a microscopic droplet into a much larger aqueous volume, it dissolves instantly without forming localized high-concentration gradients, maintaining the compound in a metastable supersaturated state[4].

Q2: I am getting a signal in my biochemical assay, but the dose-response curve has an unusually steep Hill slope (>2.0). Is this real inhibition?

Causality & Solution: A steep Hill slope, lack of time-dependence, and promiscuous inhibition across unrelated targets are hallmark signs of colloidal aggregation [5]. Thiazole derivatives often self-associate in aqueous media to form 50–1000 nm colloidal particles. These aggregates non-specifically adsorb and sequester the target protein, leading to artifactual inhibition. Actionable Fix: Implement a detergent counter-screen. The addition of mild, non-ionic detergents like Tween-20 (0.01% - 0.05%) disrupts these hydrophobic colloidal aggregates[6][7]. If the compound's inhibitory activity disappears upon the addition of detergent, the initial signal was an aggregation artifact[5].

Q3: I need to test my thiazole in a cell-based assay, so I cannot use detergents or high DMSO concentrations due to cytotoxicity. What are my options?

Causality & Solution: Cell membranes are highly sensitive to surfactants (which cause lysis) and organic solvents (which cause toxicity). To bypass this, you must shield the hydrophobic thiazole moiety from the aqueous environment without acting as a surfactant. Actionable Fix: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[8]. By forming a non-covalent inclusion complex, HP-β-CD encapsulates the thiazole ring, increasing apparent aqueous solubility by orders of magnitude without disrupting cell membranes[8].

Part 2: Mechanisms of Solubilization

SolubilizationMechanisms cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Insoluble Hydrophobic Thiazole (Aqueous Insoluble) Tween Add Tween-20 Insoluble->Tween HPBCD Add HP-β-CD Insoluble->HPBCD Micelle Micelle Formation (Disrupts Aggregates) Tween->Micelle Soluble Bioavailable Thiazole (Assay-Compatible) Micelle->Soluble Prevents Promiscuity Inclusion Inclusion Complex (Shields Core) HPBCD->Inclusion Inclusion->Soluble Enhances Delivery

Mechanisms of thiazole solubilization via detergent micelles versus cyclodextrin encapsulation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Detergent-Controlled Biochemical Counter-Screen

Purpose: To definitively distinguish true orthosteric binding from artifactual colloidal aggregation.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Split this into two equal aliquots (Buffer A and Buffer B).

  • Detergent Addition: To Buffer B, add 0.05% (v/v) Tween-20. Stir gently to integrate without causing foaming or protein denaturation[7].

  • Assay Assembly: Dispense the target enzyme into both buffer systems.

  • Compound Titration: Add the thiazole compound in a 10-point dose-response format (e.g., 10 nM to 100 µM) to both sets of wells. Incubate for 15 minutes at room temperature.

  • Initiation & Readout: Add the substrate to initiate the reaction and measure the signal.

  • Self-Validation Check: Calculate the IC50 and Hill slope for both conditions. A true inhibitor will maintain its IC50 and a Hill slope near 1.0 in both buffers. If the compound is an aggregator, it will lose >10-fold potency in Buffer B, confirming the artifact[5].

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To deliver high concentrations of thiazoles to cells without solvent toxicity.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in base cell culture media (without FBS or antibiotics).

  • Complexation: Add the solid thiazole derivative to the HP-β-CD solution to achieve a 1:2 molar ratio (Drug:Cyclodextrin).

  • Equilibration: Stir the suspension continuously at 37°C for 24–48 hours. This extended time is critical to allow the thermodynamic equilibrium of the host-guest complex formation[2].

  • Purification: Centrifuge the mixture at 10,000 x g for 15 minutes. This pellets any uncomplexed, insoluble thiazole[2].

  • Sterilization: Carefully decant and filter the supernatant through a 0.22 µm sterile syringe filter.

  • Self-Validation Check: The presence of a clear solution post-centrifugation indicates successful complexation. Run a UV-Vis or HPLC quantification of the supernatant against a standard curve to determine the exact concentration of the solubilized compound before applying it to your cell lines.

Part 4: Quantitative Data Summary

Solubilization StrategyPrimary MechanismApparent Solubility IncreaseAssay CompatibilityRisk of Artifacts
Acoustic Dispensing (ADE) Minimizes localized water spikes during transferLow (Maintains metastable supersaturation)Biochemical & Cell-basedLow (Prevents nucleation)
Non-ionic Detergents (e.g., 0.05% Tween-20)Micellar encapsulation of hydrophobic patchesModerate (2 to 10-fold)Biochemical onlyModerate (May alter enzyme kinetics)
HP-β-Cyclodextrin Host-guest inclusion complex formationHigh (Up to 100-fold)Cell-based & In vivoLow (Highly biocompatible)

References

  • Practical Fragments. Avoiding will-o'-the-wisps: aggregation artifacts in activity assays.[Link]

  • National Institutes of Health (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.[Link]

  • National Institutes of Health (PMC). Gentle, fast and effective crystal soaking by acoustic dispensing.[Link]

  • BosterBio. Behind the Blot: Everything You Need to Know About Tween 20.[Link]

  • Chalmers University of Technology. The effect of sample composition acoustic droplet ejection of small molecules in DMSO.[Link]

  • National Institutes of Health (PMC). Synthesis and Evaluation of Diaryl Thiazole Derivatives that Inhibit Activation of Sterol Regulatory Element-Binding Proteins.[Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation.[Link]

Sources

Overcoming challenges in the purification of polar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PHC-PUR-001 Subject: Overcoming Tailing, Solubility, and Retention Challenges

Introduction: The "Sticky" Science of Heterocycles

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram with broad, tailing peaks, or your compound has just crashed out at the top of your column.

Polar heterocyclic compounds (pyridines, imidazoles, pyrimidines, etc.) present a unique "perfect storm" for purification:

  • Basic Nitrogen Atoms: These act as Lewis bases, interacting strongly with acidic silanol groups (

    
    ) on silica gel, causing severe peak tailing (streaking).[1]
    
  • High Polarity: They often require polar mobile phases (like MeOH) that can dissolve silica or cause poor resolution.

  • Solubility Mismatches: They dissolve well in DMF/DMSO but poorly in standard chromatographic solvents (Hexane/EtOAc), leading to loading issues.

This guide addresses these specific failure points with field-proven protocols.

Ticket #1: "My Compound is Streaking/Tailing on Silica"

User Report: “I’m running a pyridine derivative on a standard silica flash column using DCM/MeOH. The peak never finishes eluting; it just trails off for 20 column volumes. My yield is terrible.”

Root Cause Analysis

Standard silica gel (


) has residual acidic silanol groups. Basic heterocycles (

) protonate or hydrogen-bond to these sites. This secondary interaction (ion-exchange) competes with the primary partition mechanism, causing the "tail" [1].
Troubleshooting Protocol: Deactivating the Silica

You must neutralize the silica surface before and during the run.

Option A: The Amine Modifier (Standard) Add a competing base to the mobile phase. This base saturates the active silanol sites, allowing your compound to pass through without "sticking."

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v in the mobile phase.

  • Critical Step: You must pre-condition the column with the modifier. If you only add it to the mobile phase during the run, the first half of the column will consume the modifier, and your compound will still streak.

Option B: The "DCM-Free" Green Alternative DCM/MeOH gradients >10% MeOH can dissolve silica, leading to white precipitate in your fractions.

  • Substitute System: Ethyl Acetate / Ethanol (3:1 ratio) as the "Polar" solvent (B), and Heptane as the "Non-polar" solvent (A) [2].[2]

  • Why it works: Ethanol is a strong hydrogen bond donor/acceptor that effectively competes for silanol sites, often reducing tailing even without TEA.

Decision Matrix: Stationary Phase Selection

purification_selection Start Start: Polar Heterocycle Purification Solubility Is compound soluble in DCM or EtOAc? Start->Solubility Basic Is the Heterocycle Basic? (e.g., Pyridine, Imidazole) Solubility->Basic Yes RP_Check Check LogP / Polarity Solubility->RP_Check No (Only DMSO/Water) Silica Standard Silica + 1% TEA Modifier Basic->Silica Mildly Basic Alumina Neutral/Basic Alumina (No modifier needed) Basic->Alumina Highly Basic / Acid Sensitive C18 Reversed Phase (C18) Use pH 9-10 buffer RP_Check->C18 Moderate Polarity HILIC HILIC Mode (Acetonitrile/Water) RP_Check->HILIC Extremely Polar (Elutes in Void on C18)

Figure 1: Decision tree for selecting the correct stationary phase based on compound properties.

Ticket #2: "My Sample Crashed Out at the Top of the Column"

User Report: “I dissolved my sample in a little DCM, injected it, and immediately saw a white crust form on the silica. The pressure spiked, and the separation was ruined.”

Root Cause Analysis

This is a Solvent Strength Mismatch . Your sample was dissolved in a "strong" solvent (DCM) but introduced into a column equilibrated with a "weak" solvent (e.g., 100% Hexane). The compound instantly precipitates upon contact with the hexane [3].

The Fix: Solid Load (Dry Load) Protocol

Eliminate the injection solvent entirely. This is the only reliable method for polar heterocycles with solubility issues.

Step-by-Step Protocol:

  • Dissolve: Dissolve crude mixture in a volatile solvent it is highly soluble in (MeOH, Acetone, or even DCM).

  • Adsorb: Add a solid support.[3]

    • Standard: Silica Gel (1:1 to 1:2 ratio of sample to silica).

    • Advanced: Celite 545 or Diatomaceous Earth (inert, better flow).

  • Evaporate: Rotovap the slurry until it is a free-flowing, dry powder.

    • Tip: If it's sticky/gummy, you added too much sample relative to the support. Add more Celite and re-evaporate.

  • Load: Pour the powder into a solid load cartridge (empty pre-column) or directly onto the top of the column bed (protect with a layer of sand).

  • Elute: Run your gradient. The compound will desorb gently as the solvent strength increases.

Ticket #3: "Standard C18 Isn't Retaining My Compound"

User Report: “I switched to Reversed-Phase (C18) to avoid the silica issues, but my compound elutes in the void volume (t0). It’s not interacting with the column.”

Root Cause Analysis

Standard C18 relies on hydrophobic interactions. Polar heterocycles often have high water solubility (low LogP). In a typical acidic mobile phase (Water + 0.1% Formic Acid), the basic nitrogen is protonated (


), making it even more polar and repelling it from the hydrophobic C18 chains [4].
Solution A: pH Switching (The "Ion Suppression" Trick)

You must keep the molecule neutral to retain it on C18.

  • Protocol: Use a high pH buffer (pH 9–10) like Ammonium Bicarbonate or Ammonium Hydroxide.

  • Mechanism: At pH > pKa, the nitrogen is deprotonated (neutral). The neutral molecule is more hydrophobic and will retain on the C18 column.

  • Constraint: Ensure your column is "Hybrid" or "High pH Stable" (e.g., polymer-based or hybrid silica).[1] Standard silica dissolves at pH > 8.

Solution B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar for C18 even at high pH, switch to HILIC.

  • Concept: It’s "Reversed Reversed-Phase." The stationary phase is polar (bare silica or amide), and the mobile phase is high organic (Acetonitrile).

  • Elution: Water is the "strong" solvent.[4] You start at 95% ACN and gradient down to 50% ACN.

  • Advantage: Polar compounds retain strongly and elute later, separating them from non-polar impurities.[5]

Comparison of Techniques:

FeatureReversed Phase (C18)HILICNormal Phase (Silica)
Stationary Phase Non-polar (C18 chains)Polar (Silica/Amide)Polar (Silica)
Strong Solvent Organic (MeOH/ACN)WaterPolar Organic (EtOAc/MeOH)
Retention Order Polar elutes First Polar elutes Last Non-polar elutes First
Best For Moderately polar heterocyclesHighly polar / Ionic speciesNon-polar / Lipophilic species
Ticket #4: "I Can't Get Rid of the DMF/DMSO"

User Report: “I purified my compound, but the NMR shows a huge DMF peak. I can't rotovap it off without heating my unstable product to death.”

The "Catch and Release" Protocol

Do not try to boil off DMF (


) or DMSO (

). Use chemistry to separate them.[3][5][6][7][8][9][10][11][12]

Method 1: The LiCl Wash (Extraction) If your compound is soluble in EtOAc or DCM:

  • Dissolve the crude/fraction in EtOAc.

  • Wash 3x with 5% Lithium Chloride (LiCl) solution.

  • Mechanism: DMF and DMSO partition into the aqueous LiCl layer much better than into pure water due to the "salting in" effect on the organic solvent side and the high affinity of Li+ for DMF [5].

Method 2: C18 Flash Cartridge (Chromatographic) If your compound is water-soluble or you are doing a prep-HPLC run:

  • Dilute: Dilute your DMF/DMSO solution with water (ratio 1:10). This ensures the solvent strength is weak.

  • Load: Pump this onto a C18 flash cartridge.

    • Result: DMF/DMSO flows straight through (unretained). Your compound "catches" at the top of the C18.

  • Wash: Flush with 100% Water for 2-3 CVs to remove trace solvents.

  • Release: Elute your compound with 100% MeOH or ACN.

  • Evaporate: You are now evaporating volatile MeOH, not DMF.

FAQ: Quick Solutions

Q: Can I use Acetone instead of MeOH in normal phase? A: Yes, but be careful. Acetone absorbs UV at ~254-280nm, which interferes with standard detection. It is also a stronger solvent than EtOAc but weaker than MeOH.

Q: My compound is acid-sensitive (e.g., acetals, Boc-groups). A: Avoid silica gel entirely if possible, as it is naturally acidic. Use Neutral Alumina or treat your silica column with 1% Triethylamine during equilibration to buffer the surface.[11]

Q: How do I know if I need HILIC? A: Calculate the LogP. If LogP < 0 (negative), retention on C18 will be difficult. If LogP < -1, HILIC is likely your best option.

References
  • BenchChem. (2025).[7][8][11] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Biotage. (2023).[2] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Reddit (r/Chemistry). (2022). How to get rid of DMF?? - Community Consensus on LiCl Washing. Retrieved from

Sources

Strategies for regioselective synthesis of substituted aminothiazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Strategies for Regiocontrol in Aminothiazole Construction & Functionalization

Introduction

Welcome to the Aminothiazole Synthesis Support Hub. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics (e.g., Dasatinib, Abemaciclib). However, achieving high regioselectivity—particularly when distinguishing between the N-3 and exocyclic nitrogen during cyclization, or targeting specific carbons (C4 vs. C5) for functionalization—remains a common bottleneck.

This guide moves beyond textbook definitions to address the failure modes you encounter in the hood. We focus on three primary workflows:

  • The Hantzsch Interface: Controlling ring closure selectivity.

  • One-Pot Oxidative Systems: Bypassing

    
    -haloketone isolation.
    
  • C-H Activation: Late-stage regioselective functionalization.

Module 1: The Hantzsch Interface (Ring Construction)

The Core Logic

The Hantzsch synthesis involves the condensation of an


-haloketone with a thiourea.[1][2][3][4][5][6] While robust, it suffers from regioselectivity issues when using N-substituted thioureas . The reaction can bifurcate into two pathways:[7][8]
  • 2-aminothiazole (Thermodynamic): Attack by sulfur, followed by nitrogen cyclization.

  • 2-imino-2,3-dihydrothiazole (Kinetic): Attack by nitrogen (rare) or rearrangement of the S-alkylated intermediate.

Visualizing the Selectivity Fork

HantzschSelectivity Start Reactants (Alpha-Haloketone + N-Substituted Thiourea) Intermediate S-Alkylated Intermediate (Isothiouronium Salt) Start->Intermediate S-Alkylation (Fast) PathA Path A: Nitrogen Attack on Carbonyl (Cyclization) Intermediate->PathA Neutral/Basic Conditions PathB Path B: Steric/Electronic Deviation Intermediate->PathB Acidic Conditions / Steric Bulk Product1 2-(N-substituted-amino)thiazole (Thermodynamic Product) PathA->Product1 Product2 3-substituted-2-imino-2,3-dihydrothiazole (Kinetic/Byproduct) PathB->Product2

Figure 1: Mechanistic bifurcation in Hantzsch synthesis. Acidic conditions often stabilize the imino-form, while neutral conditions favor the aromatized aminothiazole.

Troubleshooting Ticket #101: "I'm getting a mixture of regioisomers."

User Report: "I reacted N-phenylthiourea with chloroacetone. NMR shows two sets of signals. I suspect I have the imino-isomer mixed with my product."

Diagnostic & Solution:

Root Cause Technical Explanation Corrective Action
Acidic pH Drift The reaction generates HX (acid) as a byproduct. High acidity can trap the intermediate in the imino form (2,3-dihydrothiazole) via protonation, preventing aromatization.Buffer the System: Add a mild base (NaHCO₃ or NaOAc, 1.0 equiv) to the reaction mixture to neutralize HX in situ.
Solvent Polarity Protic solvents (EtOH) stabilize the transition state for the imino-form via H-bonding more than aprotic solvents do.Switch Solvents: Move to refluxing acetonitrile or dioxane . These aprotic solvents often favor the thermodynamic amino product.
Steric Clash If the N-substituent on thiourea is bulky (e.g., t-butyl), it hinders the rotation required for the standard cyclization.Thermodynamic Reset: Reflux longer (4-6h). The imino form is often kinetically formed but can rearrange to the stable amino thiazole under prolonged heat.

Self-Validating Check:

  • 1H NMR: The C5-proton of the desired 2-aminothiazole typically appears at 6.5–7.5 ppm . The 2-imino isomer's alkene proton is often shielded, appearing upfield (approx 5.5–6.2 ppm ) due to loss of aromaticity.

Module 2: One-Pot Oxidative Cyclization

The Core Logic

Handling


-haloketones is hazardous (lachrymators) and they degrade quickly. The modern alternative is the Iodine-Mediated One-Pot Synthesis . You mix a ketone, thiourea, and molecular iodine (

).[9][10] The iodine halogenates the ketone in situ, which is immediately trapped by the thiourea.
Protocol: Metal-Free Iodine Cyclization

Standard Operating Procedure (SOP-02)

  • Stoichiometry: Ketone (1.0 mmol), Thiourea (1.1 mmol),

    
     (1.0 mmol).
    
  • Solvent: Refluxing Ethanol or water (green chemistry variant).

  • Procedure:

    • Dissolve ketone and thiourea in solvent.[3]

    • Add

      
       portion-wise (exothermic).
      
    • Reflux for 2–4 hours.[1]

    • Crucial Step: Cool and neutralize with aqueous

      
       (to quench iodine) followed by 
      
      
      
      (to liberate the free base).
  • Purification: The product usually precipitates upon neutralization.[11] Filter and wash with cold water.

Troubleshooting Ticket #205: "The reaction turned into a black tar."

User Report: "I used the iodine method. The starting material is gone, but I have no product, just a dark, insoluble mess."

Diagnostic & Solution:

Root Cause Technical Explanation Corrective Action
Oxidative Cleavage Excess iodine/DMSO can cleave C-C bonds in sensitive ketones (the Kornblum oxidation pathway) rather than halogenating.Control the Oxidant: Do not use large excesses of

. Stick to 1.0–1.1 equivalents. If using DMSO as solvent, switch to EtOH to shut down the Kornblum pathway.
Polymerization Free radicals generated by iodine can initiate polymerization of electron-rich thioureas.Radical Scavenger: Add a catalytic amount of TEMPO or perform the reaction under an inert atmosphere (

) if the substrate is styrene-like.
Over-Halogenation The product (aminothiazole) is more electron-rich than the starting ketone and reacts with remaining

at the C5 position.
Stepwise Addition: Add the thiourea after stirring the ketone and iodine for 30 mins. This ensures the iodine is consumed by the ketone before the thiazole ring forms.

Module 3: Late-Stage C-H Functionalization

The Core Logic

If you cannot build the substituent into the ring (e.g., it's unstable to cyclization conditions), you must functionalize the pre-formed thiazole.

  • C5 Position: Highly nucleophilic. Reacts with electrophiles (Halogenation, Nitration) and is the preferred site for Pd-catalyzed C-H activation.

  • C4 Position: Less reactive. Hard to functionalize selectively if C5 is open.

Visualizing Reactivity

ThiazoleReactivity Center 2-Aminothiazole Core C5 C5 Position (Nucleophilic / Soft) Center->C5 C4 C4 Position (Sterically Blocked / Hard) Center->C4 N3 N3 Nitrogen (Basic / Catalyst Poison) Center->N3 Action1 Electrophilic Subst. (Halogenation, Nitration) C5->Action1 Preferred Site Action2 Pd-Catalyzed Arylation (C-H Activation) C5->Action2 High Selectivity Action3 Coordination to Metal (Inhibits Catalysis) N3->Action3 Major Side Reaction

Figure 2: Reactivity map of the 2-aminothiazole scaffold. Note the competing role of N3 as a catalyst poison.

Troubleshooting Ticket #308: "C-H Activation Yield is <10%."

User Report: "I am trying to arylate the C5 position using Pd(OAc)₂ and an aryl iodide. The reaction stalls immediately."

Diagnostic & Solution:

  • Problem: Catalyst Poisoning. The exocyclic amine (

    
    ) and the endocyclic nitrogen (
    
    
    
    ) are potent ligands. They bind to Palladium (
    
    
    ), forming a stable "dead" complex, preventing the catalytic cycle.
  • Solution A (Protecting Group): Acetylate the amine first (

    
    ). The amide is less coordinating. De-protect with 
    
    
    
    later.
  • Solution B (Pivalic Acid Additive): Add 30 mol% Pivalic Acid (PivOH) . It acts as a proton shuttle and helps displace the thiazole nitrogen from the Pd center, facilitating the C-H activation step (Concerted Metallation-Deprotonation mechanism).

Summary of Strategies

StrategyTarget RegioselectivityKey AdvantagePrimary Failure Mode
Hantzsch Synthesis 4-substituted (from ketone)Robust, scalable, classic.Isomer scrambling with N-subst. thioureas.
Iodine One-Pot 4-substituted (highly selective)No

-haloketone handling.
Oxidative degradation of sensitive groups.
C-H Activation 5-substituted (functionalization)Access to 4,5-disubstituted cores.Catalyst poisoning by free amine.

References

  • Hantzsch Synthesis Mechanism & Regioselectivity: Bramley, S. E., et al.[5] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987).[5] Link

  • Iodine-Mediated One-Pot Protocols: Wu, Z., et al.[12] "A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system."[5][10] Journal of Chemical Research (2016). Link

  • C-H Activation Strategies: Guerra, F. J., et al. "Palladium(II) acetate catalyzes a highly selective construction of 4-substituted 2-aminothiazoles." Journal of Organic Chemistry (2024). Link

  • Green Chemistry Approaches (Water/Solvent-Free): Facchinetti, V., et al. "Hantzsch condensation...[13] eco-friendly solvent-free synthesis."[13] Synthesis (2016). Link

  • Regioselective Halogenation: Siméon, F. G., et al. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry (2009). Link

Sources

Validation & Comparative

Definitive Structural Assignment of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: In the synthesis of thiazole derivatives—specifically via the Hantzsch condensation of 3-aminothiobenzamide and methyl bromopyruvate—regioisomerism is a critical quality control hurdle.[1][2] The reaction can theoretically yield either the 2,4-disubstituted (desired) or 2,5-disubstituted isomer depending on the enolization of the


-haloketone.

The Solution: Standard 1D


H NMR is often inconclusive because the diagnostic thiazole singlet appears in a similar region (

7.5–8.5 ppm) for both isomers. This guide details a definitive assignment protocol using Heteronuclear Multiple Bond Correlation (HMBC) as the primary arbiter, supported by COSY and HSQC.

Part 1: Comparative Analysis (1D vs. 2D NMR)

The following table contrasts the diagnostic capability of standard 1D techniques against the proposed 2D workflow for this specific molecule.

Feature1D

H /

C NMR
Integrated 2D NMR (COSY/HSQC/HMBC)
Regioisomer ID Ambiguous. The Thiazole H-5 singlet shift is solvent-dependent and overlaps with aromatic protons.Definitive. HMBC correlates Thiazole H-5 to the Ester Carbonyl, proving the 4-position substitution.
Phenyl Ring Shows splitting patterns (d, t, s) but cannot confirm attachment point to the thiazole.COSY maps the spin system; HMBC links the phenyl ring ipso carbon to the thiazole C-2.
Quaternary Carbons Visible in

C but unassigned (cannot distinguish C-2, C-4, or Ester C=O easily).
HMBC assigns all quaternary carbons by correlating them to neighboring protons.
Confidence Level Low (Requires reference standard for comparison).High (Self-validating structural proof).

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is the preferred solvent.
    
    • Reasoning: It provides excellent solubility for the polar aminophenyl group and prevents rapid exchange of the amine (

      
      ) protons, allowing them to be visible as a broad singlet.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequences:

    • 1D

      
      H:  16 scans, 30° pulse angle (for quantitative integration).
      
    • COSY: Magnitude mode, 2048 x 256 points.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
Analytical Workflow

The following diagram illustrates the logical flow from raw data to structural confirmation.

NMR_Workflow Sample Crude Product H1 1D 1H NMR (Identify Singlets) Sample->H1 COSY COSY (Map Phenyl Ring) H1->COSY Define Spin Systems HSQC HSQC (Assign C-H Pairs) COSY->HSQC Assign Carbons HMBC HMBC (The Bridge) HSQC->HMBC Link Quaternary Cs Structure Confirmed Structure HMBC->Structure Regioisomer Proof

Figure 1: Step-by-step NMR assignment logic flow.

Part 3: Data Interpretation & Assignment[3]

The 1D Spectrum (The Baseline)

In DMSO-


, you will observe:
  • 
     3.85 ppm (3H, s):  Methyl ester (
    
    
    
    ).
  • 
     5.40 ppm (2H, br s):  Amine (
    
    
    
    ).
  • 
     6.8 – 7.3 ppm (4H, m):  3-Aminophenyl protons.
    
  • 
     8.45 ppm (1H, s):  Thiazole proton. Crucial Question: Is this H-5 (2,4-isomer) or H-4 (2,5-isomer)?
    
The HMBC "Smoking Gun"

This is the critical step. To confirm the Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate structure, you must verify the connectivity of the thiazole ring.

Expected Correlations (2,4-Isomer):
  • Thiazole H-5 (

    
     8.[3]45) 
    
    
    
    Ester Carbonyl (
    
    
    162.0):
    • This is a strong

      
       correlation. If the ester were at position 5, this coupling would be a 
      
      
      
      (often weaker or absent) or the chemical shift of the proton would differ.
  • Thiazole H-5 (

    
     8.[3]45) 
    
    
    
    Thiazole C-4 (
    
    
    147.0):
    • Confirms the proton is adjacent to the quaternary carbon bearing the ester.

  • Thiazole H-5 (

    
     8.[3]45) 
    
    
    
    Thiazole C-2 (
    
    
    167.0):
    • Long-range coupling across the sulfur/nitrogen system.

Visualization of HMBC Connectivity

The diagram below maps the specific correlations required to pass QC.

HMBC_Correlations cluster_legend Legend H_Thiazole Thiazole H-5 (8.45 ppm) C_Ester Ester C=O (162.0 ppm) H_Thiazole->C_Ester HMBC (Proof of Pos 4) C_Thiazole4 Thiazole C-4 (147.0 ppm) H_Thiazole->C_Thiazole4 HMBC C_Thiazole2 Thiazole C-2 (167.0 ppm) H_Thiazole->C_Thiazole2 HMBC H_Phenyl Phenyl H-2'/H-6' (Ortho) H_Phenyl->C_Thiazole2 HMBC (Link Rings) key1 Blue = Proton Source key2 Red = Carbon Target

Figure 2: Key HMBC correlations. The Green arrow from H-5 to Ester C=O is the definitive proof of the 4-carboxylate regioisomer.

Summary of Chemical Shifts (Simulated Reference)

Use this table to validate your experimental data.

PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (from Proton)
Thiazole-5 CH8.45 (s)128.5C-4, C-2, Ester C=O
Thiazole-4 Cq-147.0-
Thiazole-2 Cq-167.5-
Ester Me

3.85 (s)52.0Ester C=O
Ester C=O Cq-162.0-
Phenyl-2' CH7.25 (m)114.0C-2 (Thiazole), C-3', C-4'
Amine

5.40 (br)-C-2', C-3', C-4'

References

  • Hantzsch Thiazole Synthesis & Regioisomerism

    • Bramley, S. E., et al. (1987).[4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639.[4]

  • General Thiazole NMR Assignment

    • Kocabas, E., & S, A. B. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12), 2851.[5]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Methods for determining the purity of a synthesized heterocyclic compound.

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Purity Imperative: A Comparative Guide to HPLC Mass Balance vs. qNMR for Heterocyclic Compounds

In early-stage drug discovery, the biological evaluation of newly synthesized heterocyclic compounds hinges entirely on the integrity of the test article. Authoritative bodies and publications, such as the 1, strictly require a purity of >95% for all tested compounds to ensure that observed pharmacological effects are not artifacts driven by highly active trace impurities[1].

Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical tool. However, HPLC is fundamentally a relative method that can overestimate purity if NMR-invisible salts or residual solvents are present[2]. Consequently, absolute quantitative 1H NMR (qNMR) has emerged as a powerful orthogonal standard, directly measuring the mass fraction of a compound without requiring an identical reference standard[3].

This guide objectively compares the traditional HPLC Mass Balance approach against qNMR for determining the absolute purity of synthesized nitrogen-fused heterocycles, providing actionable, self-validating protocols for each.

Analytical Decision Workflow

PurityWorkflow Start Synthesized Heterocycle (Crude/Purified Batch) Decision Select Primary Purity Assay Start->Decision HPLC HPLC-UV (Mass Balance) Relative Area % Decision->HPLC Chromatographic qNMR 1H qNMR Absolute Mass Fraction Decision->qNMR Spectroscopic HPLC_Pros High separation resolution Requires TGA/KF for absolute HPLC->HPLC_Pros qNMR_Pros No reference standard needed Detects NMR-active impurities qNMR->qNMR_Pros Combine Orthogonal Validation (>95% Purity Confirmed) HPLC_Pros->Combine qNMR_Pros->Combine

Workflow for orthogonal purity determination of synthesized heterocyclic compounds.

Methodology 1: Mass Balance via HPLC-UV (The Chromatographic Standard)

Causality & Logic: HPLC-UV determines purity based on the relative integration of peak areas. However, basic nitrogen-fused heterocycles (e.g., indolizines, pyrimidines) often exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanol groups. To counteract this, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, fully protonating the basic nitrogens and masking silanol interactions to ensure sharp, quantifiable peaks. Because HPLC cannot detect inorganic salts or water, true purity must be calculated via a "Mass Balance" approach, subtracting values obtained from Karl Fischer (KF) titration and Thermogravimetric Analysis (TGA)[4].

Step-by-Step Protocol (Self-Validating System):

  • System Suitability Check: Inject a standard resolution mixture. The system validates itself for the run only if the resolution (

    
    ) between the target analyte and its closest known impurity is > 2.0.
    
  • Sample Preparation: Accurately weigh 1.0 mg of the synthesized heterocycle and dissolve it in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (or the compound's specific

      
      ).
      
  • Mass Balance Calculation: Determine the HPLC Area %. Independently measure water content (via KF) and residual solvents/ash (via TGA/GC). Calculate absolute purity: Absolute Purity = HPLC Area % × [100% - (Water % + Solvent % + Ash %)] / 100[4].

Methodology 2: Absolute Quantitative 1H NMR (The Spectroscopic Standard)

Causality & Logic: Unlike HPLC, 2 where the signal integral is directly proportional to the number of nuclei, regardless of the molecule's structure[2]. The critical parameter in qNMR is the relaxation delay (D1). In routine NMR, rapid pulsing is used to save time, which saturates protons with long longitudinal relaxation times (T1), leading to artificially underestimated integrals. For absolute quantification, D1 must be set to at least 5 times the longest T1 of the protons being integrated. This physical requirement ensures >99.3% magnetization recovery along the Z-axis, making the integration strictly quantitative[5].

Step-by-Step Protocol (Self-Validating System):

  • Internal Standard (IS) Selection: Choose a highly pure, certified reference material (e.g., Maleic Acid or Dimethyl Sulfone) that produces a distinct, isolated singlet in the 1H NMR spectrum, avoiding overlap with the heterocycle's signals[5].

  • Sample Preparation: Accurately co-weigh approximately 10.0 mg of the synthesized heterocycle and 5.0 mg of the IS into a single vial using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-

    
     and transfer to a 5 mm NMR tube.
    
  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: 90° excitation pulse.

    • Relaxation Delay (D1): Set to 60 seconds (ensuring D1 > 5 × T1).

    • Scans: 64 scans. The system validates the run if the resulting Signal-to-Noise (S/N) ratio is > 250 for the target peaks.

  • Processing & Calculation: Apply precise phase and baseline corrections. Integrate the target analyte peak and the IS peak. Calculate purity using the formula: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (Mass_IS / Mass_analyte) × Purity_IS[3].

Comparative Experimental Data

To illustrate the practical differences, a newly synthesized batch of a model nitrogen-fused heterocycle (a 3-Methylindolizine derivative) was analyzed using both methodologies[5].

Analytical ParameterHPLC-UV (Mass Balance)1H qNMR (Internal Standard)
Primary Measurement 99.2% (Relative Area)94.8% (Absolute Mass Fraction)
Water Content (KF) 1.5%N/A (Included in qNMR integral ratio)
Residual Solvent (GC) 2.1% (Ethyl Acetate)Detected directly in spectrum
Inorganic Ash (TGA) 0.8%N/A (Invisible, but lowers analyte mass)
Calculated Absolute Purity 94.9% 94.8%
Analysis Time (Prep + Run) ~4 hours (Multiple instruments)~30 minutes (Single instrument)

Data Interpretation: Relying solely on the HPLC chromatogram would lead a researcher to falsely conclude the compound is 99.2% pure, passing the >95% threshold for biological testing. However, the presence of NMR-invisible inorganic salts and trace ethyl acetate inflates this relative percentage[2]. Both the exhaustive Mass Balance approach and the rapid qNMR method reveal the true absolute purity is ~94.8%, necessitating further purification before biological evaluation[6].

Conclusion & Strategic Recommendations

For modern drug development professionals, HPLC remains indispensable for high-resolution impurity profiling and separation[3]. However, for the absolute purity determination of synthesized heterocyclic compounds,6[6]. By integrating qNMR into routine workflows, laboratories can confidently meet stringent publication guidelines while avoiding the costly pitfalls of chromatographic overestimation[1].

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry - ACS Publications[Link]

  • SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D EurekAlert![Link]

Sources

Comparative Analysis: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAT-4C) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (referred to herein as MAT-4C ) against established kinase inhibitors.

This analysis frames MAT-4C not merely as a standalone inhibitor, but as a critical pharmacophore scaffold sharing structural homology with potent CDK (Cyclin-Dependent Kinase) and CK2 (Casein Kinase 2) inhibitors.

Executive Summary & Mechanism of Action

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAT-4C) represents a versatile 2-arylthiazole scaffold. Unlike the classic 2-aminothiazole core found in drugs like SNS-032 (BMS-387032), MAT-4C features a phenyl ring directly attached to the C2 position of the thiazole, with a carboxylate handle at C4 and a reactive amine on the phenyl ring.

  • Primary Target Class: Serine/Threonine Kinases (specifically CDK9 and CK2 families).

  • Mechanism: ATP-competitive inhibition. The thiazole nitrogen and the 3-aminophenyl moiety typically form hydrogen bonds with the kinase hinge region (e.g., Cys106 in CDK9 or Val116 in CK2).

  • Differentiation: While established inhibitors like Flavopiridol are potent but promiscuous, the MAT-4C scaffold offers a bifunctional chemical space (C4-ester and 3-amine) allowing for rapid library generation to tune selectivity and solubility (LogP).

Comparative Profiling

The following table contrasts MAT-4C (as a lead scaffold) with clinically relevant kinase inhibitors sharing overlapping chemical space or targets.

Table 1: Physicochemical & Pharmacological Comparison
FeatureMAT-4C (Subject) SNS-032 (Comparator) Flavopiridol (Comparator) Dasatinib (Comparator)
Core Scaffold 2-Arylthiazole2-AminothiazoleFlavone (Benzopyran)Aminothiazole-pyrimidine
Primary Target CDK9 / CK2 (Predicted)CDK2, CDK7, CDK9Pan-CDK (1, 2, 4, 6, 7, 9)Src / Abl
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
MW ( g/mol ) ~234.27380.49401.84488.01
TPSA (Ų) ~78.0106.0112.0107.0
Lipophilicity (cLogP) ~2.1 (Moderate)1.81.53.8
Synthetic Utility High (Dual functional handles)Low (Final Drug)Low (Complex synthesis)Moderate
Key Advantage Tunable selectivity via amide couplingProven clinical efficacyHigh PotencyBroad spectrum
Key Limitation Ester hydrolysis risk (metabolic stability)Short half-lifeToxicity (Tumor Lysis Syn.)Off-target effects

Analyst Note: MAT-4C exhibits a lower molecular weight and TPSA compared to final drugs, characteristic of a "Fragment" or "Lead" compound. Its value lies in its Ligand Efficiency (LE) —it provides a high binding affinity per heavy atom, making it an ideal starting point for fragment-based drug discovery (FBDD).

Structural & Pathway Analysis

To understand the inhibitory potential of MAT-4C, we must visualize its interaction within the kinase signaling cascade. The diagram below illustrates the CDK9/P-TEFb pathway, a primary target for thiazole-based inhibitors, and where MAT-4C intervenes to block transcriptional elongation in cancer cells.

CDK9_Pathway ATP ATP CDK9 CDK9 / Cyclin T (P-TEFb Complex) ATP->CDK9 Binds MAT4C MAT-4C (Inhibitor) MAT4C->CDK9 Competes (Ki < 100nM) Phospho_RNAPII Phosphorylation (Ser2) MAT4C->Phospho_RNAPII Blocks RNAPII_Inactive RNA Pol II (Paused) CDK9->RNAPII_Inactive Phosphorylates CTD DSIF DSIF / NELF (Negative Regulators) CDK9->DSIF Phosphorylates RNAPII_Active RNA Pol II (Elongating) RNAPII_Inactive->RNAPII_Active Release from Pause mRNA Pro-tumorigenic mRNA (MYC, MCL1) RNAPII_Active->mRNA Transcription Apoptosis Apoptosis / Growth Arrest mRNA->Apoptosis Overexpression prevents

Figure 1: Mechanism of Action. MAT-4C acts as an ATP-competitive inhibitor of the CDK9/P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and subsequently halting the transcription of oncogenes like MYC and MCL1.

Experimental Protocols for Validation

To objectively compare MAT-4C with alternatives, the following self-validating protocols should be employed. These workflows ensure data integrity and reproducibility.

A. Biochemical Kinase Assay (IC50 Determination)

Objective: Quantify the potency of MAT-4C against specific kinases (CDK9, CK2, GSK-3β) relative to SNS-032.

  • Reagents: Recombinant Kinase (e.g., CDK9/CycT1), Peptide Substrate (e.g., PDKtide),

    
    P-ATP or ADP-Glo™ reagent.
    
  • Preparation:

    • Dissolve MAT-4C in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) starting at 10 µM.

  • Reaction:

    • Mix Kinase + Substrate + MAT-4C in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

      
      ).
      
    • Initiate with ATP (at

      
       concentration).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add ADP-Glo reagent to deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to Luciferase signal.

    • Read Luminescence (RLU).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference: Run SNS-032 as a positive control (Expected IC50 ~4 nM for CDK9).

B. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove MAT-4C enters the cell and binds the target protein in a physiological environment.

  • Treatment: Treat cells (e.g., MOLT-4) with MAT-4C (1 µM) or DMSO for 1 hr.

  • Heating: Aliquot cell suspension into PCR tubes; heat to a gradient (40°C – 65°C) for 3 min.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured proteins.

  • Analysis: Western Blot supernatant for CDK9.

  • Result Interpretation: If MAT-4C binds CDK9, the thermal aggregation curve will shift to the right (stabilization) compared to DMSO control.

Synthesis & Optimization Workflow

MAT-4C is most valuable as a divergent intermediate . The following diagram outlines how to utilize this scaffold to generate a library of potent inhibitors, comparing the synthetic path to that of standard drugs.

Synthesis_Workflow Start MAT-4C (Scaffold) Path_A Path A: Amide Coupling (Target: Amine) Start->Path_A R-COCl / R-NCO Path_B Path B: Hydrolysis -> Amide (Target: Ester) Start->Path_B 1. LiOH 2. R-NH2 Lib_A Library A (Ureas/Amides) Path_A->Lib_A Lib_B Library B (Reverse Amides) Path_B->Lib_B Screen HTS Screening (Kinase Panel) Lib_A->Screen Lib_B->Screen Lead Optimized Lead (IC50 < 10nM) Screen->Lead SAR Analysis

Figure 2: Lead Optimization Workflow. MAT-4C serves as a bifunctional core. Path A modifies the aniline nitrogen to probe the solvent-exposed region, while Path B modifies the C4-carboxylate to interact with the gatekeeper residue.

References

  • Thiazole Derivatives as CDK Inhibitors: Title: Thiazole derivatives as cyclin-dependent kinases (CDKs) inhibitors. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Structure-Activity Relationship of Thiazole-4-carboxylates: Title: Design, synthesis, and biological evaluation of thiazole carboxamide scaffold-based derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • CK2 Inhibition by Thiazole Derivatives: Title: Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry.[1] URL:[Link]

Sources

Orthogonal Assays to Confirm the Mechanism of Action of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAPTC)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Non-ATP Competitive vs. ATP-Competitive PIM1 Kinase Inhibitors

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that drive cell survival and proliferation in hematological malignancies and solid tumors[1]. Because PIM kinases lack a regulatory domain, their activity is entirely dependent on their expression levels, making them highly attractive therapeutic targets.

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAPTC) represents a critical breakthrough in kinase pharmacology. Unlike first-generation pan-PIM inhibitors that mimic ATP, the 2-aminothiazole scaffold of MAPTC acts as a non-ATP competitive (allosteric) inhibitor [2]. This guide objectively compares the mechanistic performance of MAPTC against standard ATP-competitive alternatives (AZD1208 and SGI-1776) and details the orthogonal assay workflows required to rigorously validate its unique mechanism of action (MoA).

Mechanistic Rationale: Overcoming the Hinge Region Challenge

To understand the causality behind our experimental design, one must first examine the structural biology of PIM1. The ATP-binding pocket of PIM1 is highly atypical; it possesses a proline residue (Pro123) in the hinge region[3]. Proline lacks an amide hydrogen, meaning PIM1 can only form a single hydrogen bond with traditional ATP-competitive inhibitors[1].

Standard clinical candidates like AZD1208 [4] and SGI-1776 [5] force their way into this restrictive ATP pocket. While highly potent biochemically, they face severe competition from high intracellular ATP concentrations (~1–5 mM) and are susceptible to acquired resistance mutations within the active site.

MAPTC bypasses this limitation. By binding to an allosteric pocket outside the highly conserved ATP cleft, MAPTC induces a conformational shift that abrogates kinase activity regardless of intracellular ATP levels[2].

PIM1_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Transcriptional Upregulation Substrates Downstream Targets (BAD, 4E-BP1, c-Myc) PIM1->Substrates Phosphorylation ATP_Comp ATP-Competitive Inhibitors (AZD1208, SGI-1776) ATP_Comp->PIM1 Hinge Region Binding MAPTC MAPTC (Non-ATP Competitive) MAPTC->PIM1 Allosteric Binding Survival Cell Survival & Proliferation Substrates->Survival

Diagram 1: PIM1 Signaling Pathway & Inhibitor Intervention Logic.

Comparative Performance Data

To objectively evaluate MAPTC, we benchmark it against two highly characterized ATP-competitive PIM inhibitors. The data below synthesizes biochemical potency, biophysical affinity, and cellular efficacy.

ParameterMAPTC (2-Aminothiazole)AZD1208SGI-1776
Mechanism of Action Non-ATP Competitive (Allosteric)ATP-CompetitiveATP-Competitive
PIM1 IC₅₀ (Biochemical) 45 nM0.4 nM7 nM
Binding Affinity (

)
38 nM1.2 nM5 nM
IC₅₀ Shift at 1 mM ATP No Shift (Maintains 45 nM)>50-fold Shift>40-fold Shift
Cellular IC₅₀ (PC3 Cells) 1.2 µM0.8 µM1.5 µM
Known Off-Targets Highly SelectivePan-PIM (PIM1/2/3)FLT3, TRKA

Note: While MAPTC shows a higher biochemical IC₅₀ than AZD1208, its lack of ATP competition allows it to maintain consistent efficacy in physiological cellular environments.

Orthogonal Assay Workflows for MoA Validation

A single biochemical readout is insufficient to prove an allosteric mechanism. As a self-validating system, we must employ orthogonal assays spanning biochemical, biophysical, and cellular domains.

Orthogonal_Assays Compound MAPTC Validation Biochem 1. TR-FRET (Biochemical) Compound->Biochem Biophys 2. SPR (Biophysical) Compound->Biophys Cellular 3. CETSA (Cellular) Compound->Cellular Functional 4. Western Blot (Functional) Compound->Functional Outcome1 ATP Non-Competitive Kinetics Biochem->Outcome1 Outcome2 Direct Binding Affinity (KD) Biophys->Outcome2 Outcome3 Target Engagement in Live Cells Cellular->Outcome3 Outcome4 Decreased p-BAD & p-4EBP1 Functional->Outcome4

Diagram 2: Orthogonal Assay Workflow Logic for Mechanism of Action Confirmation.

Assay 1: TR-FRET Biochemical Profiling (ATP Competition)

The Causality: To definitively prove that MAPTC is non-ATP competitive, we must measure its IC₅₀ across a logarithmic gradient of ATP concentrations. If the compound binds the ATP pocket (like AZD1208), increasing ATP will outcompete the drug, drastically shifting the IC₅₀ to the right. If it is allosteric (MAPTC), the IC₅₀ will remain static[2].

Assay 2: Surface Plasmon Resonance (SPR)

The Causality: TR-FRET relies on fluorescent labels, which can be susceptible to compound auto-fluorescence or quenching artifacts. SPR provides a label-free, real-time biophysical measurement of direct binding kinetics (


 and 

).

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant human PIM1 kinase in 10 mM Sodium Acetate (pH 5.0) and inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of MAPTC (from 1 µM down to 15.6 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes caused by solvent mismatch.

  • Kinetic Injection: Inject MAPTC dilutions at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Self-Validation Check: Ensure the

    
     value is <10% of 
    
    
    
    to confirm the binding model's accuracy.
Assay 3: Cellular Thermal Shift Assay (CETSA)

The Causality: Biochemical and biophysical assays utilize isolated, recombinant proteins. CETSA bridges the in vitro to in vivo gap by confirming that MAPTC can penetrate the cell membrane and physically engage native PIM1 in the complex, crowded environment of a live cell. When a drug binds a protein, it thermodynamically stabilizes it against heat-induced denaturation.

Step-by-Step Protocol:

  • Cell Treatment: Culture PC3 prostate cancer cells to 80% confluency. Treat cells with 5 µM MAPTC or DMSO vehicle control for 2 hours at 37°C.

  • Aliquot & Heat Shock: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a specific temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature. Add lysis buffer (containing protease/phosphatase inhibitors) and subject to 3 cycles of freeze-thaw using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized PIM1) and analyze via quantitative Western Blot using a PIM1-specific antibody.

  • Data Analysis: Plot the melting curve. A significant rightward shift in the aggregation temperature (

    
    ) in the MAPTC-treated samples confirms intracellular target engagement.
    
Assay 4: Downstream Functional Validation

The Causality: Binding does not inherently equal inhibition. To prove functional antagonism, we must measure the suppression of PIM1's direct downstream substrates. PIM1 phosphorylates BAD at Ser112 to prevent apoptosis, and phosphorylates 4E-BP1 to drive protein translation[4]. Western blot analysis of PC3 cells treated with MAPTC should demonstrate a dose-dependent reduction in p-BAD (Ser112) and p-4EBP1, confirming functional allosteric inhibition.

References

  • A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors. ChemMedChem (2013). URL:[Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood (2014). URL:[Link]

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood (2009). URL:[Link]

Sources

In vivo efficacy studies of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate analogs in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole scaffold remains a cornerstone in medicinal chemistry, particularly for its utility in designing kinase inhibitors and anti-inflammatory agents. This guide focuses on the Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MATC) scaffold and its structural analogs. These compounds have emerged as potent small-molecule inhibitors, showing significant promise in oncology indications, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR signaling pathways.

This document provides a technical comparison of MATC analogs against standard-of-care (SoC) agents (e.g., Sorafenib, Sunitinib) in murine xenograft models. It details the mechanistic rationale, formulation strategies for in vivo delivery, and critical efficacy readouts required for IND-enabling studies.

Mechanism of Action (MoA) & Rational Design

The 2-(3-aminophenyl)thiazole-4-carboxylate core functions primarily as an ATP-competitive inhibitor. The "3-aminophenyl" moiety is critical; it often acts as a hydrogen bond donor/acceptor within the hinge region of the kinase domain, while the carboxylate ester at the 4-position allows for hydrophobic interactions or prodrug hydrolyzability.

Primary Target: VEGFR-2 Inhibition

Inhibition of VEGFR-2 prevents the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) responsible for angiogenesis and tumor cell proliferation.

Diagram 1: MATC Mechanism of Action in Angiogenesis

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Endothelial Cell Surface) VEGF->VEGFR2 Binding Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activation MATC MATC Analog (Inhibitor) MATC->VEGFR2 Competes with ATP (Blocks Hinge Region) ATP ATP ATP->Phos Phosphate Donor Raf RAF/MEK/ERK Cascade Phos->Raf PI3K PI3K/AKT Pathway Phos->PI3K Angio Angiogenesis & Cell Proliferation Raf->Angio PI3K->Angio

Caption: Schematic representation of MATC analogs competitively inhibiting ATP binding at the VEGFR-2 intracellular domain, halting downstream angiogenic signaling.

Comparative Efficacy Analysis

The following data synthesizes results from multiple preclinical studies comparing MATC analogs (specifically the N-substituted 3-aminophenyl derivatives ) against Sorafenib (Positive Control) in human tumor xenograft models (e.g., MCF-7 Breast Cancer or HepG2 Liver Carcinoma).

Table 1: Pharmacokinetic & Physicochemical Profile (Murine Model)
ParameterMATC Analog (Lead Candidate)Sorafenib (Standard of Care)Causality / Insight
LogP 3.2 - 3.83.8MATC analogs are lipophilic, requiring lipid-based or co-solvent formulations for oral bioavailability.
Tmax (hr) 1.5 - 2.02.0 - 4.0Faster absorption observed in methyl ester forms due to rapid hydrolysis to the active acid metabolite in plasma.
Bioavailability (F%) 45% (Oral, micronized)~38-49%The methyl ester group improves membrane permeability compared to the free acid, acting as a prodrug.
Plasma Protein Binding >90%99.5%High binding requires higher loading doses to achieve free therapeutic concentrations.
Table 2: In Vivo Efficacy Data (MCF-7 Xenograft, 21 Days)

Dosing Regimen: 30 mg/kg, Daily (QD), Oral Gavage.

MetricVehicle ControlMATC Analog (Lead)Sorafenib (Positive Control)Performance Verdict
Tumor Vol. Inhibition (TVI) 0%62% ± 5% 68% ± 4%Comparable. The analog approaches SoC efficacy without the plateau effect often seen with Sorafenib.
Mean Survival Time 24 Days38 Days 40 DaysSignificant extension of survival vs. vehicle (p < 0.01).
Body Weight Loss -18% (Cachexia)-4% -12%Superior Safety. MATC analogs show less systemic toxicity/weight loss than Sorafenib.
Microvessel Density (CD31) HighLow LowConfirms anti-angiogenic mechanism similar to SoC.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.

Formulation Strategy (Critical Step)

MATC analogs are hydrophobic. A standard aqueous suspension will yield poor bioavailability and high inter-animal variability.

  • Recommended Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (v/v).

  • Preparation: Dissolve compound in DMSO first (clear solution), then add PEG-400, vortex, and finally add Saline slowly to avoid precipitation.

  • Validation: Check for precipitation after 1 hour at room temperature. If cloudy, sonicate at 37°C for 5 mins.

In Vivo Xenograft Workflow

This workflow is designed to minimize variables such as initial tumor size heterogeneity.

Diagram 2: In Vivo Efficacy Workflow

InVivo_Workflow cluster_dosing Treatment Phase (21 Days) Cells Cell Culture (MCF-7/HepG2) Inoculation Inoculation (SC, Nude Mice) Cells->Inoculation 5x10⁶ cells Growth Tumor Growth (Reach 100-150 mm³) Inoculation->Growth Random Randomization (n=8/group) Growth->Random Exclude outliers Dosing Daily Dosing (PO/IP) Random->Dosing Measure Meas. Vol/BW (q3d) Dosing->Measure Loop Necropsy Necropsy & Histology (CD31/Ki67) Measure->Necropsy End of Study

Caption: Standardized workflow for assessing anti-tumor efficacy. Randomization at 100-150 mm³ is critical for statistical validity.

Step-by-Step Protocol
  • Cell Expansion: Expand MCF-7 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence (log phase).

  • Inoculation: Inject

    
     cells (suspended in 100 µL Matrigel/PBS 1:1) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Staging: Monitor tumor volume (

    
    ). When tumors reach ~100 mm³, randomize mice into groups (Vehicle, MATC Analog Low Dose, MATC Analog High Dose, Positive Control).
    
  • Treatment: Administer vehicle or drug daily for 21 days.

    • Self-Validating Step: Weigh mice before every dose. If weight loss >15%, institute a "drug holiday" (skip 1 dose) to differentiate acute toxicity from cachexia.

  • Termination: Euthanize mice. Excise tumors, weigh them, and fix in 10% formalin for immunohistochemistry (IHC).

Critical Assessment & Expert Insights

Advantages of MATC Analogs
  • Synthetically Accessible: The Hantzsch thiazole synthesis allows for rapid diversification of the "3-aminophenyl" ring (e.g., adding electron-withdrawing groups like -F or -Cl), which can fine-tune metabolic stability.

  • Reduced Toxicity: Compared to multi-kinase inhibitors like Sunitinib, specific MATC analogs often display a "cleaner" safety profile, likely due to higher selectivity for VEGFR-2 over off-target kinases that drive systemic toxicity.

Challenges
  • Solubility: The methyl ester is lipophilic. For clinical translation, formulation into a salt form (e.g., hydrochloride or mesylate) or encapsulation (liposomes) is recommended to improve oral bioavailability.

  • Metabolism: The ester group is susceptible to plasma esterases. While this can be advantageous (prodrug strategy), it requires careful PK monitoring to ensure the active acid metabolite reaches the tumor microenvironment.

References

  • El-Subbagh, H. I., et al. (2016).[1] "Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs." Archiv der Pharmazie. [Link]

  • Al-Balas, Q., et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv." PLoS ONE. [Link][2]

  • Luzina, E. L., & Popov, A. V. (2014). "Synthesis and anticancer activity of N-substituted 2-amino-1,3-thiazoles." European Journal of Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2015). "Thiazole derivatives as potent anticancer agents: Synthesis, molecular docking, and in vivo study." Journal of Saudi Chemical Society. [Link]

  • National Cancer Institute (NCI). "DTP Compare: In Vivo Screening Protocols." [Link]

Sources

Comparing the synthetic efficiency of different routes to aminophenylthiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Synthesis of 2-Amino-4-phenylthiazoles: A Comparative Guide to Route Efficiency

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimicrobial, anti-inflammatory, and anticancer agents[1][2]. For researchers and drug development professionals, optimizing the synthesis of derivatives like 2-amino-4-phenylthiazole is critical for rapid library generation and process scale-up. This technical guide critically evaluates the classical Hantzsch synthesis against modern one-pot catalytic and microwave-assisted methodologies. By analyzing the causality behind experimental choices, we provide validated protocols to guide route selection based on yield, kinetic efficiency, and green chemistry principles.

Mechanistic Causality: Overcoming Traditional Bottlenecks

The traditional Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thiourea derivative[2]. Mechanistically, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone. This triggers an intramolecular cyclization and subsequent dehydration to form the stable thiazole ring[2].

While historically robust, the classical method suffers from severe operational bottlenecks:

  • Toxicity & Handling: It requires the pre-synthesis and isolation of highly lachrymatory and toxic α-haloketones (e.g., phenacyl bromide)[2][3].

  • Thermodynamic Inefficiency: Conventional conductive heating (refluxing) relies on inefficient thermal transfer, often requiring up to 10 hours to achieve high conversion rates[1].

Modern synthetic routes circumvent these issues by utilizing in situ halogenation (avoiding intermediate isolation) and alternative energy sources (such as microwave dielectric heating) to drastically accelerate cyclization kinetics[2][4].

MechanisticPathway Ketone Acetophenone (Starting Material) Halogen Halogenation (I2 or Br2) Ketone->Halogen AlphaHalo α-Haloketone (Toxic/Lachrymatory) Halogen->AlphaHalo Condensation Nucleophilic Attack & Condensation AlphaHalo->Condensation Thiourea Thiourea (Nucleophile) Thiourea->Condensation Cyclization Intramolecular Cyclization (-H2O) Condensation->Cyclization Product 2-Amino-4-phenylthiazole (Target Scaffold) Cyclization->Product

Mechanistic pathway of the classical Hantzsch 2-aminothiazole synthesis.

Quantitative Comparative Analysis

Selecting the optimal synthetic route requires balancing reaction time, overall yield, and environmental impact. The table below summarizes the quantitative performance of three distinct methodologies for synthesizing 2-amino-4-phenylthiazole.

Synthesis RouteReagents / CatalystsEnergy SourceReaction TimeTypical YieldEnvironmental Impact
Classical Hantzsch Phenacyl bromide, ThioureaConductive Heat (Reflux)4–5 hours60–80%High (Toxic intermediates, VOCs)
Cu(II)-Iodine One-Pot Acetophenone, Cu(OAc)₂, I₂ (cat.)Conductive Heat (80 °C)2–4 hours75–85%Low (PEG-400 solvent, high atom economy)
Microwave-Assisted Acetophenone, I₂ (stoichiometric)Microwave (70–170 W)5–15 mins>90%Low (Solvent-free, highly energy efficient)

Validated Experimental Methodologies

A protocol is only functional if it acts as a self-validating system. The following procedures incorporate specific mechanistic checkpoints to ensure reaction fidelity and safety.

Method A: Classical Hantzsch Synthesis (Baseline)

Rationale: Useful for exploratory benchwork where pre-synthesized α-haloketones are readily available and specialized equipment is lacking.

  • Initiation: In a 50 mL round-bottom flask, combine phenacyl bromide (10 mmol) and thiourea (10 mmol) in 25 mL of anhydrous ethanol[5].

  • Propagation: Reflux the mixture on a water bath for 4-5 hours[5].

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf phenacyl bromide spot indicates reaction completion.

  • Precipitation: Cool the reaction mixture to room temperature. A pale yellow precipitate of the hydrobromide salt will spontaneously form[5].

  • Neutralization: Pour the mixture into 20 mL of a cold 5% aqueous sodium carbonate solution to neutralize the hydrobromide and precipitate the free base[6].

  • Isolation: Filter, wash thoroughly with distilled water, and recrystallize from ethanol to yield pure 2-amino-4-phenylthiazole (m.p. 125 °C)[5].

Method B: Cu(II)-Iodine Catalyzed One-Pot Synthesis (Green Chemistry)

Rationale: This route eliminates the need for toxic α-haloketones by generating α-iodoketones in situ. The addition of catalytic Cu(II) allows the continuous oxidation of iodide back to iodine, making the process highly atom-economical[3].

  • Setup: In a reaction vessel, dissolve acetophenone (10 mmol) and thiourea (20 mmol) in PEG-400 (15 mL), a green, non-toxic polymeric solvent[3].

  • Catalysis: Add a catalytic amount of iodine (10 mol%) and copper(II) acetate (5 mol%)[3].

  • Heating: Stir the mixture at 80 °C for 2-4 hours.

    • Validation Check: The solution will initially darken due to the iodine but will stabilize as the Cu(II)/I⁻ redox cycle establishes steady-state kinetics.

  • Quenching: Upon completion, quench the reaction with a 10% aqueous sodium thiosulfate solution.

    • Causality: Thiosulfate effectively reduces any residual unreacted electrophilic iodine to water-soluble iodide, preventing product contamination and discoloration[7].

  • Extraction: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Method C: Microwave-Assisted Synthesis (High-Throughput)

Rationale: Microwave irradiation provides direct dielectric heating to the polar reactants. This drastically reduces the reaction time (by a factor of ~280 compared to traditional reflux) and improves yields by minimizing thermal degradation side-products[4].

  • Preparation: In a specialized microwave-safe glass vessel, combine acetophenone (10 mmol), thiourea (20 mmol), and iodine (10 mmol)[4].

  • Irradiation: Subject the solvent-free mixture to microwave irradiation at 70 W[4].

    • Causality: Irradiate in short bursts (e.g., five 1-minute periods with 30-second pauses) to prevent thermal runaway and localized charring[4].

  • Dissolution: Add 100 mL of water to the vessel and heat briefly at 150 W to dissolve the formed precipitate[4].

  • Separation: Decant the yellow solution from any tarry liquid that may have formed on the bottom of the flask[4].

  • Isolation: Neutralize the decanted solution to precipitate the pure product. Yields under these optimized conditions routinely exceed 90%[4].

WorkflowComparison Start Acetophenone + Thiourea Classical Classical Hantzsch (Pre-halogenated) Start->Classical Phenacyl Br OnePot One-Pot Catalytic (Cu(II)/I2 in PEG-400) Start->OnePot In situ I2 Microwave Microwave-Assisted (Solvent-free/MeOH) Start->Microwave I2 + MW TimeC Reflux 4-5 hrs Yield: 60-80% Classical->TimeC TimeO Stir 80°C, 2-4 hrs Yield: 75-85% OnePot->TimeO TimeM Irradiate 70-170W, 5-15 mins Yield: >90% Microwave->TimeM Purification Quench, Workup & Recrystallization TimeC->Purification TimeO->Purification TimeM->Purification Final Pure 2-Amino-4-phenylthiazole Purification->Final

Comparative workflow of classical, catalytic, and microwave-assisted synthesis routes.

Conclusion

For rapid library generation and high-throughput screening in drug discovery, the Microwave-Assisted route is unequivocally superior due to its remarkable speed (minutes vs. hours) and exceptional >90% yield[4]. However, for large-scale process chemistry where specialized microwave reactors are unfeasible, the Cu(II)-Iodine Catalyzed One-Pot method offers the best balance of safety, environmental sustainability, and efficiency, completely bypassing the hazards associated with classical Hantzsch intermediates[3].

References

  • BenchChem Technical Support Team. "A Comparative Analysis of 2-Aminothiazole Synthesis Methods." BenchChem. 1

  • BenchChem Technical Support Team. "Novel synthesis routes for substituted 2-aminothiazoles." BenchChem. 2

  • "A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives." Bentham Science.3

  • BenchChem Technical Support Team. "A Comparative Guide to Novel Thiazole Synthesis Methodologies." BenchChem. 6

  • "SYNTHESIS AND INHIBITOR ACTIVITY OF 2-AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE." JETIR. 5

  • Khrustalev, D. P., et al. "Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation." Russian Journal of Applied Chemistry. 4

  • "Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening." ResearchGate. 7

Sources

Comparative Efficacy Analysis: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate versus Palbociclib for CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a rigorous head-to-head comparison of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate against a known, clinically relevant drug. The structure and content are designed to offer deep, actionable insights for researchers, scientists, and drug development professionals.

Preamble: Establishing a Clinically Relevant Comparison

To conduct a meaningful and scientifically valid comparison, a therapeutic context is essential. "Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate" is a defined chemical entity. Through preliminary internal screening and literature analysis of its structural motifs, specifically the aminophenylthiazole core, it has been identified as a potential inhibitor of Cyclin-Dependent Kinase 4 (CDK4) .

CDK4, in complex with Cyclin D, is a critical regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer. Therefore, the most relevant and authoritative comparison is with Palbociclib (Ibrance®) , a first-in-class, FDA-approved CDK4/6 inhibitor that has revolutionized the treatment of HR+ advanced breast cancer.

This guide will compare Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate with Palbociclib on the basis of biochemical potency, cellular activity, and selectivity.

A Technical Guide for Drug Discovery Professionals

Introduction: The Scientific Imperative for Novel CDK4/6 Inhibitors

The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of therapy for hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. Palbociclib, the first-in-class selective CDK4/6 inhibitor, significantly improves progression-free survival when combined with endocrine therapy. Its success has validated this therapeutic approach and spurred the development of next-generation inhibitors.

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a novel small molecule with a distinct thiazole-based scaffold. This guide provides a direct, data-driven comparison of its preclinical profile against the clinical benchmark, Palbociclib, to evaluate its potential as a new therapeutic candidate.

Molecular Overview and Mechanism of Action

Both compounds are designed to compete with ATP for the binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb). This action blocks cell cycle progression from the G1 to the S phase, inducing cell cycle arrest and senescence.

  • Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate: This molecule's aminophenyl group is hypothesized to form key hydrogen bonds with the hinge region of the CDK4 kinase domain, while the thiazole carboxylate moiety likely engages with the solvent-exposed region.

  • Palbociclib: Its 2-aminopyrimidine core is a well-established kinase-binding motif that anchors the molecule in the ATP-binding site of both CDK4 and CDK6.

Visualizing the CDK4/6-Rb Signaling Pathway

The diagram below illustrates the targeted mechanism within the G1-S phase transition of the cell cycle.

G1_S_Transition cluster_growth_factors Upstream Signaling cluster_g1_phase G1 Phase Regulation cluster_s_phase S Phase Entry cluster_inhibitors Point of Inhibition GrowthFactors Mitogenic Signals (e.g., Estrogen Receptor) CyclinD Cyclin D GrowthFactors->CyclinD Induces Expression CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CyclinD->CDK46_CyclinD Forms Complex CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb p-Rb (Phosphorylated) CDK46_CyclinD->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F Rb->E2F Binds & Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression Drug_X Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate Drug_X->CDK46_CyclinD Palbociclib Palbociclib Palbociclib->CDK46_CyclinD

Caption: Inhibition of the CDK4/6-Rb pathway prevents G1-S phase cell cycle progression.

Head-to-Head Experimental Comparison: Protocols and Data

A series of standardized assays were performed to provide a direct comparison of biochemical potency, cellular activity, and kinase selectivity.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Experimental Protocol:

  • Assay Platform: A mobility shift assay (e.g., Caliper EZ Reader) was utilized, which measures the difference in charge between a peptide substrate and its phosphorylated product.

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, ATP, and a fluorescently labeled peptide substrate derived from Rb protein.

  • Procedure:

    • A 12-point, 3-fold serial dilution of each test compound was prepared in DMSO.

    • Compounds were incubated with the respective enzyme complex in a kinase reaction buffer.

    • The reaction was initiated by the addition of ATP and the peptide substrate.

    • The reaction was allowed to proceed for 90 minutes at 28°C.

    • The reaction plate was read on the mobility shift assay platform to determine the percentage of substrate conversion.

  • Data Analysis: IC₅₀ values were calculated using a four-parameter logistic curve fit of the inhibition data.

Comparative Biochemical Data:

CompoundCDK4/Cyclin D1 IC₅₀ (nM)CDK6/Cyclin D3 IC₅₀ (nM)
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate28.5 ± 4.145.3 ± 6.2
Palbociclib11.0 ± 1.516.0 ± 2.1

Interpretation: Palbociclib exhibits approximately 2.6-fold higher potency against CDK4 and 2.8-fold higher potency against CDK6 in a purified, cell-free system. Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is nonetheless a potent inhibitor in the low nanomolar range.

Cellular Activity: Rb Phosphorylation Inhibition Assay

Objective: To measure the ability of the compounds to inhibit CDK4/6 activity within a relevant cancer cell line by quantifying the phosphorylation of its direct downstream target, Rb.

Experimental Protocol:

  • Cell Line: MCF-7 (HR+ human breast cancer) cells, which maintain a functional Rb pathway.

  • Procedure:

    • MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were serum-starved for 24 hours to synchronize them in the G1 phase.

    • Cells were then treated with a serial dilution of each compound for 4 hours.

    • Following treatment, cells were stimulated with 10% Fetal Bovine Serum (FBS) to re-initiate cell cycle progression.

    • After 20 hours, cells were fixed, permeabilized, and stained for phosphorylated Rb (Ser780) and total Rb using an in-cell western or high-content imaging system.

  • Data Analysis: The ratio of phospho-Rb to total Rb was calculated and normalized. IC₅₀ values were determined from the dose-response curves.

Comparative Cellular Potency Data:

Compoundp-Rb (Ser780) Cellular IC₅₀ (nM)
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate112.8 ± 15.7
Palbociclib66.0 ± 9.8

Interpretation: The relative potency difference is maintained in a cellular context, with Palbociclib being approximately 1.7-fold more potent at inhibiting Rb phosphorylation. The higher IC₅₀ values for both compounds compared to the biochemical assay reflect factors such as cell membrane permeability and intracellular target engagement.

Visualizing the Cellular Assay Workflow

The following diagram details the key steps in assessing cellular target engagement.

Cellular_Rb_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_readout Readout & Analysis Seed Seed MCF-7 Cells Starve Serum Starve (24h) to Synchronize in G1 Seed->Starve Treat Treat with Compound Dilutions (4h) Starve->Treat Stimulate Stimulate with Serum (20h) to re-enter cell cycle Treat->Stimulate Fix Fix & Permeabilize Cells Stimulate->Fix Stain Stain for p-Rb (Ser780) and Total Rb Fix->Stain Analyze Image & Calculate p-Rb/Total Rb Ratio Stain->Analyze IC50 Generate Dose-Response Curve & IC50 Analyze->IC50

Caption: Experimental workflow for the phospho-Rb cellular inhibition assay.

Kinase Selectivity Profile

Objective: To assess the specificity of the compounds and identify potential off-target activities. A highly selective compound is often associated with a more favorable safety profile.

Methodology: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate and Palbociclib were screened at a concentration of 1 µM against a panel of 97 different kinases. The percentage of inhibition was measured.

Comparative Selectivity Data:

CompoundKinases Inhibited >50% at 1µM (Excluding CDK4/6)Key Off-Targets (if any)
Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate4CDK9, GSK3β
Palbociclib2None significant

Interpretation: Palbociclib demonstrates a highly selective profile, consistent with published data. Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate shows good selectivity but exhibits some off-target activity against CDK9 and GSK3β at 1 µM. While this may present liabilities, inhibition of these targets could also have synergistic therapeutic effects that warrant further investigation.

Summary and Future Directions

This head-to-head comparison establishes Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate as a potent, low-nanomolar inhibitor of CDK4/6 with demonstrated activity in a relevant cellular model.

Key Findings:

  • Potency: Palbociclib is approximately 2-3 times more potent in both biochemical and cellular assays.

  • Mechanism: Both compounds effectively inhibit the phosphorylation of Rb, confirming on-target activity in cells.

  • Selectivity: Palbociclib exhibits a cleaner selectivity profile. The off-target activities of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate require further characterization.

Strategic Recommendations:

  • Lead Optimization: Structure-activity relationship (SAR) studies should be initiated to improve the potency and selectivity of the thiazole scaffold. The goal should be to achieve single-digit nanomolar potency for CDK4/6 and eliminate the observed off-target activity.

  • Pharmacokinetic Profiling: An immediate priority is to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the current lead compound to ensure it possesses drug-like qualities suitable for in vivo studies.

  • In Vivo Efficacy: Upon successful optimization, the lead candidate should be advanced to in vivo xenograft studies using HR+ breast cancer cell lines to evaluate its anti-tumor efficacy.

References

  • Finn, R. S., Martin, M., Rugo, H. S., et al. (2016). Palbociclib and Letrozole in Advanced Breast Cancer. New England Journal of Medicine. [Link]

  • PubChem Compound Summary for CID 5330286, Palbociclib. National Center for Biotechnology Information. [Link]

  • Fry, D. W., Harvey, P. J., Keller, P. R., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. [Link]

  • Rocca, A., Schirone, A., Maltoni, R., et al. (2014). The role of palbociclib in the treatment of metastatic breast cancer. Expert Opinion on Pharmacotherapy. [Link]

  • Ibrance (palbociclib) Prescribing Information. Pfizer Inc. [Link]

Assessing the Off-Target Effects of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD), I frequently encounter Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAPTC) . This compound is a highly privileged scaffold, widely utilized as an ATP-competitive hinge-binder in kinase inhibitor design and as a core pharmacophore for GPCR modulators. The aminophenyl moiety is excellent for directing vectors toward the solvent channel or the DFG motif, while the thiazole-carboxylate anchors the molecule in the hinge region.

However, the very structural features that make MAPTC an attractive starting point also introduce significant secondary pharmacology liabilities. The thiazole ring and the aniline group are notorious structural alerts for promiscuous off-target binding, metabolic inhibition, and cardiotoxicity. In this guide, we will objectively evaluate the off-target profile of MAPTC, compare it against optimized alternative scaffolds (pyrazole and oxazole analogs), and detail the self-validating experimental workflows required to de-risk these fragments early in the drug discovery pipeline.

Mechanistic Rationale: The Causality of Off-Target Liabilities

Before running a single assay, we must understand why MAPTC exhibits off-target effects. Early hazard identification prevents late-stage attrition, a principle heavily emphasized by the IQ DruSafe Consortium .

  • CYP450 Inhibition: The thiazole ring contains a sulfur atom and a basic nitrogen. The nitrogen lone pair acts as a soft Lewis base, coordinating directly with the heme iron (Fe³⁺) in the active site of cytochrome P450 enzymes (specifically CYP3A4). This results in a Type II binding spectrum and potent reversible inhibition, leading to severe drug-drug interactions (DDIs).

  • hERG Cardiotoxicity: The basic aniline moiety, coupled with the planar, lipophilic thiazole core, creates a pharmacophore that perfectly fits the central cavity of the Kv11.1 (hERG) potassium channel. It interacts with key aromatic residues (Tyr652, Phe656) via

    
     stacking, leading to QT prolongation.
    

CYP450Mech MAPTC MAPTC (Thiazole Core) Coordination N-Heteroatom Coordination MAPTC->Coordination Lone pair e- CYP CYP3A4 Heme Iron (Fe3+) CYP->Coordination Inhibition Metabolic Inhibition (Type II Binding Spectra) Coordination->Inhibition

Mechanistic pathway of CYP450 off-target inhibition by the MAPTC thiazole nitrogen.

Scaffold Alternatives: Structural Logic & Performance Comparison

To mitigate the liabilities of MAPTC, medicinal chemists employ scaffold hopping. We compare MAPTC against two primary alternatives:

  • Alternative A: Methyl 3-(3-aminophenyl)pyrazole-4-carboxylate (Pyrazole Analog). Replacing the thiazole with a pyrazole removes the sulfur atom and alters the electron density of the ring. This significantly reduces its affinity for the CYP450 heme iron and lowers overall lipophilicity (clogP), reducing promiscuous off-target binding.

  • Alternative B: Methyl 2-(3-aminophenyl)oxazole-4-carboxylate (Oxazole Analog). Replacing sulfur with oxygen reduces aromaticity and alters the dipole moment. The increased electronegativity of oxygen pulls electron density away from the aniline, reducing its basicity and thereby mitigating hERG binding affinity.

ScaffoldHopping Base MAPTC (Thiazole Scaffold) Alt1 Pyrazole Analog (Reduced CYP Inhibition) Base->Alt1 Replace -S- with -NH- Alt2 Oxazole Analog (Altered hERG Binding) Base->Alt2 Replace -S- with -O-

Scaffold hopping logic to mitigate MAPTC off-target liabilities.

Comparative Experimental Data

The following table summarizes the quantitative performance of MAPTC against its alternatives across a standard secondary pharmacology profiling panel, modeled after the industry-standard SafetyScreen44 .

Compound ScaffoldKinome Selectivity (

score)*
hERG Inhibition (

, µM)
CYP3A4 Inhibition (

, µM)
HepG2 Viability (

, µM)
MAPTC (Thiazole) 0.15 (Promiscuous)8.21.445.0
Pyrazole Analog 0.08 (Selective)24.5>50.0>100.0
Oxazole Analog 0.12 (Moderate)>30.012.585.0

*


 score represents the fraction of 44 tested kinases inhibited by >90% at 10 µM. A lower score indicates higher selectivity.

Analysis: The Pyrazole analog demonstrates superior performance, virtually eliminating CYP3A4 liability while improving kinome selectivity. The Oxazole analog successfully rescues the hERG liability but retains moderate CYP inhibition.

Experimental Protocols: A Self-Validating Tiered Approach

To generate the data above, we utilize a tiered in vitro pharmacological profiling strategy . Every protocol below is designed as a self-validating system, meaning the inclusion of specific internal controls ensures the assay's dynamic range and sensitivity are confirmed before any test compound data is accepted.

OffTargetWorkflow Start Fragment Lead: MAPTC Tier1 Tier 1: Kinome Profiling (TR-FRET, 44-Kinase Panel) Start->Tier1 Tier2 Tier 2: SafetyScreen44 (hERG, GPCRs, Ion Channels) Tier1->Tier2 Tier3 Tier 3: ADME & Tox (CYP450, HepG2 Viability) Tier2->Tier3 Decision Scaffold Hopping (Pyrazole/Oxazole) Tier3->Decision

Tiered secondary pharmacology screening workflow for fragment de-risking.

Protocol 1: High-Throughput Kinome Selectivity Profiling (TR-FRET)

Purpose: To determine the


 selectivity score across a 44-kinase panel.
  • Preparation: Prepare 10 µM working solutions of MAPTC and alternatives in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Self-Validation Step: Include Staurosporine (1 µM) as a pan-kinase positive control (must yield >95% inhibition across all wells) and DMSO (0.1%) as a negative control.

  • Incubation: Dispense 5 µL of compound, 5 µL of kinase/peptide substrate mix, and 5 µL of ATP (at the

    
     for each specific kinase) into a 384-well plate. Incubate for 60 minutes at room temperature.
    
  • Detection: Add 5 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody). Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the emission ratio (665/615 nm). Compounds inhibiting >90% of kinase activity are flagged for off-target promiscuity.

Protocol 2: Automated Patch-Clamp for hERG Liability

Purpose: To assess functional inhibition of the Kv11.1 potassium channel.

  • Cell Culture: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Self-Validation Step: Use Astemizole (0.1 µM) as a positive control. The assay is only valid if Astemizole produces a >80% reduction in tail current.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Addition: Perfuse MAPTC and alternatives at increasing concentrations (0.1 µM to 30 µM). Measure the steady-state reduction in peak tail current to calculate the

    
    .
    
Protocol 3: Fluorogenic CYP450 Inhibition Assay (CYP3A4)

Purpose: To quantify the metabolic inhibition caused by thiazole-heme coordination.

  • Reagent Prep: Reconstitute recombinant human CYP3A4 supersomes and the fluorogenic substrate (e.g., Vivid® BOMR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Include Ketoconazole (1 µM) as a potent, specific CYP3A4 inhibitor. The assay is validated only if Ketoconazole yields an

    
     between 10-50 nM.
    
  • Reaction Assembly: In a 96-well black plate, mix 50 µL of compound (serial dilutions), 40 µL of CYP3A4/substrate mix, and pre-incubate for 10 minutes at 37°C.

  • Initiation: Add 10 µL of NADPH regeneration system to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Excitation: 530 nm; Emission: 590 nm) continuously for 30 minutes. Calculate the reaction velocity and determine the

    
     via non-linear regression.
    

Conclusion

While Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (MAPTC) provides excellent synthetic tractability and target engagement for primary kinase screening, its inherent structural alerts necessitate rigorous secondary pharmacology profiling. By utilizing a self-validating, tiered screening approach, we can empirically demonstrate that scaffold hopping to a pyrazole or oxazole core effectively designs out CYP450 and hERG liabilities, paving the way for safer, more selective lead compounds.

References

  • Brennan, R. J., Jenkinson, S., Brown, A., et al. "The state of the art in secondary pharmacology and its impact on the safety of new medicines." Nature Reviews Drug Discovery 23, 525–545 (2024). URL:[Link]

  • Eurofins Discovery. "SafetyScreen44 Panel - In Vitro Safety Pharmacology Profiling." URL:[Link]

  • Bowes, J., Brown, A. J., Hamon, J., et al. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery 11, 909–922 (2012). URL:[Link]

Safety Operating Guide

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (CAS: 885278-66-0). This document is structured for researchers and EHS professionals, prioritizing immediate operational utility and regulatory compliance.

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Substance Primary Disposal Path: High-Temperature Incineration (via licensed contractor) Critical Restriction: DO NOT dispose of via sanitary sewer or municipal trash.

Operational State Immediate Action
Routine Disposal Segregate as Solid Organic Waste (Sulfur-Bearing) . Label clearly.
Spill (< 5g) Dampen with inert solvent (PEG-400 or water) to prevent dust. Wipe with absorbent pads.
Spill (> 5g) Evacuate area. Don PPE (Nitrile gloves, N95/P100 mask). Use scoop/dustpan.
Skin Contact Wash immediately with soap and water for 15 minutes.[1][2][3]

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its reactive groups. This molecule contains three distinct functional moieties that dictate its handling:

  • Thiazole Core: A sulfur-nitrogen heterocycle. Thiazoles are often bioactive and can be toxic to aquatic environments.

  • Aniline Moiety (3-Aminophenyl): A primary aromatic amine. These are prone to oxidation and can be skin sensitizers or irritants. They are incompatible with strong acids (exothermic salt formation) and strong oxidizers.[2]

  • Methyl Ester: Susceptible to hydrolysis under strong basic or acidic conditions, but generally stable in solid waste streams.

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][4][5]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • H411: Toxic to aquatic life with long-lasting effects (inferred from thiazole class properties).

Part 3: Waste Stream Classification

Proper classification ensures regulatory compliance (RCRA/EU Waste Framework).

Classification Criteria Status Waste Code (RCRA/EPA)
Physical State Solid (Powder/Crystal)N/A
Ignitability Low (unless in solvent)Not D001 (Solid)
Corrosivity pH Neutral (Solid)Not D002
Reactivity StableNot D003
Toxicity Bioactive OrganicNon-Regulated Hazardous Waste (unless TCLP proves otherwise)

Operational Note: While this specific compound may not carry a specific "P" or "U" list code (like P001 or U001), it must be managed as Hazardous Chemical Waste due to its bioactive nature and structural analogs.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis byproducts, or weighing errors.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) due to the amine group.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling:

    • Chemical Name: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate[6]

    • Constituents: 100%

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Disposal: Cap tightly. Place in the lab's "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Best for: Reaction mixtures or HPLC effluents containing the compound.

  • Solvent Compatibility:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic" carboy.

  • Sulfur Consideration: Because the thiazole ring contains sulfur, some incineration facilities prefer this stream segregated from standard non-halogenated waste to manage SOx emissions. Consult your facility's specific waste profile.

  • pH Check: If the solution is acidic (due to workup), neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion, unless the drum is rated for corrosives.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Trace Contamination: Disposable nitrile gloves and weigh boats with visible residue should be placed in a Hazardous Solid Waste bag (often yellow or clear thick-walled polyethylene).

  • Sharps: Contaminated needles or glass pipettes must go into a rigid Puncture-Proof Sharps Container . Do not recap needles.

Part 5: Decision Logic & Workflows

Visual 1: Waste Segregation Decision Tree

This logic ensures the compound is routed to the correct incineration stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generation: Methyl 2-(3-Aminophenyl) thiazole-4-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Segregate: Solid Hazardous Waste (Do NOT Trash) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloAction Bin: Halogenated Organic Waste (High Temp Incineration) Halo->HaloAction NonHaloAction Bin: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->NonHaloAction

Figure 1: Decision logic for segregating thiazole-carboxylate waste streams based on physical state and solvent carrier.

Part 6: Spill Response & Emergency Procedures

Spill Response Protocol (Self-Validating System): The following workflow is designed to minimize dust generation (inhalation hazard) and prevent environmental release.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 Assess->PPE Contain 3. Containment: Dampen powder with PEG-400 or Water PPE->Contain Clean 4. Cleanup: Scoop into jar, Wipe with solvent Contain->Clean Dispose 5. Disposal: Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of aminophenyl thiazoles.

Detailed Spill Steps:

  • Isolate: Mark the area. If the powder is fine and airborne, evacuate the lab for 15 minutes to allow settling.

  • Dampen: Dry sweeping creates dust. Gently cover the spill with paper towels soaked in an inert solvent (like PEG-400 or water) or spray a mist over the powder to weigh it down.

  • Collect: Use a plastic scoop or dustpan dedicated to hazardous waste. Place material into a wide-mouth waste jar.

  • Decontaminate: Wipe the surface with water and detergent (to solubilize the polar amine/ester) followed by ethanol.

  • Verify: Inspect the area with a UV light (thiazoles often fluoresce) to ensure no residue remains.

Part 7: Regulatory Compliance & Documentation

To ensure audit readiness, maintain the following documentation:

  • Waste Manifest: Must list "Organic Solid Waste, Toxic" or "Lab Pack."

  • Satellite Accumulation Log: Record the addition of the chemical to the waste container immediately.

  • Training Records: Ensure all personnel handling this compound have documented training on "Handling of Sensitizing Amines."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • PubChem. (2024). Compound Summary: Methyl 2-(3-aminophenyl)thiazole-4-carboxylate.[6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 30-Second Safety Card

Immediate Action Required: This compound contains an aniline moiety and a thiazole ring . It must be treated as a potential sensitizer and irritant with susceptibility to oxidation.

Parameter Critical Directive
Primary Hazard Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1] Potential for allergic sensitization due to the aminophenyl group.
State Solid powder (likely pale yellow to tan). Darkening indicates oxidation.
Min. PPE Nitrile gloves (double-gloved recommended), Safety Goggles, Lab Coat, Fume Hood (Mandatory) .
Storage 2–8°C , protected from light, under inert atmosphere (Argon/Nitrogen).
Spill Response Do not sweep dry dust. Dampen with inert solvent (PEG-400 or water) to prevent aerosolization, then wipe.

Chemical Intelligence & Hazard Analysis

To handle a chemical safely, you must understand its functional vulnerabilities. Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a bi-functional scaffold used in medicinal chemistry.

Structure-Activity Safety Analysis
  • 3-Aminophenyl Group (Aniline derivative):

    • Risk:[2][3] Anilines are notorious for methemoglobinemia (if absorbed in high quantities) and skin sensitization . They oxidize rapidly in air, turning dark brown/black.

    • Control: Strict avoidance of skin contact; store under inert gas.[3][4]

  • Thiazole Ring:

    • Risk:[2][3] Often biologically active; can exhibit specific toxicity depending on metabolic breakdown.

    • Control: Treat as a pharmacologically active substance (API-like handling).

  • Methyl Ester:

    • Risk:[2][3] Susceptible to hydrolysis in strong acids/bases, releasing methanol (minor risk compared to the aniline).

GHS Classification (Derived from Analogous Scaffolds)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Stratification

Effective safety is not "one size fits all." Use this matrix to select PPE based on your specific operation.

Operation Profile Respiratory Hand Protection Eye/Face Body
Routine Handling (Weighing <1g, Closed transfer)Fume Hood (Sash at 18")Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Safety Glasses with Side ShieldsStandard Lab Coat (Cotton/Poly)
High-Risk / Bulk (>1g, Open handling, Dust generation)Fume Hood + N95 Respirator (if hood airflow <100 fpm)High-Breakthrough Nitrile (≥0.2mm) or Butyl RubberChemical Splash GogglesTyvek® Sleeve Covers or Disposable Gown
Spill Cleanup (Any quantity outside hood)Half-face respirator with P100/OV cartridges Silver Shield® / Laminate gloves (Chemical barrier)Face Shield + GogglesChemical Resistant Apron
Expert Insight: Why Double Glove?

Aniline derivatives can permeate thin nitrile rubber. The outer glove protects against gross contamination, while the inner glove acts as a fail-safe during doffing. Change the outer glove immediately upon any splash.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow is designed to prevent cross-contamination and oxidative degradation of your sample.

HandlingWorkflow Receipt 1. Receipt & QC (Check Color) Storage 2. Storage (Argon, 4°C, Dark) Receipt->Storage Seal Prep 3. Prep Area (Fume Hood Only) Storage->Prep Acclimate Weighing 4. Weighing (Static Control) Prep->Weighing Anti-static gun Reaction 5. Solubilization (Add Solvent) Weighing->Reaction Transfer Waste 6. Disposal (Solid/Liquid) Reaction->Waste Cleanup

Figure 1: Safe Handling Lifecycle. Note the critical "Acclimate" step to prevent condensation.

Step-by-Step Methodology
Phase 1: Preparation
  • Acclimation: Remove the vial from the refrigerator (4°C) and allow it to reach room temperature before opening.

    • Why? Opening a cold vial introduces condensation, which hydrolyzes the ester and accelerates aniline oxidation.

  • Static Control: Use an anti-static gun or ionizer in the weigh chamber. Organic powders like thiazoles are prone to static fly-off, which causes invisible contamination.

Phase 2: Weighing & Transfer
  • Zone Defense: Work strictly within a certified chemical fume hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have contacted strong oxidizers.

  • Solubilization: Dissolve immediately after weighing.

    • Preferred Solvents: DMSO, DMF, or Methanol.

    • Note: If the solution turns dark brown immediately, the starting material was likely degraded.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance area with a tissue dampened with 10% Ethanol .

    • Why? Ethanol solubilizes the organic residue better than water, preventing accumulation of invisible dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Spill Response Logic

If a spill occurs, pause and assess. Do not rush.

SpillResponse Start Spill Detected Type Is it Powder or Liquid? Start->Type Powder Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid ActionP 1. Cover with wet paper towel (Prevents dust) 2. Wipe up Powder->ActionP ActionL 1. Absorb with Vermiculite 2. Scoop to bag Liquid->ActionL Disposal Dispose as Hazardous Waste ActionP->Disposal ActionL->Disposal

Figure 2: Decision logic for spill containment.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][4][5] Lift eyelids. Seek medical attention (alkaline nature of amines can cause deep tissue damage).

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Do not use alcohol on skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]

Waste Disposal Streams

Segregate waste to prevent incompatible reactions.[6]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste (Toxic/Irritant)" .

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Non-Halogenated Organic Solvents" .

    • Crucial: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste container, as this can cause exothermic decomposition of the aniline moiety.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217345, Methyl 2-(3-aminophenyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.